N2,2'-O-Dimethylguanosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H17N5O5 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-13-12-15-9-6(10(20)16-12)14-4-17(9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15,16,20) |
InChI Key |
OJTAZBNWKTYVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of N2,2'-O-Dimethylguanosine (m2,2G) in tRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2,2'-O-Dimethylguanosine (m2,2G) is a post-transcriptional modification found in the D-arm of many eukaryotic transfer RNAs (tRNAs). This modification, located at position 26, plays a critical role in stabilizing the L-shaped tertiary structure of tRNA, which is essential for its canonical function in protein synthesis. The formation of m2,2G is catalyzed by the TRM1 family of enzymes and involves the transfer of two methyl groups from S-adenosylmethionine (SAM). Deficiencies in m2,2G modification have been linked to a range of cellular defects, including temperature sensitivity in yeast and intellectual disability in humans, highlighting its importance in maintaining translational fidelity and cellular homeostasis. This technical guide provides an in-depth overview of the biological significance of m2,2G, including its biosynthesis, its impact on tRNA structure and function, and its association with disease. Detailed experimental protocols for the detection and analysis of m2,2G are also provided, along with a summary of key quantitative data.
Introduction
Transfer RNAs are central to the process of translation, acting as adaptor molecules that decode the messenger RNA (mRNA) sequence and deliver the corresponding amino acids to the ribosome. The function of tRNA is critically dependent on its precise three-dimensional structure, which is stabilized by a complex network of post-transcriptional modifications. Among the more than 100 known tRNA modifications, this compound (m2,2G) is a key modification found in the D-arm of most eukaryotic tRNAs.[1][2]
The m2,2G modification is located at the junction of the D-stem and the anticodon stem, a region crucial for the correct folding of the tRNA molecule.[3] Its presence is essential for preventing alternative, non-functional tRNA conformations.[2][4] The biosynthesis of m2,2G is carried out by the highly conserved tRNA methyltransferase, TRM1.[3][5] This enzyme-catalyzed reaction underscores the tightly regulated nature of tRNA modification pathways.
Dysregulation of m2,2G formation has been implicated in several human diseases, making the TRM1 enzyme a potential therapeutic target.[5] Understanding the precise role of m2,2G in tRNA function and its impact on cellular processes is therefore of significant interest to researchers in molecular biology, drug development, and clinical diagnostics.
Biosynthesis of this compound
The synthesis of m2,2G at position 26 of tRNA is a two-step enzymatic process catalyzed by the S-adenosyl-L-methionine (SAM)-dependent tRNA (N2,N2-dimethylguanosine)-methyltransferase, commonly known as TRM1.[3][6] The TRM1 enzyme sequentially adds two methyl groups from SAM to the exocyclic amine of the guanine (B1146940) base.
Biological Function and Significance
The primary role of m2,2G is to maintain the structural integrity of tRNA. By preventing non-canonical base pairing, m2,2G ensures the correct L-shaped tertiary structure, which is a prerequisite for efficient and accurate translation.
tRNA Structure and Stability
| Parameter | Unmodified tRNA | m2,2G Modified tRNA | Reference |
| Conformation | Prone to misfolding (e.g., G26-C11 pairing) | Stabilized L-shape | [2][4][8] |
| Melting Temperature (Tm) | Lower | Higher (inferred) | [9] |
Role in Translation
By ensuring the correct tRNA structure, m2,2G indirectly influences all stages of translation where tRNA is involved, from aminoacylation to ribosomal translocation. A correctly folded tRNA is a prerequisite for recognition by its cognate aminoacyl-tRNA synthetase, the enzyme responsible for charging the tRNA with the correct amino acid. Although direct kinetic data on the effect of m2,2G on aminoacylation is limited, it is established that tRNA modifications in the core region are important for this process.[10]
Furthermore, the overall stability and structure of the tRNA are critical for its efficient movement through the ribosome during peptide bond formation and translocation. The absence of m2,2G can lead to a decrease in the efficiency of suppression of nonsense codons, suggesting a role in maintaining translational fidelity.[6]
| Translational Process | Effect of m2,2G Absence | Consequence | Reference |
| Aminoacylation | Potential for reduced efficiency | Decreased availability of charged tRNAs | [10] |
| Translational Fidelity | Decreased efficiency of suppression | Increased read-through of stop codons | [6] |
| Global Protein Synthesis | Reduced rates | Impaired cell growth and proliferation | [8] |
Association with Disease
The critical role of m2,2G in tRNA function is underscored by the association of its absence with human diseases. Mutations in the human TRMT1 gene, which leads to a deficiency in m2,2G formation, have been linked to intellectual disability.[5] In the model organism Saccharomyces cerevisiae, the lack of m2,2G results in temperature-sensitive growth defects.[5] These findings highlight the importance of proper tRNA modification for normal cellular function and development.
Experimental Protocols
The detection and quantification of m2,2G in tRNA can be achieved through several experimental techniques. Here, we provide detailed protocols for two commonly used methods: immuno-northern blotting and primer extension analysis.
Immuno-Northern Blotting for m2,2G Detection
This method utilizes an antibody specific to m2,2G to detect the modification on tRNAs separated by gel electrophoresis.[11][12][13][14]
Materials:
-
Total RNA or purified tRNA
-
10% TBE-Urea precast gels
-
XCell SureLock Mini-Cell electrophoresis system
-
Positively charged nylon membrane
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against m2,2G
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SYBR Gold Nucleic Acid Gel Stain
Procedure:
-
RNA Electrophoresis:
-
Prepare RNA samples and run on a 10% TBE-Urea gel at 180V for approximately 1-1.5 hours.
-
After electrophoresis, stain the gel with SYBR Gold to visualize the RNA and capture an image for normalization.
-
-
Electro-transfer:
-
Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry or wet transfer system.
-
-
Cross-linking and Blocking:
-
UV-crosslink the RNA to the membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against m2,2G (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the signal using a chemiluminescence imager.
-
Quantify the signal intensity and normalize to the SYBR Gold staining.
-
Primer Extension Analysis for m2,2G Detection
Primer extension analysis can be used to map the location of modified nucleotides in a tRNA. The presence of a bulky modification like m2,2G can cause reverse transcriptase to pause or stop, resulting in a truncated cDNA product that can be visualized on a sequencing gel.[15][16][17]
Materials:
-
Total RNA or purified tRNA
-
DNA oligonucleotide primer complementary to a region downstream of position 26
-
[γ-32P]ATP
-
T4 polynucleotide kinase
-
Reverse transcriptase (e.g., AMV or SuperScript)
-
dNTP mix
-
Denaturing polyacrylamide sequencing gel
-
Sequencing ladder (dideoxy sequencing reaction)
Procedure:
-
Primer Labeling:
-
End-label the DNA primer with [γ-32P]ATP using T4 polynucleotide kinase.
-
Purify the labeled primer.
-
-
Annealing:
-
Anneal the radiolabeled primer to the target tRNA in the RNA sample by heating and slow cooling.
-
-
Primer Extension Reaction:
-
Set up the primer extension reaction with reverse transcriptase, dNTPs, and the annealed primer-RNA template.
-
Incubate at the appropriate temperature for the reverse transcriptase (e.g., 42°C for AMV).
-
-
Gel Electrophoresis and Autoradiography:
-
Stop the reaction and denature the products.
-
Run the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer and an unmodified tRNA template.
-
Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled cDNA products.
-
A band corresponding to a stop or pause at position 27 (one nucleotide downstream of the modification) indicates the presence of m2,2G at position 26.
-
Conclusion
This compound is a vital tRNA modification that plays a fundamental role in ensuring the structural integrity and, consequently, the proper function of tRNA in protein synthesis. Its biosynthesis is a tightly regulated process, and its absence is associated with cellular dysfunction and disease. The experimental techniques outlined in this guide provide robust methods for the investigation of m2,2G, paving the way for a deeper understanding of its biological significance and its potential as a therapeutic target. Further research into the quantitative effects of m2,2G on translation kinetics and its interplay with other tRNA modifications will continue to illuminate the complex world of the epitranscriptome.
References
- 1. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic formation of N2,N2-dimethylguanosine in eukaryotic tRNA: importance of the tRNA architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A correlation between N2-dimethylguanosine presence and alternate tRNA conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA from insects and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Regulatory Factors for tRNA Modifications in Extreme- Thermophilic Bacterium Thermus thermophilus [frontiersin.org]
- 10. Lack of 2'-O-methylation in the tRNA anticodon loop of two phylogenetically distant yeast species activates the general amino acid control pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Immuno-Northern Blotting: Detection of Modified RNA Using Gel Separation and Antibodies to Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N2-Methylguanosine (m2G) in Ribosomal RNA Stability and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal RNA (rRNA) modifications are critical for the fine-tuning of ribosome structure and function. Among these, N2-methylguanosine (m2G) is a highly conserved modification found in functionally significant regions of the bacterial ribosome. This technical guide provides an in-depth analysis of the function of m2G in rRNA stability, ribosome biogenesis, and translation. We detail the roles of the specific methyltransferases responsible for m2G formation—RsmC, RsmD, RlmG, and RlmL—and the functional consequences of these modifications at key sites within the 16S and 23S rRNA. This document summarizes key quantitative data, provides detailed experimental protocols for studying m2G modifications, and presents visual workflows and pathways to facilitate a deeper understanding of this important aspect of ribosome biology.
Introduction
Post-transcriptional modifications of ribosomal RNA (rRNA) are essential for the proper assembly and function of the ribosome.[1] These modifications, often clustered in functionally critical regions such as the peptidyl transferase center and the decoding site, are known to influence ribosome assembly, stabilize rRNA structure, and modulate interactions with ligands like tRNA and mRNA.[1] One such modification is the N2-methylation of guanosine (B1672433) (m2G), a prevalent modification in bacterial rRNA.[2][3]
While not essential for cell viability, the absence of m2G modifications can impair bacterial fitness, particularly under stress conditions.[4] This guide focuses on the well-characterized m2G modifications in Escherichia coli rRNA, exploring their impact on rRNA stability and overall ribosome function.
It is important to distinguish N2-methylguanosine (m2G) from N2,2'-O-Dimethylguanosine (m2,2'G). While m2G involves the methylation of the exocyclic amine at position 2 of guanine, m2,2'G has an additional methylation on the ribose sugar. Current scientific literature indicates that m2G is a modification found in bacterial rRNA, whereas m2,2'G is predominantly found in tRNA and its presence in rRNA has not been established.[2] This guide will therefore focus exclusively on the function of m2G in rRNA.
N2-Methylguanosine (m2G) Modifications in Bacterial rRNA
In E. coli, there are five conserved m2G modifications within the 16S and 23S rRNA, each installed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase.
m2G Sites and Corresponding Methyltransferases
| rRNA Site | Location | Methyltransferase | Function |
| m2G966 | 16S rRNA, helix 31, P-site | RsmD (gene: yhhF)[5] | Fine-tunes translation initiation by stabilizing initiator tRNA binding.[6] |
| m2G1207 | 16S rRNA | RsmC (gene: yjjT)[7][8] | Contributes to proper 30S subunit structure and function. |
| m2G1835 | 23S rRNA, intersubunit bridge B2 | RlmG (gene: ygjO)[4] | Enhances ribosomal subunit association, providing advantages in osmotic and oxidative stress.[4] |
| m2G2445 | 23S rRNA | RlmL | Involved in the late stages of 50S subunit assembly.[9] |
Functional Implications of m2G Modifications
The absence of m2G modifications, achieved through the knockout of the respective methyltransferase genes, leads to distinct phenotypic consequences, highlighting their role in optimizing ribosome function.
While single knockouts of m2G methyltransferases are not lethal, they can result in reduced bacterial fitness, especially under non-optimal growth conditions. For instance, a lack of m2G1835 methylation leads to growth retardation at temperatures higher than optimal and in nutrient-poor media.[4]
Table 1: Quantitative Effects of m2G Deficiency on Bacterial Growth
| Mutant Strain | Condition | Observed Effect | Quantitative Data | Reference |
| E. coli ΔrsmD (lacks m2G966) | Competition with wild-type | Reduced fitness | ~2-fold decrease in binding of fMet-tRNAfMet to the 30S pre-initiation complex | [6] |
| E. coli ΔrlmG (lacks m2G1835) | High temperature, poor media | Growth retardation | Specific growth rate reduction not quantified in the provided search results. | [4] |
The m2G966 modification, located in the P-site of the 30S subunit, plays a crucial role in the early stages of translation initiation. It helps to stabilize the binding of the initiator fMet-tRNA to the 30S pre-initiation complex before the recognition of the start codon.[1] Its absence can lead to a modest decrease in the efficiency of initiation.[6]
Table 2: Impact of m2G966 Absence on Translation Initiation
| Codon | Effect of rsmD Deletion (Absence of m2G966) | Fold Change in Initiation | Reference |
| AUA | Increased initiation | ~2-fold increase | [10] |
| CAC | Increased initiation | ~3.6-fold increase | [10] |
| CAU | Increased initiation | ~3-fold increase | [10] |
Signaling Pathways and Logical Relationships
The formation of m2G and its impact on ribosome function can be visualized as a series of molecular events.
m2G Biosynthesis Pathway
References
- 1. In vitro integration of ribosomal RNA synthesis, ribosome assembly, and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. In vitro integration of ribosomal RNA synthesis, ribosome assembly, and translation | Molecular Systems Biology [link.springer.com]
- 5. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. scispace.com [scispace.com]
- 10. Distinctive contributions of the ribosomal P-site elements m2G966, m5C967 and the C-terminal tail of the S9 protein in the fidelity of initiation of translation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Significance of N2,N2-Dimethylguanosine (m2,2G) in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA are critical regulators of gene expression and cellular function. Among the more than 170 known RNA modifications, N2,N2-dimethylguanosine (m2,2G) is a key modification found predominantly in transfer RNA (tRNA) that plays a crucial role in maintaining tRNA structure, stability, and function. While the existence of m2,2G has been known for over five decades, recent advancements have shed light on the specific enzymatic machinery responsible for its deposition in mammalian cells and its broader implications in cellular processes and disease. This technical guide provides a comprehensive overview of the discovery, detection, and functional significance of m2,2G in mammalian systems.
It is important to distinguish N2,N2-dimethylguanosine (m2,2G), a naturally occurring modification in RNA, from the synthetic purine (B94841) nucleoside analog N2,2'-O-Dimethylguanosine, which has been investigated for its antitumor properties. This guide will focus on the former.
The Discovery of m2,2G in Mammalian Cells: A Historical Perspective
The initial discovery of m2,2G in mammalian cells is not attributed to a single seminal paper but rather emerged from the broader exploration of RNA modifications that began in the mid-20th century. The first modified nucleoside, pseudouridine, was identified in 1957, opening the door to the discovery of a vast epitranscriptome.[1] Early methodologies for the analysis of RNA modifications relied on the separation of radiolabeled RNA digests using techniques such as paper chromatography and later, thin-layer chromatography (TLC) and column chromatography.[1] These methods, while revolutionary for their time, were labor-intensive and required significant amounts of purified RNA. The presence of m2,2G in tRNA from various organisms, including mammals, was established through these pioneering efforts.
The definitive characterization and quantification of m2,2G and other modified nucleosides were significantly advanced with the advent of mass spectrometry (MS) coupled with liquid chromatography (LC), which has become the gold standard for nucleoside analysis.[1][2]
The Enzymatic Basis of m2,2G Formation in Mammals: TRMT1 and TRMT1L
The enzyme responsible for the formation of m2,2G in mammalian cells is tRNA methyltransferase 1 (TRMT1).[3] TRMT1 is a member of the Rossmann fold methyltransferase family and utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the sequential methylation of the exocyclic nitrogen at position 2 of guanosine (B1672433).[4] In mammals, TRMT1 is responsible for the m2,2G modification at position 26 in both cytosolic and mitochondrial tRNAs.[5]
Vertebrates also possess a paralog of TRMT1, named TRMT1-like (TRMT1L), which has been identified as the enzyme that methylates a subset of cytosolic tRNAAla(AGC) isodecoders at position 26.[5]
Subcellular Localization:
-
TRMT1: Found in the cytoplasm and mitochondria, with some evidence of nuclear localization in certain cell types.[5]
-
TRMT1L: Primarily localized to the nucleus.[5]
Quantitative Data on m2,2G in Mammalian Cells
| Parameter | Typical Finding | Analytical Method | Reference |
| Location in tRNA | Predominantly at position 26 (the junction of the D-arm and anticodon stem) and occasionally at position 27. | LC-MS/MS, tRNA sequencing | [4][5] |
| Stoichiometry | High, often approaching 100% in mature tRNAs containing G26. | Quantitative LC-MS/MS | Inferred from functional studies |
| Cellular Levels | Varies depending on cell type and metabolic state. | LC-MS/MS | General knowledge |
Experimental Protocols
Early Detection Method: Two-Dimensional Thin-Layer Chromatography (2D-TLC) of Radiolabeled RNA
This method was instrumental in the initial identification of modified nucleosides.
Protocol Outline:
-
RNA Isolation: Isolate total RNA or tRNA from mammalian cells.
-
Radiolabeling: Label the RNA with [^32P] by in vitro transcription in the presence of [α-^32P]NTPs or by 3'-end labeling with [^32P]pCp and T4 RNA ligase.
-
RNA Digestion: Digest the labeled RNA to individual nucleotides using nuclease P1 (to yield 5'-mononucleotides) or a combination of RNase T2 and bacterial alkaline phosphatase (to yield nucleosides).
-
2D-TLC Separation:
-
Spot the digested sample onto a cellulose (B213188) TLC plate.
-
Develop the chromatogram in the first dimension using a specific solvent system (e.g., isobutyric acid/ammonia/water).
-
After drying, rotate the plate 90 degrees and develop in the second dimension using a different solvent system (e.g., isopropanol/HCl/water).
-
-
Detection: Expose the TLC plate to X-ray film (autoradiography). The position of the spots is compared to a reference map of known modified nucleotides.
Modern Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the identification and quantification of modified nucleosides.
Protocol Outline:
-
RNA Isolation: Isolate total RNA or specific RNA fractions from mammalian cells.
-
RNA Digestion: Digest the RNA to individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.
-
Liquid Chromatography (LC) Separation:
-
Inject the nucleoside mixture onto a reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of solvents (e.g., water with a small amount of formic acid and methanol).
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
The eluting nucleosides are ionized, typically by electrospray ionization (ESI).
-
The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of m2,2G and its characteristic fragmentation pattern upon collision-induced dissociation.
-
-
Quantification: The amount of m2,2G is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard.
Signaling Pathways and Functional Significance
The primary role of m2,2G is to ensure the proper structure and function of tRNA, which in turn impacts global protein synthesis and cellular homeostasis.
tRNA Stability and Folding
The dimethylation at the N2 position of guanosine at position 26 prevents the formation of a canonical Watson-Crick base pair with cytosine. This is crucial for maintaining the correct L-shaped tertiary structure of tRNA by preventing misfolding.[6]
References
- 1. RNA modification: the Golden Period 1995–2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current and Emerging Tools and Technologies for Studying RNA Modifications - Charting a Future for Sequencing RNA and Its Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A correlation between N2-dimethylguanosine presence and alternate tRNA conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of N2,2'-O-Dimethylguanosine in Archaea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modification of transfer RNA (tRNA) is a critical process across all domains of life, ensuring translational fidelity and efficiency. In Archaea, these modifications are often extensive and play a crucial role in the adaptation to extreme environments. One such modification is the formation of N2,2'-O-Dimethylguanosine (m2,2G), a hypermodified nucleoside found at position 10 in the D-loop of many archaeal tRNAs. This modification is believed to contribute to the structural stability of tRNA, which is essential for its function at high temperatures.
This technical guide provides an in-depth overview of the enzymatic synthesis of m2,2G in archaea, focusing on the core enzymatic machinery, reaction pathways, and the experimental methodologies used to study this process.
Core Synthesis Pathway
The synthesis of this compound in archaea is a two-step enzymatic process catalyzed by a single, conserved S-adenosyl-L-methionine (SAM)-dependent methyltransferase known as archaeal tRNA (guanine-10)-N2-methyltransferase , commonly designated as Trm11 or aTrm11 . This enzyme sequentially adds two methyl groups to the guanosine (B1672433) at position 10 (G10) of a precursor tRNA molecule.
The reaction proceeds as follows:
-
Monomethylation: Trm11 utilizes SAM as a methyl donor to transfer a single methyl group to the N2 position of the guanine (B1146940) base at G10, forming N2-methylguanosine (m2G).
-
Dimethylation: Subsequently, the same Trm11 enzyme catalyzes the transfer of a second methyl group from another molecule of SAM to the same N2 position, resulting in the formation of N2,N2-dimethylguanosine (m2,2G).
Some archaeal Trm11 enzymes have been shown to be active as single proteins, while others may be part of a larger complex. The presence of a THUMP (thiouridine synthase, methyltransferase, and pseudouridine (B1679824) synthase) domain in archaeal Trm11 is crucial for its interaction with the tRNA substrate.
Quantitative Data on Archaeal Trm11 Activity
While the enzymatic activity of archaeal Trm11 has been qualitatively demonstrated in several studies, detailed steady-state kinetic parameters (Km and kcat) are not extensively reported in the literature. The available data primarily consists of time-course experiments showing the progressive incorporation of methyl groups into tRNA substrates. These studies confirm the dual mono- and dimethylation activity of the enzyme.
| Enzyme Source | Substrate(s) | Qualitative Activity | Reference |
| Pyrococcus abyssi (PabTrm-G10) | In vitro transcribed yeast tRNAPhe | Forms both m2G10 and m2,2G10. | [Armengaud et al., 2004] |
| Pyrococcus abyssi (PabTrm-m2,2G10) | Various tRNA species | Demonstrates specificity for G10 and is influenced by the D-arm and variable loop structures. | [Urbonavicius et al., 2006] |
| Thermococcus kodakarensis (TkoTrm11) | In vitro transcribed T. kodakarensis tRNATrp | Catalyzes the formation of m2G and m2,2G at position 10. | [Hirata et al., 2016] |
Note: Specific Km and kcat values were not found in the reviewed literature. The table reflects the qualitative nature of the reported enzymatic activity.
Signaling Pathways and Experimental Workflows
Enzymatic Synthesis of m2,2G in Archaea
The Structural Architect: How N2,2'-O-Dimethylguanosine Shapes RNA Folding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA are crucial for regulating its structure, stability, and function. Among the over 100 known modified nucleosides, N2,2'-O-Dimethylguanosine (m2,2'O-G) is a significant modification predominantly found in the D-arm of eukaryotic and archaeal transfer RNAs (tRNAs). Located at position 26, this modification plays a pivotal role in ensuring the correct three-dimensional folding of tRNA, a process essential for accurate and efficient protein synthesis. This technical guide provides a comprehensive overview of the structural and thermodynamic impact of m2,2'O-G on RNA, with a focus on quantitative data and detailed experimental methodologies.
The Structural Impact of this compound
The presence of two methyl groups on the exocyclic amine of guanine (B1146940) at position 26 has profound consequences for RNA structure. The primary effect of m2,2'O-G is the prevention of canonical Watson-Crick base pairing with cytosine.[1] This steric hindrance is a key factor in preventing tRNA misfolding. In the vast majority of eukaryotic tRNAs, G26 is located in a position where it could potentially mispair with a cytosine in the D-loop, leading to an alternative, inactive conformation. The dimethylation at N2 effectively blocks this interaction, guiding the tRNA into its native L-shaped structure.[1]
Instead of pairing with cytosine, m2,2'O-G26 typically forms a non-canonical pair with adenosine (B11128) at position 44 (A44). This pairing is not a standard Watson-Crick interaction but rather an imino-hydrogen bonded, pseudo-Watson-Crick conformation.[1] This specific geometry is enforced by the dimethylation, which prevents the sheared conformation often observed in G-A mispairs.[1]
Thermodynamic Consequences of this compound
From a thermodynamic perspective, the introduction of m2,2'O-G into an RNA duplex has a destabilizing effect when it forms an imino-hydrogen bonded pair with adenosine.[1] This destabilization can influence the equilibrium between different RNA secondary structures. For instance, in certain sequence contexts, the presence of m2,2'O-G can shift the equilibrium from a duplex to a hairpin structure.[1]
The following table summarizes the melting temperatures (Tm) of RNA duplexes with and without the m2,2'O-G modification, as determined by UV melting profile analysis. The data is extracted from studies on a 13-mer RNA duplex with central tandem G:A or m2,2'O-G:A pairs.
| RNA Duplex Sequence | Modification | Melting Temperature (Tm) in °C |
| 5'-CGCGA G AACGCG-3' | Unmodified G:A pairs | 54.2 |
| 5'-CGCGA(m2,2'O-G)A(m2,2'O-G)AACGCG-3' | m2,2'O-G:A pairs | 49.8 |
Table 1: Melting temperatures of RNA duplexes. Data adapted from Pallan et al., RNA, 2008.
Structural Parameters of this compound in an RNA Duplex
The high-resolution crystal structure of a 13-mer RNA duplex containing two central m2,2'O-G:A pairs (PDB ID: 3CJZ) provides precise quantitative data on the structural impact of this modification.
| Structural Parameter | Value | Description |
| Glycosidic Bond Angle (χ) | -155° to -160° (anti) | The torsion angle around the N-glycosidic bond, typical for A-form RNA. |
| Sugar Pucker | C3'-endo | The conformation of the ribose sugar ring, characteristic of A-form RNA. |
| Helical Twist | ~30-33° | The angle of rotation between successive base pairs. |
| Rise per Base Pair | ~2.6-2.8 Å | The distance between successive base pairs along the helical axis. |
| Base Pair Opening | ~ -5° to -10° | The angle describing the opening of the base pair towards the major groove. |
Table 2: Key structural parameters for m2,2'O-G within an A-form RNA duplex. Data derived from PDB entry 3CJZ.
Experimental Protocols
The study of modified ribonucleosides like m2,2'O-G relies on a combination of biophysical and structural biology techniques. Below are detailed methodologies for the key experiments used to characterize its impact.
UV Thermal Melting Analysis
This technique is used to determine the melting temperature (Tm) of RNA duplexes, providing insights into their thermodynamic stability.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the RNA oligonucleotides with and without the m2,2'O-G modification.
-
Anneal the complementary strands by heating to 90°C for 3 minutes followed by slow cooling to room temperature in a buffer containing 10 mM sodium phosphate (B84403) (pH 7.0), 100 mM NaCl, and 0.1 mM EDTA.
-
Prepare samples at various concentrations (e.g., 1 µM to 100 µM) to assess the concentration dependence of the melting transition.
-
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 15°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured, which corresponds to the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve and its concentration dependence using software like MeltWin.[2]
-
X-ray Crystallography
This powerful technique provides high-resolution, three-dimensional structural information of RNA molecules.
Methodology:
-
RNA Synthesis and Purification:
-
Synthesize the RNA oligonucleotide containing m2,2'O-G using solid-phase phosphoramidite (B1245037) chemistry.
-
Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop).
-
A typical starting condition for an RNA duplex is 1-2 mM RNA in a buffer containing a precipitant (e.g., 20-30% 2-methyl-2,4-pentanediol (MPD) or polyethylene (B3416737) glycol (PEG)), a salt (e.g., 50-100 mM KCl or MgCl2), and a buffer to maintain pH (e.g., 50 mM sodium cacodylate pH 6.5).
-
Incubate the crystallization trials at a constant temperature (e.g., 18°C).
-
-
Data Collection and Structure Determination:
-
Mount a suitable crystal and flash-cool it in liquid nitrogen using a cryoprotectant (e.g., mother liquor supplemented with 25% glycerol).
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software like HKL2000 or XDS.
-
Solve the structure using molecular replacement with a canonical A-form RNA duplex as a search model, followed by iterative rounds of model building and refinement using software like PHENIX or REFMAC5.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure and dynamics of RNA in solution.
Methodology:
-
Sample Preparation:
-
Synthesize and purify the RNA oligonucleotide containing m2,2'O-G. For NMR, isotopic labeling (13C, 15N) is often required for larger RNAs, which can be achieved through in vitro transcription.
-
Dissolve the RNA sample to a final concentration of 0.5-1.5 mM in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl) in 90% H2O/10% D2O or 100% D2O.
-
-
NMR Data Acquisition:
-
Acquire a series of one- and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600-900 MHz).
-
Key experiments for RNA structure determination include:
-
1D 1H NMR: To observe imino protons and assess overall folding.
-
2D 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for determining the three-dimensional structure.
-
2D 1H-1H TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each ribose spin system.
-
2D 1H-13C/15N HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbon and nitrogen atoms in isotopically labeled samples.
-
-
-
Structure Calculation and Refinement:
-
Assign the chemical shifts of the protons and other nuclei.
-
Extract distance restraints from NOESY spectra and dihedral angle restraints from scalar coupling constants.
-
Use these experimental restraints in molecular dynamics-based simulated annealing protocols (e.g., using software like XPLOR-NIH or AMBER) to calculate an ensemble of structures consistent with the NMR data.
-
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Figure 1: Base pairing possibilities of guanosine and this compound.
Figure 2: Role of m2,2'O-G in preventing tRNA misfolding.
Figure 3: General experimental workflow for studying the impact of RNA modifications.
Conclusion
This compound is a critical post-transcriptional modification that acts as a structural gatekeeper, ensuring the fidelity of tRNA folding. Its influence extends from dictating specific non-canonical base pairing interactions to modulating the thermodynamic landscape of RNA secondary structures. A thorough understanding of the structural and energetic consequences of m2,2'O-G, facilitated by the detailed experimental approaches outlined in this guide, is essential for researchers in the fields of RNA biology, biochemistry, and for the rational design of RNA-targeted therapeutics. The continued investigation into this and other RNA modifications will undoubtedly uncover further layers of complexity in the regulation of gene expression and cellular function.
References
N2,2'-O-Dimethylguanosine and its role in translational fidelity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of transfer RNA (tRNA) are critical for the accuracy and efficiency of protein synthesis. Among these, N2,2'-O-Dimethylguanosine (m2,2'O-G), a hypermodified purine (B94841) nucleoside, plays a crucial, albeit indirect, role in maintaining translational fidelity. Located primarily at position 26 in the hinge region between the D-arm and the anticodon stem of many eukaryotic tRNAs, m2,2'O-G is not directly involved in codon recognition. Instead, its primary function lies in the structural stabilization of the tRNA molecule. By preventing the formation of alternative, non-functional tRNA conformers, m2,2'O-G ensures that the tRNA adopts and maintains the canonical L-shaped structure essential for its accurate functioning within the ribosome. This structural integrity is paramount for preventing translational errors such as ribosomal frameshifting and codon misreading. This technical guide provides a comprehensive overview of the biosynthesis of m2,2'O-G, its structural impact on tRNA, its role in translational fidelity, and the experimental methodologies used to study its function.
Introduction to this compound (m2,2'O-G)
This compound is a modified nucleoside derived from guanosine (B1672433) through the enzymatic addition of two methyl groups to the exocyclic amine at position N2 and one methyl group to the 2'-hydroxyl of the ribose sugar. This modification is predominantly found at position 26 of eukaryotic tRNAs, a critical juncture that influences the overall architecture of the tRNA molecule.
The presence of the bulky dimethyl groups on the N2 atom of guanine (B1146940) has profound implications for its base-pairing properties. It sterically hinders the formation of canonical Watson-Crick base pairing with cytosine.[1] This property is fundamental to its role in preventing alternative tRNA folding patterns that could be detrimental to its function.[2]
Biosynthesis of this compound
The synthesis of m2,2'O-G is a two-step enzymatic process catalyzed by the Trm1 (tRNA methyltransferase 1) enzyme. Trm1 is a highly conserved protein found in both the nucleus and mitochondria of eukaryotic cells.[3] The biosynthesis proceeds as follows:
-
Monomethylation: Trm1 first catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N2 position of the guanosine at position 26, forming N2-methylguanosine (m2G).
-
Dimethylation: Subsequently, Trm1 transfers a second methyl group from SAM to the same N2 position, resulting in the formation of N2,N2-dimethylguanosine (m2,2G).[2]
-
Ribose Methylation: The methylation of the 2'-hydroxyl group of the ribose is carried out by a separate 2'-O-methyltransferase.
The Trm1 enzyme recognizes specific structural elements within the tRNA substrate, primarily the D-arm and the variable loop, to ensure the precise modification of G26.[4]
Logical Relationship of m2,2'O-G Biosynthesis
The Role of this compound in Translational Fidelity
The fidelity of translation, the accurate synthesis of proteins according to the mRNA template, is paramount for cellular function. Errors in this process, such as ribosomal frameshifting or the misincorporation of amino acids, can lead to the production of non-functional or toxic proteins. While modifications in the anticodon loop of tRNA directly influence codon recognition, m2,2'O-G at position 26 contributes to fidelity indirectly by ensuring the structural integrity of the tRNA molecule.
Prevention of Alternative tRNA Conformations
The primary mechanism by which m2,2'O-G maintains translational fidelity is by preventing the tRNA from adopting alternative, non-functional secondary structures.[2] The dimethylation at the N2 position of guanosine-26 disrupts its ability to form a Watson-Crick base pair with cytosine. This prevents the formation of an alternative stem-loop structure that would distort the overall L-shaped conformation of the tRNA. A correctly folded tRNA is essential for its proper interaction with the ribosome, aminoacyl-tRNA synthetases, and elongation factors, all of which are critical for accurate translation.
Indirect Impact on Frameshifting and Codon Recognition
By ensuring the correct tRNA structure, m2,2'O-G indirectly contributes to the prevention of ribosomal frameshifting. A stable and correctly folded tRNA molecule is crucial for maintaining the reading frame during translation. Alterations in tRNA structure can lead to ribosomal pausing and slippage on the mRNA, resulting in frameshift errors. While direct quantitative data on the effect of m2,2'O-G absence on frameshift frequency is limited, studies on other tRNA modifications have shown that structural perturbations can significantly increase frameshifting rates.[5]
Similarly, the overall conformation of the tRNA, stabilized by modifications like m2,2'O-G, is important for the precise positioning of the anticodon loop within the ribosomal A site for accurate codon recognition. Any deviation from the canonical L-shape can affect the delicate interactions between the anticodon, the mRNA codon, and the ribosomal decoding center, potentially leading to misreading of the genetic code.
Signaling Pathway: Regulation of Trm1 and m2,2'O-G under Stress
The expression and activity of the Trm1 enzyme, and consequently the levels of m2,2'O-G, can be modulated in response to cellular stress. For instance, in Pichia pastoris, Trm1p acts as a transcriptional activator for genes involved in the methanol (B129727) utilization pathway.[6] In human cells, TRMT1-deficient cells exhibit increased levels of reactive oxygen species (ROS) and are hypersensitive to oxidizing agents, suggesting a role for this modification in the oxidative stress response. While a complete signaling pathway has not been fully elucidated, evidence suggests that stress conditions can lead to changes in tRNA modification patterns, which in turn modulate the translation of specific stress-responsive mRNAs.
Quantitative Data on Translational Fidelity
Direct quantitative data on the impact of m2,2'O-G absence on frameshift efficiency and misreading rates is an active area of research. However, studies on other tRNA modifications provide a framework for understanding the potential magnitude of these effects. The following table summarizes hypothetical data based on findings from related studies to illustrate the potential impact of TRM1 knockout on translational fidelity.
| Condition | Reporter Construct | Frameshift Efficiency (%) | Fold Change | Reference |
| Wild-Type (WT) | -1 Frameshift Reporter | 5.2 ± 0.4 | 1.0 | Hypothetical |
| TRM1 Knockout (KO) | -1 Frameshift Reporter | 12.8 ± 1.1 | 2.5 | Hypothetical |
| Wild-Type (WT) | +1 Frameshift Reporter | 2.1 ± 0.2 | 1.0 | Hypothetical |
| TRM1 Knockout (KO) | +1 Frameshift Reporter | 6.5 ± 0.7 | 3.1 | Hypothetical |
| Wild-Type (WT) | UAG Read-through Reporter | 0.3 ± 0.05 | 1.0 | Hypothetical |
| TRM1 Knockout (KO) | UAG Read-through Reporter | 0.9 ± 0.1 | 3.0 | Hypothetical |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as direct quantitative measurements for the effect of m2,2'O-G on frameshifting and read-through are not yet widely published.
Experimental Protocols
Dual-Luciferase Reporter Assay for Measuring Programmed Ribosomal Frameshifting
This assay is a widely used method to quantify the efficiency of ribosomal frameshifting in vivo and in vitro.
Principle: A reporter construct is engineered with two luciferase genes, typically Renilla (RLuc) and Firefly (FLuc), separated by a sequence containing the putative frameshift signal. The upstream reporter (RLuc) is in the initial reading frame (frame 0), while the downstream reporter (FLuc) is in the shifted reading frame (e.g., -1 or +1). Translation of FLuc only occurs if the ribosome shifts its reading frame at the intervening sequence. The ratio of FLuc to RLuc activity is a measure of the frameshifting efficiency.
Methodology:
-
Construct Design:
-
Clone the sequence of interest containing the potential frameshift signal between the Renilla and Firefly luciferase coding sequences in a suitable expression vector.
-
Create an in-frame control construct where the Firefly luciferase is fused in-frame with the Renilla luciferase, representing 100% read-through.
-
Create a termination control construct with a stop codon between the two luciferases to measure background levels.
-
-
Cell Culture and Transfection:
-
Culture the desired cell line (e.g., HEK293T or HeLa) under standard conditions.
-
Transfect the cells with the reporter constructs using a suitable transfection reagent.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of expression, lyse the cells using a passive lysis buffer.
-
Measure the Firefly and Renilla luciferase activities sequentially in the same lysate sample using a dual-luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of FLuc to RLuc activity for each sample.
-
Normalize the FLuc/RLuc ratio of the test construct to the FLuc/RLuc ratio of the in-frame control to determine the percentage of frameshifting.
-
Experimental Workflow:
In Vitro tRNA-mediated Suppression Assay
This assay assesses the functional competence of a tRNA, which can be influenced by its modification status.
Principle: A nonsense mutation (e.g., an ochre stop codon, UAA) is introduced into a reporter gene (e.g., ade6-704 in yeast), leading to a non-functional protein and a detectable phenotype (e.g., red colony color). A suppressor tRNA (e.g., a serine tRNA with a mutated anticodon that recognizes the stop codon) is introduced into the cells. The efficiency of suppression (i.e., the read-through of the stop codon) results in the production of a full-length, functional protein and a reversal of the phenotype (e.g., white colony color). The degree of suppression reflects the functionality of the suppressor tRNA.
Methodology:
-
Yeast Strains:
-
Use a yeast strain with a nonsense mutation in a reporter gene (e.g., ade6-704).
-
Introduce a plasmid carrying a suppressor tRNA gene.
-
Create a trm1Δ knockout in this strain to assess the effect of the absence of m2,2'O-G.
-
-
Phenotypic Analysis:
-
Plate the yeast strains on appropriate media and assess the colony color. White or pink colonies indicate suppression, while red colonies indicate no or low suppression.
-
Quantify the level of suppression by measuring the activity of the reporter enzyme if applicable, or by quantitative growth assays on selective media.
-
-
tRNA Analysis:
-
Isolate total tRNA from the different yeast strains.
-
Analyze the modification status of the suppressor tRNA using techniques like mass spectrometry or primer extension assays to confirm the absence of m2,2'O-G in the trm1Δ strain.
-
Conclusion and Future Directions
This compound is a vital tRNA modification that safeguards translational fidelity through the maintenance of proper tRNA structure. Its role in preventing alternative tRNA conformations underscores the importance of the overall architecture of the tRNA molecule for accurate protein synthesis. While the mechanistic link between m2,2'O-G and translational fidelity is well-established conceptually, further research is needed to obtain direct quantitative data on its impact on frameshifting and misreading rates in various organisms. Elucidating the signaling pathways that regulate Trm1 activity in response to cellular stress will provide deeper insights into how cells modulate translational fidelity to adapt to changing environmental conditions. A comprehensive understanding of the role of m2,2'O-G and its biosynthetic pathway may open new avenues for therapeutic intervention in diseases associated with translational dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Translational Top Down Proteomics – Northwestern Proteomics [proteomics.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs | Semantic Scholar [semanticscholar.org]
- 6. Why Are tRNAs Overproduced in the Absence of Maf1, a Negative Regulator of RNAP III, Not Fully Functional? | PLOS Genetics [journals.plos.org]
Unmasking the Modifying Machinery: A Technical Guide to Identifying the Methyltransferase for N2,2'-O-Dimethylguanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic machinery responsible for the N2,2'-O-Dimethylguanosine (m2,2'O-G) modification in tRNA. Detailing the multi-step enzymatic process, this document outlines the key methyltransferases involved, experimental protocols for their characterization, and the potential roles of this modification in cellular signaling.
The Dual-Enzyme Pathway for this compound Synthesis
The formation of this compound is not the result of a single enzymatic action but a sequential, two-step process involving two distinct classes of methyltransferases. The initial step involves the dimethylation of the exocyclic amine at the N2 position of guanosine (B1672433), followed by the methylation of the 2'-hydroxyl group of the ribose sugar.
Step 1: N2,N2-dimethylation by the TRM1/TRMT1 Family
The first modification, the conversion of guanosine to N2,N2-dimethylguanosine (m2,2G), is catalyzed by the highly conserved TRM1 (tRNA-specific methyltransferase 1) family of enzymes. In yeast, the TRM1 gene product is responsible for this modification in both cytoplasmic and mitochondrial tRNAs.[1][2][3][4] The human homolog is designated as TRMT1.[5][6] These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[7][8]
Step 2: 2'-O-methylation of N2,N2-dimethylguanosine
The subsequent 2'-O-methylation of the ribose of m2,2G to yield this compound is less universally characterized and appears to be mediated by different enzymatic strategies across the domains of life.
In archaea, particularly in organisms like Sulfolobus acidocaldarius, the 2'-O-methylation of the closely related N2,N2-dimethylguanosine at position 26 to form N2,N2,2'-O-trimethylguanosine (m2,2Gm26) is accomplished by an RNA-guided mechanism.[7] This process involves a C/D box small RNA (sRNA) that directs a methyltransferase, likely fibrillarin (or its archaeal homolog, aFIB), to the specific site on the tRNA.[3][9][10]
In other organisms, stand-alone 2'-O-methyltransferases that are not RNA-guided are responsible for ribose methylation. While a specific enzyme that exclusively targets m2,2G for 2'-O-methylation has not been definitively identified across all species, members of the FTSJ family of methyltransferases are known to catalyze 2'-O-methylation on various RNAs. The identification of the specific enzyme responsible for this step in eukaryotes and bacteria remains an active area of research.[11]
Quantitative Data on Relevant Methyltransferases
Quantitative kinetic data for the enzymes involved in this compound synthesis is crucial for understanding their efficiency and substrate specificity. The following tables summarize the available data for the TRM1/TRMT1 family and general RNA 2'-O-methyltransferases.
Table 1: Kinetic Parameters of Trm1 Homologs
| Enzyme Source | Substrate | Km (µM) | kcat (h-1) | kcat/Km (µM-1h-1) | Reference |
| Aquifex aeolicus Trm1 | tRNAPhe transcript | 11 (for tRNA) | N/A | N/A | [12] |
| Aquifex aeolicus Trm1 | S-adenosyl-L-methionine | Various | N/A | N/A | [12] |
| Human PCIF1 (Cap 2'-O-MT) | m7GpppA-RNA | ~0.3 (for RNA) | ~138 (at pH 8.0) | ~460 | [13] |
| Human PCIF1 (Cap 2'-O-MT) | S-adenosyl-L-methionine | ~0.7-0.9 | N/A | N/A | [13] |
| Human MettL5-Trm112 | RNA oligo | ~1 | ~13 | ~13 | [13] |
| Human MettL5-Trm112 | S-adenosyl-L-methionine | ~1 | ~18 | ~18 | [13] |
Note: N/A indicates that the data was not available in the cited literature. Kinetic parameters for RNA methyltransferases can be highly dependent on the specific RNA substrate and reaction conditions.
Experimental Protocols
Identifying and characterizing the methyltransferases for this compound requires a combination of in vivo and in vitro approaches.
Detection of this compound
3.1.1. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
This is the gold standard for identifying and quantifying modified nucleosides.
-
tRNA Isolation: Isolate total RNA from the organism of interest and purify the tRNA fraction using methods like polyacrylamide gel electrophoresis (PAGE).
-
Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a combination of nuclease P1 and bacterial alkaline phosphatase.
-
HPLC Separation: Separate the resulting nucleosides by reversed-phase HPLC.
-
Mass Spectrometry Analysis: Identify and quantify the m2,2'O-G peak by online or offline mass spectrometry, comparing its retention time and mass-to-charge ratio to a synthetic standard.
3.1.2. Sequencing-Based Methods
Methods like DM-tRNA-seq can be adapted to identify this modification. The presence of m2,2'O-G can cause reverse transcriptase to stall or misincorporate nucleotides, creating a signature that can be detected by deep sequencing.[14][15]
In Vitro Methyltransferase Assays
3.2.1. TRM1/TRMT1 Activity Assay
This assay measures the transfer of a radiolabeled methyl group from SAM to a tRNA substrate.
-
Substrate Preparation: Prepare an in vitro transcribed tRNA substrate that is known or predicted to be a target for N2,N2-dimethylation (e.g., a tRNA with a guanosine at position 26).
-
Enzyme Preparation: Purify recombinant TRM1/TRMT1 protein.
-
Reaction Mixture: Set up a reaction containing the purified enzyme, tRNA substrate, and S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) in a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 50 mM KCl, 6 mM 2-mercaptoethanol).[16]
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 55°C for enzymes from thermophiles).[16]
-
Quantification: Stop the reaction and spot the mixture onto filter paper. Wash the filter paper to remove unincorporated [3H]-SAM. The amount of incorporated radioactivity, representing methylated tRNA, is then measured by scintillation counting.[17]
-
Product Analysis: The formation of m2,2G can be confirmed by digesting the tRNA and analyzing the nucleosides by HPLC or thin-layer chromatography.[12]
3.2.2. C/D Box sRNP Reconstitution and 2'-O-Methylation Assay
This protocol is relevant for archaeal systems where 2'-O-methylation is RNA-guided.
-
Component Preparation:
-
RNP Reconstitution: Assemble the C/D box ribonucleoprotein (RNP) complex by incubating the sRNA with the purified proteins in a specific order (typically L7Ae first, followed by Nop56/58, and finally fibrillarin).[3][9]
-
Methylation Reaction: Add the target RNA and [3H]-SAM to the reconstituted RNP complex and incubate.
-
Analysis: Analyze the incorporation of the radiolabel into the target RNA as described for the TRM1 assay.
3.2.3. Stand-Alone 2'-O-Methyltransferase Assay
This assay is for non-RNA-guided enzymes.
-
Substrate: Use an in vitro transcribed RNA substrate containing the m2,2G modification.
-
Enzyme: Purified recombinant candidate 2'-O-methyltransferase (e.g., an FTSJ family member).
-
Reaction and Analysis: The reaction setup and analysis are similar to the TRM1 assay, focusing on the transfer of a radiolabeled methyl group to the ribose of the m2,2G nucleoside.
Signaling Pathways and Logical Relationships
While the direct involvement of this compound in specific signaling pathways is still under investigation, tRNA modifications, in general, are increasingly recognized as key players in cellular responses to stress and in regulating translation. For instance, modifications in the anticodon loop can influence codon recognition and translational efficiency, thereby impacting the expression of specific sets of proteins.[1][2] Oxidative stress has been shown to increase the levels of N2,N2-dimethylguanosine in S. cerevisiae, suggesting a role in stress response pathways.[18]
Below are diagrams illustrating the proposed biosynthetic pathway and a general workflow for identifying the responsible methyltransferases.
Caption: Proposed two-step enzymatic pathway for the synthesis of this compound.
Caption: General experimental workflow for identifying methyltransferases.
Conclusion and Future Directions
The synthesis of this compound is a multi-step process involving at least two distinct methyltransferases. While the TRM1/TRMT1 family is well-established as the catalyst for the initial N2,N2-dimethylation, the identity of the subsequent 2'-O-methyltransferase remains an open question in many organisms. The experimental approaches outlined in this guide provide a framework for researchers to identify and characterize these elusive enzymes. Future work in this area will be critical for elucidating the precise biological functions of this complex tRNA modification and its potential role in health and disease, offering new avenues for therapeutic intervention.
References
- 1. The emerging role of complex modifications of tRNALysUUU in signaling pathways [microbialcell.com]
- 2. The emerging role of complex modifications of tRNALysUUU in signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [agris.fao.org]
- 5. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human TRMT1 catalyzes m2G or m22G formation on tRNAs in a substrate-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 9. In vitro reconstitution and activity of a C/D box methylation guide ribonucleoprotein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. dspace.nku.edu [dspace.nku.edu]
- 12. Substrate tRNA Recognition Mechanism of a Multisite-specific tRNA Methyltransferase, Aquifex aeolicus Trm1, Based on the X-ray Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic characterization of three human RNA adenosine methyltransferases reveals diverse substrate affinities and reaction optima - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective enzymatic demethylation of N2,N2-dimethylguanosine in RNA and its application in high-throughput tRNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Enzymatic Demethylation of N2 ,N2 -Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Extracurricular Functions of tRNA Modifications in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
The Conserved Role of N2,2'-O-Dimethylguanosine: A Technical Guide to its Evolutionary Significance and Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2,2'-O-Dimethylguanosine (m2,2G) is a highly conserved post-transcriptional RNA modification found predominantly in transfer RNA (tRNA) and ribosomal RNA (rRNA) across all domains of life. This modification, primarily catalyzed by the evolutionary conserved Trm1 enzyme family (TRMT1 in humans), plays a crucial role in maintaining tRNA stability, ensuring proper folding, and promoting efficient protein translation. Deficiencies in m2,2G modification have been linked to a range of human diseases, most notably neurodevelopmental disorders and intellectual disabilities. This technical guide provides an in-depth overview of the evolutionary conservation of m2,2G, the enzymatic machinery responsible for its deposition, its functional importance, and detailed protocols for its detection and quantification.
Introduction
Post-transcriptional modifications of RNA molecules are essential for expanding their functional capacity beyond the four standard ribonucleosides. Among the more than 170 known RNA modifications, this compound (m2,2G) stands out due to its widespread evolutionary conservation and critical role in cellular function. This modification involves the methylation of the guanine (B1146940) base at the N2 position and the 2'-O position of the ribose sugar. In eukaryotes, m2,2G is most prominently found at position 26 of many tRNAs, located in the crux of the L-shaped tertiary structure, where it contributes to thermal stability and prevents alternative tRNA conformations[1].
The enzymatic machinery responsible for m2,2G synthesis is highly conserved throughout evolution. The Trm1 family of methyltransferases is responsible for this modification in both the cytoplasm and mitochondria[2][3]. In humans, the ortholog is TRMT1, and mutations in this gene are associated with intellectual disability, highlighting the critical role of m2,2G in proper neurological development and function[4][5][6].
This guide will delve into the evolutionary conservation of the m2,2G modification, detail the experimental methodologies for its study, and present the current understanding of its functional significance and association with human disease.
Evolutionary Conservation of m2,2G Modification
The m2,2G modification is a testament to the evolutionary pressure to maintain translational fidelity and efficiency. Its presence in archaea, eukaryotes, and some bacteria underscores its fundamental importance in RNA biology.
Distribution Across Domains of Life
While m2,2G is widespread, its prevalence varies across the domains of life. In eukaryotes, it is a nearly universal modification in the tRNA of species ranging from yeast to humans. In archaea, m2,2G is also a common feature of tRNA. However, in bacteria, the distribution is more limited, with the modification being present in only a subset of species.
Conserved Enzymatic Machinery: The Trm1/TRMT1 Family
The synthesis of m2,2G is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent Trm1 family of enzymes. These enzymes are highly conserved, with orthologs identified in a wide range of eukaryotic organisms, including yeast (Saccharomyces cerevisiae), fruit flies (Drosophila melanogaster), plants (Arabidopsis thaliana), and humans (Homo sapiens)[7][8].
The human TRMT1 enzyme, like its yeast homolog Trm1, is responsible for m2,2G formation in both cytosolic and mitochondrial tRNAs[2]. This dual localization is achieved through alternative translation initiation sites, producing isoforms with and without a mitochondrial targeting sequence.
Quantitative Analysis of m2,2G Modification
Precise quantification of m2,2G is crucial for understanding its role in normal physiology and disease. Several techniques are available for this purpose, with mass spectrometry being the gold standard for its accuracy and sensitivity.
Table 1: Quantitative Data on m2,2G Abundance
| Organism/Tissue | RNA Type | Abundance of m2,2G (Qualitative/Relative) | Reference Method |
| Homo sapiens (HEK293T cells) | Total tRNA | Present in wild-type cells, absent in TRMT1-KO | Mass Spectrometry, Primer Extension |
| Homo sapiens (Patient-derived cells with TRMT1 mutation) | Total tRNA | Significantly reduced levels compared to control | Primer Extension |
| Saccharomyces cerevisiae | Total tRNA | Present in wild-type, absent in trm1Δ mutant | Mass Spectrometry |
| Drosophila melanogaster (S2R+ cells) | Total tRNA | Present in control, reduced upon TRMT1 RNAi | Primer Extension |
| Arabidopsis thaliana | Total tRNA | Present | Mass Spectrometry |
Note: Specific quantitative values (e.g., pmol/µg of tRNA) are often context-dependent and vary between studies. The table reflects the presence and relative changes of the modification.
Functional Significance of m2,2G Modification
The strategic location of m2,2G at the junction of the D- and anticodon-stems of tRNA is critical for its function. The modification acts as a structural scaffold, contributing to the overall stability and integrity of the tRNA molecule.
Role in tRNA Structure and Stability
The dimethylation at the N2 position of guanine restricts its ability to form canonical Watson-Crick base pairs, thereby preventing alternative, non-functional tRNA conformations[9]. This ensures that the tRNA adopts the correct L-shaped tertiary structure necessary for its function in translation. The 2'-O-methylation on the ribose also contributes to the thermal stability of the tRNA molecule.
Impact on Translation
By ensuring the correct tRNA structure, m2,2G indirectly influences the efficiency and fidelity of protein synthesis. Hypomodified tRNAs lacking m2,2G may be less stable and prone to degradation, leading to a reduced pool of functional tRNAs. This can result in decreased global protein synthesis, as observed in TRMT1-deficient human cells[1][2].
Link to Human Disease
Mutations in the TRMT1 gene that lead to a loss of m2,2G modification are causally linked to autosomal recessive intellectual disability[4][5][6]. The absence of this critical modification disrupts normal neurological development, underscoring its importance in the complex processes of the human brain. Furthermore, TRMT1-deficient cells exhibit perturbations in redox homeostasis, suggesting a broader role for this modification in cellular stress responses[2][6].
Experimental Protocols
The study of m2,2G modification relies on a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
Detection and Quantification by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and accurate method for the quantification of RNA modifications.
Protocol: LC-MS/MS for m2,2G Quantification
-
RNA Isolation: Isolate total RNA or small RNA fractions from cells or tissues using a suitable method (e.g., TRIzol extraction).
-
RNA Digestion: Digest 1-5 µg of RNA to single nucleosides using a cocktail of enzymes. A common combination is nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.
-
LC Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient of aqueous and organic mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile).
-
MS/MS Analysis: Analyze the eluted nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for m2,2G and unmodified guanosine (B1672433) are monitored for quantification.
-
Quantification: Generate a standard curve using known concentrations of pure m2,2G and guanosine nucleosides. Calculate the amount of m2,2G relative to the amount of guanosine in the sample.
Primer Extension Analysis
Primer extension is a robust method to detect modifications that block or hinder the progression of reverse transcriptase.
Protocol: Primer Extension for m2,2G Detection
-
Primer Design: Design a DNA oligonucleotide primer that is complementary to a region 3' of the modification site (position 26) on the target tRNA.
-
Primer Labeling: Label the 5' end of the primer with a radioactive (e.g., ³²P) or fluorescent tag.
-
Annealing: Anneal the labeled primer to the total RNA sample.
-
Reverse Transcription: Perform a reverse transcription reaction using an enzyme like AMV reverse transcriptase. The presence of the m2,2G modification will cause the reverse transcriptase to pause or stop, resulting in a truncated cDNA product.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.
-
Detection: Visualize the truncated product by autoradiography (for radioactive labels) or fluorescence imaging. The size of the truncated product corresponds to the position of the modification.
Immuno-Northern Blotting
This technique utilizes antibodies specific to the m2,2G modification to detect its presence on specific RNA molecules.
Protocol: Immuno-Northern Blotting for m2,2G
-
RNA Electrophoresis: Separate total RNA or purified small RNAs on a denaturing polyacrylamide gel.
-
Transfer: Transfer the separated RNA to a positively charged nylon membrane.
-
Crosslinking: UV-crosslink the RNA to the membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m2,2G.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and imaging system.
Visualizing Workflows and Pathways
Experimental Workflows
References
- 1. biorxiv.org [biorxiv.org]
- 2. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of a Novel TRMT1 Gene Mutation and Rare GRM1 Gene Defect in Intellectual Disability in Two Azeri Families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA from insects and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA from insects and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteolytic cleavage and inactivation of the TRMT1 tRNA modification enzyme by SARS-CoV-2 main protease [elifesciences.org]
N²,2'-O-Dimethylguanosine in Mitochondrial RNA Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial dysfunction is a hallmark of numerous metabolic and degenerative diseases. At the heart of mitochondrial gene expression lies the intricate process of ribosomal biogenesis, a critical step for the synthesis of essential protein components of the oxidative phosphorylation system. A key, yet often overlooked, player in this process is the post-transcriptional modification of mitochondrial ribosomal RNA (mt-rRNA). This technical guide delves into the pivotal role of N²,2'-O-Dimethylguanosine (m²'²G), a specific modification within the 12S mt-rRNA, and its enzymatic orchestrator, the methyltransferase TFB1M. We will explore the molecular mechanisms governed by this modification, its profound impact on mitochondrial ribosome assembly and function, and its implications in human health and disease, particularly type 2 diabetes. This document provides a comprehensive overview of the current understanding, detailed experimental protocols for studying this pathway, and a compilation of quantitative data to serve as a valuable resource for researchers and drug development professionals in the field of mitochondrial biology.
Introduction: The Significance of Mitochondrial RNA Modification
Mitochondria, the powerhouses of the cell, possess their own genetic material (mtDNA) and the machinery to transcribe and translate it. The mitochondrial ribosome (mitoribosome) is responsible for synthesizing 13 essential proteins of the electron transport chain. The proper assembly and function of the mitoribosome are therefore paramount for cellular energy production.
Post-transcriptional modifications of mt-rRNA are emerging as critical regulators of mitoribosome biogenesis and function. These modifications, ranging from simple methylation to more complex chemical alterations, are crucial for the structural integrity and catalytic activity of the ribosome. One such critical modification is the dimethylation of two adjacent adenosine (B11128) residues (m⁶₂A) at positions 936 and 937 in the hairpin 45 of the human 12S rRNA, a component of the small mitochondrial ribosomal subunit (mt-SSU). This modification is catalyzed by the mitochondrial transcription factor B1 (TFB1M).
The Key Player: TFB1M, a Dual-Function Protein
TFB1M was initially identified as a mitochondrial transcription factor.[1] However, subsequent research has unequivocally demonstrated its primary role as an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[2][3] While it exhibits minimal transcriptional activity in vitro compared to its paralog TFB2M, its methyltransferase function is indispensable for mitochondrial health.[1]
The enzymatic activity of TFB1M is highly specific for the two adjacent adenosine residues in the terminal loop of helix 45 of the 12S rRNA.[2][3] This modification is crucial for the stability and assembly of the mt-SSU. The absence or reduction of this m⁶₂A modification leads to impaired mitoribosome assembly, resulting in a significant decrease in mitochondrial protein synthesis.[4]
Molecular Mechanism: How m²'²G Influences Ribosome Assembly
The dimethylation of A936 and A937 by TFB1M serves as a critical checkpoint in the assembly of the mt-SSU. This modification is thought to stabilize the local structure of the 12S rRNA, facilitating the correct binding of ribosomal proteins and other assembly factors. Without this modification, the assembly process is stalled, leading to an accumulation of incomplete ribosomal subunits and a subsequent decline in functional mitoribosomes. This directly impacts the synthesis of mtDNA-encoded proteins, disrupting the formation of the oxidative phosphorylation complexes and impairing cellular respiration.
References
An In-depth Technical Guide to the Cellular Localization of N2,2'-O-Dimethylguanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular localization of N2,2'-O-Dimethylguanosine (m2,2G), a post-transcriptionally modified nucleoside. This document details the subcellular distribution of m2,2G, the methodologies used for its detection and quantification, and its role in cellular processes.
Introduction to this compound (m2,2G)
This compound is a hypermodified guanosine (B1672433) derivative found in various RNA species, predominantly in transfer RNA (tRNA) and to a lesser extent in ribosomal RNA (rRNA)[1]. This modification, involving the methylation of the N2 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar, plays a crucial role in maintaining the structural integrity and function of RNA molecules. The primary enzyme responsible for the synthesis of m2,2G is the tRNA methyltransferase 1 (TRMT1).
Subcellular Localization of m2,2G
This compound is primarily localized in the cytosol and mitochondria , a distribution dictated by the presence of its modifying enzyme, TRMT1, and its target RNA molecules, primarily tRNA.
-
Cytosolic Localization : A significant portion of m2,2G is found in cytosolic tRNAs[2]. The cytosolic pool of tRNA is essential for protein synthesis on free and endoplasmic reticulum-bound ribosomes. The presence of m2,2G in these tRNAs suggests its importance in maintaining the efficiency and fidelity of cytoplasmic translation.
-
Mitochondrial Localization : m2,2G is also a component of mitochondrial tRNAs (mt-tRNAs)[2][3]. The enzyme TRMT1 possesses a mitochondrial targeting signal, leading to its import into the mitochondria where it modifies mitochondrially encoded tRNAs. This localization underscores the role of m2,2G in mitochondrial protein synthesis, which is critical for cellular respiration and energy production.
While the presence of m2,2G in both compartments is well-established, precise quantitative data on the relative abundance in the cytosol versus mitochondria is not extensively documented in the current literature. Such a quantitative understanding would be valuable for dissecting the specific roles of this modification in each compartment.
Quantitative Analysis of m2,2G Distribution
The quantification of m2,2G in different subcellular compartments is a critical step in understanding its biological significance. The primary method for this analysis is a combination of subcellular fractionation and high-performance liquid chromatography-mass spectrometry (HPLC-MS).
Table 1: Summary of Quantitative Data on m2,2G Cellular Localization
| Cellular Compartment | RNA Species Containing m2,2G | Reported Presence | Quantitative Abundance |
| Cytosol | Transfer RNA (tRNA) | Confirmed[2] | Not explicitly quantified as a percentage of total cellular m2,2G. |
| Mitochondria | Mitochondrial tRNA (mt-tRNA) | Confirmed[2][3] | Not explicitly quantified as a percentage of total cellular m2,2G. |
| Nucleus | Precursor tRNA (potential) | Indirectly suggested by the nuclear localization of TRMT1, but the presence of mature m2,2G in the nucleus is less characterized. | Not determined. |
Experimental Protocols
Subcellular Fractionation for RNA Analysis
This protocol describes the separation of cytosolic and mitochondrial fractions to analyze the distribution of m2,2G.
Materials:
-
Cell culture flasks
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation buffer (e.g., a digitonin-based buffer for selective plasma membrane permeabilization)
-
Dounce homogenizer or syringe with appropriate gauge needle
-
Centrifuge and microcentrifuge
-
TRIzol or other RNA extraction reagent
Procedure:
-
Harvest cultured cells by scraping or trypsinization.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells.
-
Homogenize the cell suspension using a Dounce homogenizer or by passing it through a fine-gauge needle. The number of strokes or passes should be optimized to ensure plasma membrane disruption while keeping mitochondria intact.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
The pellet from step 6 is the mitochondrial fraction. Wash this pellet with fractionation buffer to minimize cytosolic contamination.
-
Extract RNA from the cytosolic and mitochondrial fractions using TRIzol or a similar reagent according to the manufacturer's instructions.
Quantification of m2,2G by HPLC-MS/MS
This protocol outlines the general steps for the quantitative analysis of m2,2G from isolated RNA fractions.
Materials:
-
Purified RNA from subcellular fractions
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase HPLC column
-
Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) gradient)
-
m2,2G standard for calibration curve
Procedure:
-
Digest the purified RNA samples to nucleosides using nuclease P1 and bacterial alkaline phosphatase.
-
Filter the digested samples to remove enzymes.
-
Inject the nucleoside mixture onto the C18 reverse-phase column of the HPLC system.
-
Separate the nucleosides using a suitable gradient of mobile phases.
-
Detect and quantify m2,2G using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for m2,2G should be optimized.
-
Generate a standard curve using a known concentration of the m2,2G standard to quantify the amount of m2,2G in the samples.
-
Normalize the amount of m2,2G to the total amount of RNA or a specific canonical nucleoside (e.g., guanosine) in each fraction.
Immunofluorescence for Visualization of TRMT1
As a proxy for the sites of m2,2G synthesis, immunofluorescence can be used to visualize the subcellular localization of the TRMT1 enzyme. A specific antibody against m2,2G is not commercially available, hence the visualization of the modifying enzyme is the current standard.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with bovine serum albumin and normal goat serum)
-
Primary antibody against TRMT1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fix cells grown on coverslips with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against TRMT1 diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the subcellular localization of TRMT1 using a fluorescence microscope.
Functional Implications and Signaling
The presence of m2,2G in both cytosolic and mitochondrial tRNAs has significant functional implications for cellular homeostasis. While a direct signaling pathway initiated by m2,2G has not been elucidated, its role in tRNA stability and function indirectly influences major cellular processes.
The modification of tRNA by TRMT1 to form m2,2G is essential for proper tRNA folding and stability. This, in turn, ensures the efficiency and accuracy of protein synthesis in both the cytoplasm and mitochondria. Deficiencies in TRMT1 and the subsequent loss of m2,2G have been linked to mitochondrial dysfunction, increased oxidative stress, and impaired cellular proliferation[3][4]. Therefore, the cellular localization of m2,2G is intrinsically linked to the maintenance of proteostasis and redox balance.
Visualizations
Experimental Workflow for m2,2G Subcellular Quantification
Caption: Workflow for quantifying m2,2G in subcellular compartments.
Cellular Impact of m2,2G Localization
Caption: Impact of m2,2G localization on cellular homeostasis.
Conclusion
The cellular localization of this compound to the cytosol and mitochondria highlights its fundamental role in regulating protein synthesis in these two critical compartments. The methodologies outlined in this guide provide a framework for researchers to investigate the distribution and function of this important RNA modification. Further research is warranted to precisely quantify the relative abundance of m2,2G in different subcellular locations and to fully elucidate the downstream consequences of its presence on cellular signaling and disease pathogenesis. This knowledge will be invaluable for drug development professionals seeking to target pathways influenced by RNA modifications.
References
- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [agris.fao.org]
- 3. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Pathway of N2,2'-O-Dimethylguanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2,2'-O-Dimethylguanosine (m2,2G), a post-transcriptionally modified nucleoside, is a constituent of transfer RNA (tRNA) and is increasingly recognized as a valuable biomarker for monitoring RNA turnover and disease states such as cancer and kidney disease.[1][2][3][4] Understanding its metabolic fate is crucial for its clinical application and for elucidating the broader pathways of modified nucleoside metabolism. This technical guide provides an in-depth overview of the current understanding of the metabolic pathway of this compound, focusing on its origin, catabolism, and excretion. It includes a summary of available quantitative data, detailed experimental protocols for its analysis, and visualizations of the relevant biochemical pathways and analytical workflows.
Introduction to this compound
This compound is a hypermodified purine (B94841) nucleoside derived from guanosine (B1672433). It is found in the D-arm of many eukaryotic tRNAs and plays a role in stabilizing tRNA structure.[5][6] Its formation involves a two-step enzymatic methylation of a guanosine residue within a tRNA molecule, catalyzed by specific tRNA methyltransferases (MTases), with S-adenosylmethionine (SAM) serving as the methyl donor.[7] As tRNA molecules are degraded, their constituent nucleosides, including modified ones like m2,2G, are released into the cellular environment.
The Metabolic Fate of this compound
The metabolic pathway of this compound is primarily a disposal route rather than a catabolic cascade leading to energy production or salvage. Unlike its canonical counterpart, guanosine, m2,2G is largely resistant to the enzymes of the standard purine degradation pathway.
General Purine Nucleoside Catabolism
The typical catabolic pathway for purine nucleosides, such as guanosine, involves the following key steps:
-
Dephosphorylation: Purine nucleotides are first dephosphorylated to their corresponding nucleosides.
-
Glycosidic Bond Cleavage: Purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond, separating the purine base from the ribose sugar.[7][8]
-
Base Metabolism: The liberated purine bases are further metabolized. For instance, guanine (B1146940) is deaminated to xanthine (B1682287), which is then oxidized to uric acid by xanthine oxidase.[8]
-
Excretion: Uric acid is the final product of purine degradation in humans and is excreted in the urine.[9][10]
The Divergence of this compound Metabolism
Modified nucleosides, including this compound, are poor substrates for the enzymes of the salvage and degradation pathways, particularly purine nucleoside phosphorylase.[2][11] The bulky methyl groups on the guanine base likely hinder the binding of m2,2G to the active site of these enzymes. Consequently, this compound is not significantly broken down into its constituent base and sugar. Instead, it is transported out of the cell and into the bloodstream.
The primary metabolic fate of this compound is, therefore, excretion from the body in its intact form. This characteristic is what makes it a reliable biomarker of whole-body RNA turnover.[1][2]
Excretion Pathway
This compound is cleared from the blood by the kidneys and excreted in the urine.[3][4] This process involves glomerular filtration and tubular secretion. The efficiency of its excretion can be influenced by the function of renal tubular transporters, and altered levels of urinary m2,2G have been observed in diabetic kidney disease, suggesting that its renal handling is a key aspect of its biological disposition.[3]
Quantitative Data
Quantitative data on the metabolism of this compound is limited. However, studies on animal models have provided some insights into its excretion. The following table summarizes data from a study on a mouse model of diabetic kidney disease.
| Parameter | Control (db/m mice) | Diabetic (db/db mice) | Reference |
| Plasma this compound (DMG) | 0.064 ± 0.04 (arbitrary units) | 0.04 ± 0.04 (arbitrary units) | [3] |
| Fractional Excretion of DMG | Markedly higher | Markedly decreased | [3] |
Experimental Protocols
The analysis of this compound, particularly in urine, is a key experimental procedure for its study. The following is a generalized protocol based on methods described in the literature.[1]
Objective: To quantify the concentration of this compound in a urine sample.
Principle: This method utilizes boronate affinity chromatography to isolate nucleosides from the urine matrix, followed by separation and quantification using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).
Materials:
-
Urine sample
-
Boronate affinity gel
-
Methanol
-
This compound standard
-
RP-HPLC system
-
Mass spectrometer (e.g., triple quadrupole or Q-TOF)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the sample to remove any particulate matter.
-
Adjust the pH of the supernatant to alkaline conditions (pH ~8-9) with a suitable buffer to facilitate binding to the boronate gel.
-
-
Boronate Affinity Chromatography:
-
Equilibrate the boronate affinity gel column with an appropriate buffer.
-
Load the prepared urine sample onto the column. The cis-diol groups of the ribose moiety of nucleosides will bind to the boronate groups on the gel.
-
Wash the column with a wash buffer to remove unbound interfering substances.
-
Elute the bound nucleosides with an acidic buffer (e.g., formic acid solution).
-
-
RP-HPLC Separation:
-
Inject the eluted nucleoside fraction into the RP-HPLC system.
-
Use a C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry Detection and Quantification:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor for the specific mass-to-charge ratio (m/z) of this compound and its fragmentation products for quantification (Multiple Reaction Monitoring - MRM).
-
Generate a standard curve using known concentrations of the this compound standard to quantify the amount in the sample.
-
Visualizations
The following diagrams illustrate the metabolic context and analytical workflow for this compound.
Caption: Metabolic fate of this compound.
Caption: Analytical workflow for urinary this compound.
Conclusion
The metabolic pathway of this compound is characterized by its resistance to catabolism. Originating from the turnover of tRNA, this modified nucleoside is not significantly degraded by the enzymes of the conventional purine catabolism pathway. Consequently, its primary fate is excretion in an unmodified form via the urine. This property underpins its utility as a non-invasive biomarker for monitoring physiological and pathological processes associated with altered RNA metabolism. Further research into the specific transporters involved in its renal handling may provide deeper insights into its biological significance and enhance its clinical applicability.
References
- 1. Urinary excretion of modified nucleosides as biological marker of RNA turnover in patients with cancer and AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Urinary excretion by cancer patients of the nucleosides N-dimethylguanosine, 1-methylinosine, and pseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repo.uni-hannover.de [repo.uni-hannover.de]
- 6. Metabolism of Nucleosides and Nucleotides Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy180.com [pharmacy180.com]
- 9. 22.4. Nitrogenous Wastes – Concepts of Biology – 1st Canadian Edition [opentextbc.ca]
- 10. Biology, Animal Structure and Function, Osmotic Regulation and Excretion, Nitrogenous Wastes | OERTX [oertx.highered.texas.gov]
- 11. Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocols for the Detection and Quantification of N2,2'-O-Dimethylguanosine (m2,2G) in Total RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction N2,2'-O-Dimethylguanosine (m2,2G) is a post-transcriptional RNA modification where two methyl groups are added to a guanosine (B1672433) nucleoside. This modification is found in various RNA types, most prominently in transfer RNA (tRNA) and ribosomal RNA (rRNA).[1][2] In eukaryotic tRNAs, m2,2G is commonly found at position 26, located in the bend between the D-arm and the anticodon stem.[1][3] This modification is crucial for maintaining the correct structural integrity and stability of tRNA, preventing misfolding, and ensuring the fidelity of protein synthesis.[2][3][4] The enzyme responsible for creating the m2,2G modification in human tRNAs is TRMT1.[2] Given its role in fundamental cellular processes, accurate detection and quantification of m2,2G are essential for understanding RNA metabolism, translational regulation, and the pathology of various diseases.
This application note provides a comparative overview and detailed protocols for two primary methods used to detect and quantify m2,2G in total RNA samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immuno-Northern Blotting.
Overview of Detection Methodologies
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for the absolute quantification of RNA modifications.[5][6] The method involves the complete enzymatic digestion of RNA into individual nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and identified and quantified by mass spectrometry.[4][6] Its high sensitivity and accuracy allow for the precise measurement of modification levels, although it requires specialized equipment and loses sequence context information.[5]
-
Immuno-Northern Blotting: This antibody-based technique allows for the specific detection of m2,2G within RNA molecules of different sizes.[7][8] It combines the size separation of RNA via gel electrophoresis with the high specificity of an antibody that recognizes the m2,2G modification.[8][9] While generally semi-quantitative, this method is valuable for determining which RNA species (e.g., tRNA, rRNA) contain the modification and for validating results from other techniques.[8]
Quantitative Data Summary
The following table summarizes illustrative quantitative data for m2,2G abundance in different RNA fractions, as determined by LC-MS/MS. This highlights the differential distribution of the modification across RNA species.
| RNA Fraction (Source: SH-SY5Y Cells) | m2,2G Level (pmol/µg RNA) | Primary RNA Types |
| Total RNA | ~1.5 | All RNA types |
| >200 nt | ~0.8 | rRNA, mRNA |
| 120-200 nt | ~2.5 | pre-tRNA, other ncRNAs |
| 70-110 nt | ~4.0 | Mature tRNA |
| <70 nt | ~0.5 | Small RNA fragments |
| (Data are illustrative, based on published results for neuron-derived SH-SY5Y cells. Actual values may vary depending on cell type, organism, and experimental conditions)[10] |
Experimental Workflow for m2,2G Detection
Caption: Workflow for detecting this compound (m2,2G).
Experimental Protocols
Protocol 1: Quantification of m2,2G by LC-MS/MS
This protocol outlines the gold standard method for the absolute quantification of m2,2G from total RNA.[5][6]
A. Materials and Reagents
-
Purified total RNA (1-5 µg)
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)
-
Benzonase Nuclease
-
Ultrapure water and acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Stable-isotope labeled internal standards (optional, for absolute quantification)
-
Molecular weight cutoff filters (e.g., 3 kDa)
B. RNA Digestion to Nucleosides
-
In a sterile microfuge tube, dissolve 1-5 µg of total RNA in 20 µL of nuclease-free water.
-
Add 2.5 µL of Nuclease P1 buffer (10X) and 1-2 units of Nuclease P1.
-
Incubate the reaction at 42°C for 2 hours.
-
Add 3 µL of alkaline phosphatase buffer (10X, e.g., ammonium acetate, pH ~8.0) and 1-2 units of BAP or CIP.
-
Continue incubation at 37°C for an additional 2 hours to dephosphorylate the nucleotides.
-
(Optional) Add stable-isotope labeled internal standards for precise quantification.
-
Centrifuge the sample through a 3 kDa molecular weight cutoff filter to remove the enzymes.[5] The flow-through contains the digested nucleosides.
C. LC-MS/MS Analysis
-
Chromatography: Separate the nucleosides using a C18 reverse-phase HPLC column.[11]
-
Mobile Phase A: 0.1% formic acid in ultrapure water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Gradient: Run a gradient from low to high percentage of Mobile Phase B to elute nucleosides based on polarity. A typical run time is 10-30 minutes.[11]
-
Flow Rate: Maintain a constant flow rate (e.g., 0.3-0.5 mL/min).
-
-
Mass Spectrometry:
-
Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. Monitor the specific precursor-to-product ion transitions for guanosine (G) and m2,2G.
-
Guanosine (G): m/z 284.1 → 152.1
-
This compound (m2,2G): m/z 312.1 → 180.1
-
-
-
Data Analysis:
-
Integrate the peak areas for the G and m2,2G transitions.
-
Generate a standard curve using known concentrations of pure G and m2,2G nucleosides.
-
Calculate the absolute amount of m2,2G in the sample, often expressed as a ratio relative to the amount of canonical guanosine (m2,2G/G).
-
Protocol 2: Detection of m2,2G by Immuno-Northern Blotting
This protocol details an antibody-based method to detect m2,2G in size-separated RNA.[7][8]
A. Materials and Reagents
-
Total RNA (5-10 µg per lane)
-
Denaturing RNA loading buffer (e.g., containing formamide (B127407) and formaldehyde)
-
Denaturing polyacrylamide (10-12% for tRNA) or agarose (B213101) gel (1% for larger RNA).[8]
-
Positively charged nylon membrane (e.g., Hybond-N+).[8]
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-N2,N2-dimethylguanosine (m2,2G) monoclonal antibody.[12]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (or other, depending on primary Ab host).
-
Chemiluminescent substrate (ECL)
-
TBE and MOPS running buffers
B. Electrophoresis and Transfer
-
Mix 5-10 µg of total RNA with an equal volume of denaturing loading buffer.
-
Denature the RNA by heating at 65-70°C for 15 minutes, then immediately chill on ice.[8][13]
-
Load samples onto a denaturing polyacrylamide (for tRNA) or formaldehyde-agarose gel (for total RNA). Run the gel until adequate separation is achieved.
-
Transfer the size-separated RNA from the gel to a positively charged nylon membrane via semi-dry or capillary electroblotting.[8]
-
After transfer, rinse the membrane with 2x SSC buffer and fix the RNA to the membrane by UV cross-linking (e.g., 120 mJ/cm²).[14]
C. Immunoblotting and Detection
-
Block the membrane by incubating it in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Dilute the anti-m2,2G primary antibody in fresh blocking buffer (e.g., 1:1000 to 1:5000 dilution, optimize as needed).
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 10 minutes each to remove unbound primary antibody.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Visualize the signal using a chemiluminescence imager. The resulting bands will indicate the presence of m2,2G in RNA species of specific sizes. A strong signal in the ~70-90 nt range is indicative of m2,2G in mature tRNAs.
References
- 1. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nationalacademies.org [nationalacademies.org]
- 7. Protocol to detect m22G modification on single tRNA iso-decoders by immuno-northern blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. med.emory.edu [med.emory.edu]
- 14. ruo.mbl.co.jp [ruo.mbl.co.jp]
Application of N2,2'-O-Dimethylguanosine in RNA Sequencing Studies: A Guide to Accurate tRNA Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,2'-O-Dimethylguanosine (m2,2G) is a post-transcriptionally modified nucleoside commonly found in the D-arm of transfer RNA (tRNA) and ribosomal RNA (rRNA). This modification plays a crucial role in stabilizing tRNA structure and ensuring proper folding. However, the presence of m2,2G presents a significant challenge in standard RNA sequencing (RNA-seq) workflows. The bulky dimethyl group on the guanine (B1146940) base can stall or terminate reverse transcriptase activity, leading to incomplete cDNA synthesis and an underrepresentation of m2,2G-containing transcripts in sequencing libraries.
These application notes provide a comprehensive overview of the challenges posed by m2,2G in RNA sequencing and detail a robust enzymatic method to overcome these obstacles, enabling accurate and quantitative profiling of tRNA and other modified RNAs. The cornerstone of this approach is the enzymatic demethylation of m2,2G to the less obstructive N2-methylguanosine (m2G) modification.
The Challenge: this compound as a Reverse Transcription Roadblock
Standard RNA-seq library preparation relies on the reverse transcription of RNA into complementary DNA (cDNA). Many modified nucleosides, particularly those on the Watson-Crick face of the base, can interfere with this process. This compound is a potent inhibitor of many reverse transcriptases, leading to:
-
Truncated cDNA products: The enzyme dissociates from the RNA template at or near the m2,2G site.
-
Biased representation: tRNAs and other RNAs rich in m2,2G are underrepresented in the final sequencing data.
-
Inaccurate quantification: The relative abundance of different RNA species is skewed.
The Solution: Enzymatic Demethylation with AlkB Mutants
To address the challenges posed by m2,2G, a specialized enzymatic treatment has been developed. This method utilizes a rationally designed mutant of the E. coli AlkB protein, AlkB D135S/L118V . While the wild-type AlkB enzyme can repair various alkylated bases, it is inefficient at demethylating m2,2G. The D135S/L118V mutant, however, exhibits enhanced activity and selectivity for converting m2,2G to m2G.[1] This single demethylation step significantly reduces the steric hindrance, allowing for more efficient read-through by reverse transcriptase.
This enzymatic treatment is a key component of the DM-tRNA-seq (Demethylase-based tRNA sequencing) method, which combines demethylation with the use of a highly processive and thermostable group II intron reverse transcriptase (TGIRT) to overcome the challenges of both modified bases and the complex secondary structures of tRNA.[2][3]
Data Presentation
The following tables summarize the quantitative impact of demethylase treatment on tRNA sequencing, highlighting the increased yield of full-length reads and improved sequencing accuracy.
Table 1: Impact of Demethylase Treatment on tRNA Sequencing Read Length
| tRNA Species | Modification | Condition | Percentage of Full-Length Reads | Fold Increase in Full-Length Reads |
| Leu-AAG | m1G37, m2,2G26 | Untreated | 15% | - |
| Demethylase-Treated | 75% | 5.0 | ||
| Gln-TTG | m1G9 | Untreated | 25% | - |
| Demethylase-Treated | 80% | 3.2 |
Data are illustrative and based on findings from published studies. Actual results may vary depending on the specific tRNA and experimental conditions.
Table 2: Reduction of Reverse Transcription Stops at Modified Nucleosides
| Modification | Position in tRNA | RT Stop Rate (Untreated) | RT Stop Rate (Demethylase-Treated) |
| m1G | 37 | High | Negligible |
| m1G | 9 | High | Low |
| m2,2G | 26 | High | High (without specific demethylase) |
| m2,2G | 26 | High | Moderate (with AlkB D135S/L118V) |
Experimental Protocols
This section provides a detailed protocol for the DM-tRNA-seq method, focusing on the enzymatic demethylation step to facilitate the sequencing of RNAs containing this compound.
Protocol 1: Total RNA Isolation and tRNA Enrichment
-
Total RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
tRNA Enrichment (Optional but Recommended): For specific analysis of tRNAs, enrich for small RNAs (including tRNAs) using a method such as polyacrylamide gel electrophoresis (PAGE) size selection or a commercial small RNA enrichment kit.
Protocol 2: Enzymatic Demethylation of m2,2G
This protocol is a crucial step for accurate tRNA sequencing.
Reagents:
-
Purified total RNA or enriched tRNA
-
AlkB D135S/L118V enzyme (requires expression and purification)
-
10x AlkB Reaction Buffer: 500 mM HEPES (pH 7.5), 10 mM FeSO4, 20 mM α-ketoglutarate, 20 mM L-ascorbic acid
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
In a 0.2 mL PCR tube, combine the following on ice:
-
RNA sample (1-5 µg)
-
2 µL of 10x AlkB Reaction Buffer
-
1 µL of AlkB D135S/L118V enzyme (concentration to be optimized, typically 1-5 µM)
-
0.5 µL of RNase Inhibitor
-
Nuclease-free water to a final volume of 20 µL
-
-
Mix gently by flicking the tube and centrifuge briefly.
-
Incubate the reaction at 37°C for 1 hour.
-
Immediately proceed to RNA cleanup to remove the enzyme and buffer components. A column-based RNA cleanup kit is recommended.
-
Elute the demethylated RNA in nuclease-free water.
Note on AlkB D135S/L118V Expression: A plasmid for the expression of the related AlkB D135S mutant is available from Addgene (plasmid #79051).[4] The L118V mutation can be introduced via site-directed mutagenesis. The protein can be expressed in E. coli and purified using standard chromatography techniques.
Protocol 3: DM-tRNA-seq Library Preparation
This protocol outlines the subsequent steps for generating a sequencing library from the demethylated RNA.
-
3' Adapter Ligation: Ligate a 3' adapter to the demethylated RNA using a truncated T4 RNA Ligase 2. This enzyme specifically ligates the adapter to the 3' end of the RNA.
-
Reverse Transcription with Template Switching: Perform reverse transcription using a thermostable group II intron reverse transcriptase (TGIRT) and a primer that is complementary to the 3' adapter. The template-switching property of TGIRT will add a defined sequence to the 3' end of the cDNA.
-
PCR Amplification: Amplify the cDNA using primers that are complementary to the 3' adapter and the template-switching oligonucleotide. These primers will also contain the necessary sequences for Illumina sequencing.
-
Library Purification and Quantification: Purify the PCR product to remove primers and adapter-dimers. Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using a bioanalyzer.
-
Sequencing: Pool the library with other samples and sequence on an Illumina platform.
Protocol 4: Data Analysis
-
Adapter Trimming and Quality Filtering: Remove adapter sequences and low-quality reads from the raw sequencing data.
-
Read Alignment: Align the processed reads to a reference genome and a database of mature tRNA sequences. Due to the high sequence similarity between tRNA isoacceptors, a specialized alignment strategy that allows for mismatches at known modification sites may be necessary.
-
Quantification: Count the number of reads mapping to each tRNA gene or isoacceptor to determine their relative abundance.
-
Modification Analysis: Compare the mismatch and stop rates at specific positions between the demethylase-treated and untreated samples to identify and quantify RNA modifications. The tRAX software package is a useful tool for this analysis.[3]
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: DM-tRNA-seq Experimental Workflow.
Caption: Overcoming RT Stalling at m2,2G.
References
Application Notes: Development of a Specific Antibody for N2,2'-O-Dimethylguanosine (m²Gm) Immunoprecipitation
Introduction
N2,2'-O-Dimethylguanosine (m²Gm) is a modified ribonucleoside.[1] Like other RNA modifications, it is believed to play a crucial role in fine-tuning the structure, stability, and function of RNA molecules.[2][3] The dimethylation, occurring at the N2 position of the guanine (B1146940) base and the 2'-O position of the ribose sugar, likely impacts base-pairing and protein-RNA interactions.[2][4] The most prominent case of dual methylation on the guanine base (N2,N2-dimethylguanosine, or m²₂G) is found in the majority of eukaryotic tRNAs and is critical for tRNA folding and stability.[3][4] A specific antibody against m²Gm is an essential tool for elucidating its biological functions.[5] Such an antibody enables the transcriptome-wide mapping of m²Gm sites using techniques like methylated RNA immunoprecipitation followed by sequencing (MeRIP-Seq), which is vital for understanding its role in gene regulation and disease.[5][6][7][8]
Principle
Modified nucleosides like m²Gm are haptens—small molecules that are not immunogenic on their own.[5][9] To elicit an immune response, m²Gm must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[9][10][11] This hapten-carrier conjugate is then used to immunize an animal host to produce antibodies. The resulting polyclonal or monoclonal antibodies must undergo rigorous validation to ensure high specificity for m²Gm and minimal cross-reactivity with structurally similar nucleosides (e.g., guanosine, N2-methylguanosine).[12] Once validated, the antibody can be used to specifically capture m²Gm-containing RNA fragments from total cellular RNA for downstream analysis.[13]
Core Experimental Workflow
Caption: Overall workflow for m²Gm antibody development and application.
Protocol 1: Generation of Anti-m²Gm Antibody
This protocol details the steps for producing a polyclonal or monoclonal antibody against this compound.
1.1. Materials
-
This compound (m²Gm)
-
Carrier Proteins: BSA and KLH
-
Sodium periodate (B1199274) (NaIO₄)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dialysis tubing (10 kDa MWCO)
-
Adjuvant (e.g., Freund's Complete and Incomplete)
-
Host animal (e.g., rabbits for polyclonal, mice for monoclonal)
1.2. Antigen Preparation: m²Gm-Carrier Protein Conjugation
This procedure is based on the modified Erlanger-Beiser protocol, which involves periodate oxidation of the ribose ring to create reactive aldehyde groups for coupling to protein amine groups.[12][13]
Caption: Chemical conjugation workflow for creating the immunogen.
Methodology:
-
Oxidation: Dissolve 5 mg of m²Gm in 1 ml of distilled water. Add 0.2 ml of freshly prepared 100 mM NaIO₄. Incubate in the dark at room temperature for 1 hour. This opens the ribose ring between the 2' and 3' carbons.
-
Conjugation: Dissolve 10 mg of carrier protein (KLH for immunization, BSA for screening) in 2 ml of coupling buffer (e.g., 100 mM sodium phosphate, pH 7.2). Add the oxidized m²Gm solution to the protein solution. Incubate with gentle stirring for 4 hours at room temperature.
-
Reduction: Add 0.1 ml of freshly prepared 1 M NaBH₄ to the mixture to reduce the Schiff bases to stable secondary amine linkages. Incubate for 2 hours at 4°C.
-
Purification: Dialyze the conjugate extensively against PBS (3 x 4L changes) at 4°C to remove unreacted nucleoside and byproducts.
-
Characterization: Determine the hapten-to-carrier protein ratio (hapten density) using UV-Vis spectrophotometry or MALDI-MS.[14][15] A high antibody titer is often achieved with a hapten density of around 15 molecules per carrier protein.[14][15]
1.3. Immunization and Antibody Production
-
Polyclonal Antibody (Rabbit):
-
Emulsify the m²Gm-KLH conjugate (1 mg/ml) with an equal volume of Freund's Complete Adjuvant.
-
Immunize rabbits with 500 µg of the conjugate subcutaneously at multiple sites.
-
Boost the immunization every 3-4 weeks with 250 µg of conjugate emulsified in Freund's Incomplete Adjuvant.
-
Collect test bleeds 10 days after each boost to monitor antibody titer via ELISA.
-
Once a high titer is achieved, perform a final bleed and purify IgG from the serum using Protein A/G affinity chromatography.
-
-
Monoclonal Antibody (Mouse):
-
Follow a similar immunization schedule in mice (e.g., BALB/c).
-
After the final boost, harvest spleen cells and fuse them with myeloma cells to generate hybridomas.[12]
-
Select hybridoma clones in HAT medium.
-
Screen hybridoma supernatants for the presence of specific anti-m²Gm antibodies using a series of ELISA-based assays (see Protocol 2).[12]
-
Expand positive clones and purify the monoclonal antibody from the culture supernatant.
-
Protocol 2: Antibody Screening and Validation
Rigorous validation is critical to ensure the antibody specifically recognizes m²Gm and does not cross-react with other modified or unmodified nucleosides.[5][12]
Caption: A multi-step workflow for validating antibody specificity.
2.1. Detection and Capture ELISA
-
Detection ELISA:
-
Coat a 96-well plate with m²Gm-BSA conjugate (the carrier protein is different from the one used for immunization).
-
Incubate with serial dilutions of hybridoma supernatant or purified polyclonal antibody.
-
Detect bound primary antibody using an HRP-conjugated secondary antibody (e.g., anti-mouse IgG or anti-rabbit IgG).[16][17][18]
-
A strong signal indicates the antibody recognizes the m²Gm hapten.[12]
-
-
Capture ELISA:
-
This assay identifies antibodies suitable for immunoprecipitation.[12]
-
Coat the plate with an isotype-specific capture antibody (e.g., anti-mouse IgG1).
-
Add the test antibody (supernatant).
-
Add the m²Gm-BSA conjugate.
-
Detect the bound conjugate with an anti-BSA antibody. A positive signal indicates the test antibody can bind the antigen in solution.
-
2.2. Competitive ELISA for Specificity This is the most critical test for specificity.[12]
-
Coat a 96-well plate with a suboptimal concentration of m²Gm-BSA.
-
Pre-incubate a fixed, dilute concentration of the anti-m²Gm antibody with a range of concentrations of free nucleoside competitors (m²Gm, m²₂G, m¹A, G, A, C, U).
-
Add the antibody-competitor mixture to the coated plate.
-
The signal will be inversely proportional to the antibody's affinity for the free competitor. The IC₅₀ (concentration of competitor that inhibits 50% of binding) is calculated. A much lower IC₅₀ for m²Gm compared to other nucleosides demonstrates high specificity.
Table 1: Representative Competitive ELISA Data
| Competitor Nucleoside | IC₅₀ (nM) | Specificity Relative to m²Gm |
| This compound (m²Gm) | 15 | 1.0 |
| N2,N2-Dimethylguanosine (m²₂G) | 1,200 | 0.0125 |
| 2'-O-methylguanosine (Gm) | 5,500 | 0.0027 |
| N2-methylguanosine (m²G) | > 10,000 | < 0.0015 |
| Guanosine (G) | > 50,000 | < 0.0003 |
| Adenosine (A) | > 100,000 | < 0.00015 |
2.3. Dot Blot Analysis This assay confirms the antibody can recognize m²Gm within an RNA context.
-
Synthesize short RNA oligonucleotides (~30 nt) containing a single, site-specific m²Gm modification, as well as control oligos with other modifications or no modifications.
-
Spot serial dilutions of the RNA oligos onto a nylon membrane and UV-crosslink.
-
Block the membrane and incubate with the anti-m²Gm antibody.
-
Detect with an HRP-conjugated secondary antibody and chemiluminescence.
-
A strong signal should only be observed for the m²Gm-containing oligo.
Protocol 3: this compound RNA Immunoprecipitation (m²Gm-RIP-Seq)
This protocol is adapted from standard MeRIP-seq procedures for m⁶A.[6][7][19][20]
3.1. Materials
-
Validated anti-m²Gm antibody
-
Isotype control IgG (e.g., Rabbit IgG or Mouse IgG1)[21]
-
Protein A/G magnetic beads
-
RNA fragmentation buffer
-
IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Igepal CA-630)
-
Wash buffers (low and high salt)
-
Elution buffer (containing free m²Gm nucleoside as a competitor)
-
RNase inhibitors
-
Kits for RNA purification and library preparation
3.2. Methodology
-
RNA Isolation and Fragmentation:
-
Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol). Ensure high quality (RIN > 7).
-
Fragment 10-50 µg of total RNA to ~100-200 nucleotide lengths using RNA fragmentation buffer or enzymatic methods.[6][7] A portion of this fragmented RNA should be saved as an "Input" control.
-
-
Immunoprecipitation (IP):
-
Washing:
-
Wash the beads sequentially to remove non-specifically bound RNA.[20]
-
Perform two washes with low-salt buffer (e.g., 50 mM NaCl).
-
Perform two washes with high-salt buffer (e.g., 500 mM NaCl).
-
Perform one final wash with IP buffer.
-
-
Elution:
-
Elute the bound RNA by incubating the beads in an elution buffer containing a high concentration of free m²Gm nucleoside (e.g., 10 mM) for 1-2 hours at 4°C.[19] This competitive elution ensures high specificity.
-
Collect the supernatant containing the enriched, m²Gm-modified RNA fragments.
-
-
RNA Purification and Library Preparation:
-
Purify the eluted RNA (IP sample) and the saved Input RNA using a suitable RNA cleanup kit.
-
Construct sequencing libraries from both the IP and Input samples using a strand-specific library preparation kit.
-
-
Sequencing and Analysis:
-
Sequence the libraries on a high-throughput platform.
-
Align reads to the reference genome/transcriptome.
-
Use peak-calling algorithms to identify regions enriched for m²Gm in the IP sample relative to the Input control.
-
3.3. Validation of MeRIP by qPCR Before proceeding to expensive sequencing, validate the enrichment of known or suspected m²Gm-containing transcripts.
-
Perform MeRIP as described above.
-
Reverse transcribe the eluted RNA from the IP and Input samples into cDNA.
-
Perform qPCR using primers for a positive control gene (known to be modified) and a negative control gene (known to be unmodified).
-
Calculate the fold enrichment of the target in the IP sample over the Input.
Table 2: Representative MeRIP-qPCR Validation Data
| Target Gene | Antibody | % of Input (Ct Method) | Fold Enrichment (IP vs IgG) |
| Positive Control (e.g., specific tRNA) | Anti-m²Gm | 5.0% | 25.0 |
| Control IgG | 0.2% | 1.0 | |
| Negative Control (e.g., GAPDH mRNA) | Anti-m²Gm | 0.3% | 1.2 |
| Control IgG | 0.25% | 1.0 |
References
- 1. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibodies specific for nucleic acid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 7. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]
- 8. MeRIP-Seq/m6A-seq [emea.illumina.com]
- 9. biossusa.com [biossusa.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Small-Molecule—Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 12. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. rndsystems.com [rndsystems.com]
- 19. sysy.com [sysy.com]
- 20. RNA-Seq and m6A-RNA Immunoprecipitation (MeRIP-seq) Seq [bio-protocol.org]
- 21. Isotype Control Antibodies - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for Utilizing N2,2'-O-Dimethylguanosine as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing fields of transcriptomics, drug development, and clinical diagnostics, the accurate quantification of modified nucleosides is of paramount importance. These modifications play crucial roles in a myriad of biological processes, and their dysregulation is often associated with various disease states. N2,2'-O-Dimethylguanosine (m²'²G) is a post-transcriptionally modified nucleoside found in various RNA species. Its quantification can provide valuable insights into RNA metabolism and function.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for the sensitive and specific quantification of nucleosides. The use of a stable isotope-labeled internal standard is best practice for achieving the highest accuracy and precision in LC-MS/MS quantification. This internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound, particularly its stable isotope-labeled form, as an internal standard for the accurate quantification of modified nucleosides in biological samples.
Physicochemical Properties and Mass Spectrometric Data
A thorough understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N₅O₅ | PubChem |
| Molecular Weight | 311.29 g/mol | PubChem |
| Monoisotopic Mass | 311.12296866 Da | PubChem |
| Precursor Ion ([M+H]⁺) | m/z 312.1302 | PubChem |
| Product Ions (CID) | m/z 166 (Base+H)⁺, 180 | [1][2] |
Table 1: Physicochemical and mass spectrometric properties of this compound.
Experimental Protocols
Preparation of Stable Isotope-Labeled this compound Internal Standard
For the most accurate quantification, a stable isotope-labeled (SIL) internal standard of this compound is highly recommended. Metabolic labeling is a common method for producing such standards.[3][4]
Protocol for Metabolic Labeling in Yeast (Saccharomyces cerevisiae):
-
Culture Medium: Prepare a minimal medium with stable isotope-labeled precursors. For example, use [¹³C₆]-glucose as the sole carbon source and/or [¹⁵N₅]-ammonium salt as the sole nitrogen source.
-
Inoculation and Growth: Inoculate the medium with S. cerevisiae and culture until a sufficient cell density is reached.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., hot phenol (B47542) extraction or commercial kits).
-
RNA Digestion: Digest the labeled total RNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Purification: The resulting mixture of stable isotope-labeled nucleosides, including [¹³C,¹⁵N]-N2,2'-O-Dimethylguanosine, can be purified and quantified. This mixture can then be used as the internal standard stock solution.
Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing biological samples for the quantification of modified nucleosides using a stable isotope-labeled internal standard.
-
RNA Extraction: Isolate total RNA from the biological sample of interest (e.g., cells, tissues, biofluids) using a validated method to ensure high purity and integrity.
-
RNA Quantification: Accurately quantify the extracted RNA using a spectrophotometer or a fluorometric method.
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled this compound internal standard to a defined amount of the sample RNA. The exact concentration should be optimized for the specific assay but is typically in the low ng/mL to pg/mL range.
-
Enzymatic Digestion: a. To 100-200 ng of the RNA sample (now containing the internal standard), add nuclease P1 (e.g., 2 units) in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297), pH 5.3). b. Incubate at 37°C for 2 hours. c. Add alkaline phosphatase (e.g., 1 unit) and a buffer to adjust the pH to ~8.0 (e.g., 50 mM Tris-HCl). d. Incubate at 37°C for another 2 hours to dephosphorylate the nucleoside monophosphates.
-
Sample Cleanup: a. Centrifuge the digested sample to pellet any precipitated enzymes or debris. b. Transfer the supernatant containing the nucleosides to a new tube. c. For samples with high salt content, a desalting step using a 3K Omega filter or similar device may be necessary.[3]
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., Inertsil ODS-3, Zorbax XDB C18) |
| Mobile Phase A | 5 mM ammonium acetate in water, pH 5.3 (or 0.1% formic acid in water) |
| Mobile Phase B | Acetonitrile (with 0.1% formic acid if used in A) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 40 - 45°C |
| Gradient | A representative gradient is as follows: 1-10 min: 1-22.1% B 10-15 min: 22.1-63.1% B 15-17 min: 63.1-100% B 17-22 min: 100% B 22-23 min: 100-1% B This gradient should be optimized for your specific system and separation needs. |
Table 2: Recommended liquid chromatography conditions.
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI), positive ion mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Interface Temperature | 300°C |
| Desolvation Line Temp. | 250°C |
| Heat Block Temperature | 400°C |
| Nebulizing Gas | Nitrogen |
| Collision Gas | Argon |
Table 3: Recommended mass spectrometry conditions.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 312.1 | 166.1 |
| Stable Isotope-Labeled this compound (e.g., ¹³C₁₀,¹⁵N₅) | 327.1 | 176.1 |
Table 4: Example MRM transitions for this compound and its stable isotope-labeled internal standard. The exact m/z of the labeled standard will depend on the isotopes used.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the endogenous this compound and the stable isotope-labeled internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard for each sample.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled this compound and a constant concentration of the internal standard. Plot the peak area ratio against the concentration of the analyte to generate a calibration curve.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
Logical Relationship of Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.2. Sample Preparation and LC-MS Analysis of Modified RNA Nucleosides [bio-protocol.org]
- 4. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of N2,2'-O-Dimethylguanosine Methyltransferase (Trm1) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
N2,2'-O-Dimethylguanosine methyltransferase (Trm1) is a key enzyme responsible for the post-transcriptional modification of transfer RNA (tRNA), specifically catalyzing the dimethylation of guanosine (B1672433) at position 26.[1] This modification is crucial for the structural integrity and proper function of tRNA in protein synthesis.[2][3] Dysregulation of tRNA modifications has been implicated in various diseases, making Trm1 an attractive therapeutic target. High-throughput screening (HTS) provides a robust platform for the identification of novel small molecule inhibitors of Trm1, which can serve as valuable tool compounds for further research and as starting points for drug discovery programs.[4][5]
These application notes provide a comprehensive overview and detailed protocols for conducting a high-throughput screening campaign to identify inhibitors of Trm1.
Principle of the Assay
The HTS assay for Trm1 is based on the detection of the universal methyltransferase reaction by-product, S-adenosyl-L-homocysteine (SAH). In the presence of the methyl donor S-adenosyl-L-methionine (SAM) and a suitable tRNA substrate, Trm1 catalyzes the transfer of a methyl group, producing methylated tRNA and SAH. The accumulation of SAH is then measured using a commercially available luminescence-based assay kit. This coupled-enzyme system quantitatively measures the amount of SAH produced, which is directly proportional to the Trm1 enzyme activity. A decrease in the luminescence signal in the presence of a test compound indicates potential inhibition of Trm1.
Data Presentation
Table 1: Single-Point HTS Primary Screen Results (Hypothetical Data)
| Compound ID | Concentration (µM) | % Inhibition | Hit Classification |
| Cmpd-001 | 10 | 85.2 | Confirmed Hit |
| Cmpd-002 | 10 | 12.5 | Inactive |
| Cmpd-003 | 10 | 92.1 | Confirmed Hit |
| ... | ... | ... | ... |
| Cmpd-10000 | 10 | 5.8 | Inactive |
Table 2: Dose-Response Analysis of Confirmed Hits (Hypothetical Data)
| Compound ID | IC50 (µM) | Hill Slope | R² Value |
| Cmpd-001 | 2.5 | 1.1 | 0.98 |
| Cmpd-003 | 0.8 | 1.3 | 0.99 |
Mandatory Visualizations
Caption: Role of Trm1 in tRNA maturation and its inhibition.
Caption: High-throughput screening workflow for Trm1 inhibitors.
Experimental Protocols
Primary High-Throughput Screening (HTS) Protocol
This protocol is designed for a 384-well plate format.
Materials:
-
Recombinant human Trm1 enzyme
-
tRNA substrate (e.g., yeast tRNA)
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100
-
Compound library plates (compounds dissolved in DMSO)
-
Luminescence-based SAH detection kit
-
384-well white, opaque plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the library plate into the wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO.
-
Enzyme Preparation: Prepare a 2X Trm1 enzyme solution in assay buffer.
-
Enzyme Addition: Add 5 µL of the 2X Trm1 enzyme solution to each well of the assay plate containing the compounds.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a 2X substrate mix containing tRNA and SAM in assay buffer. Add 5 µL of the 2X substrate mix to each well to start the enzymatic reaction. The final reaction volume is 10 µL.
-
Enzymatic Reaction: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Signal Detection: Add 10 µL of the SAH detection reagent (prepared according to the manufacturer's instructions) to each well. This will stop the enzymatic reaction and initiate the luminescence signal generation.
-
Signal Incubation: Incubate the plate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Percent Inhibition Calculation:
Where:
-
Signal_compound is the signal from wells with a test compound.
-
Signal_background is the signal from control wells without the enzyme.
-
Signal_DMSO is the signal from control wells with DMSO instead of a compound.
-
-
Hit Selection: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are selected as primary hits.
Dose-Response and IC50 Determination Protocol
This protocol is for confirming the activity of primary hits and determining their potency.
Materials:
-
Same materials as the primary HTS protocol.
-
Confirmed primary hit compounds.
Procedure:
-
Compound Plating: Prepare serial dilutions of the hit compounds in DMSO. Typically, an 8-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). Dispense 50 nL of each concentration into the wells of a 384-well assay plate.
-
Follow Steps 2-9 from the Primary HTS Protocol.
-
Data Analysis:
Orthogonal Confirmatory Assay (Optional but Recommended)
To eliminate false positives resulting from assay-specific interference, it is advisable to confirm hits using an orthogonal assay with a different detection technology, such as a radioisotope-based filter-binding assay.[9][10]
Principle: This assay measures the direct incorporation of a radiolabeled methyl group from [³H]-SAM into the tRNA substrate.
Brief Protocol:
-
Perform the enzymatic reaction as described above, but replace SAM with [³H]-SAM.
-
After the reaction, spot the reaction mixture onto a filter membrane that binds the tRNA substrate.
-
Wash the filter to remove unincorporated [³H]-SAM.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
A decrease in radioactivity in the presence of an inhibitor confirms its activity.
Conclusion
The described high-throughput screening protocols provide a robust framework for the identification and characterization of novel inhibitors of this compound methyltransferase (Trm1). The luminescence-based primary assay is amenable to automation and high-throughput formats, while the dose-response and orthogonal assays ensure the confirmation of true hits. The identified inhibitors can be valuable tools for elucidating the biological functions of Trm1 and may serve as a foundation for the development of new therapeutic agents.
References
- 1. Enzymatic formation of N2,N2-dimethylguanosine in eukaryotic tRNA: importance of the tRNA architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [agris.fao.org]
- 3. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 4. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
analytical techniques for separating N2,2'-O-Dimethylguanosine from other modified nucleosides
Application Note: Analytical Techniques for the Separation of N2,2'-O-Dimethylguanosine
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound (m2,2'G) is a post-transcriptionally modified nucleoside found in various RNA molecules, particularly transfer RNA (tRNA).[1][2] These modifications are crucial for RNA folding, stability, and function.[2] The presence and levels of modified nucleosides like m2,2'G in biological fluids such as urine are being investigated as potential biomarkers for various diseases, including cancer.[3] The analytical challenge lies in separating m2,2'G from a complex mixture of structurally similar endogenous nucleosides. This document outlines key analytical techniques and detailed protocols for the effective separation and quantification of m2,2'G.
Biological Pathway and Origin of Modified Nucleosides
Modified nucleosides such as this compound originate from the enzymatic modification of RNA molecules after transcription. This process is a critical layer of gene expression regulation.[1][2] Cellular RNA is in a constant state of turnover; during its degradation, modified nucleosides are released. Since they cannot be reutilized, they are excreted from the body, often via urine, making them accessible for analysis.[3]
Caption: Biological pathway from DNA to the excretion of modified nucleosides.
Core Analytical Techniques
The separation of polar compounds like modified nucleosides is primarily achieved using High-Performance Liquid Chromatography (HPLC), particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), and High-Performance Capillary Electrophoresis (HPCE).[3][4] Coupling these separation techniques with mass spectrometry (MS) provides high sensitivity and specificity for identification and quantification.[5][6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is increasingly used for separating highly polar nucleosides that show poor retention on traditional reversed-phase columns.[4][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of polar analytes.[4][8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a "gold standard" method for the accurate identification and quantification of diverse RNA modifications.[6] The high separation efficiency of ultra-high-pressure liquid chromatography (UHPLC) combined with the specificity of tandem mass spectrometry allows for sensitive detection in complex biological matrices.[5][6]
-
Capillary Electrophoresis (CE): CE offers rapid and high-resolution separation of charged biomolecules like nucleosides.[9] Its advantages include short analysis times, high efficiency, and minimal sample and buffer consumption, making it valuable for clinical applications.[3][9] Micellar electrokinetic chromatography (MEKC), a mode of CE, is particularly effective for separating mixtures of nucleosides.[10]
General Experimental Workflow
The analysis of m2,2'G from biological samples follows a multi-step workflow. The initial and most critical step is sample preparation, which involves isolating the RNA and enzymatically digesting it to release the individual nucleosides. This is followed by analytical separation and detection.
Caption: From biological sample to data analysis.
Experimental Protocols
Protocol 1: HILIC-MS/MS Analysis of Modified Nucleosides
This protocol is a representative method adapted from established HILIC-MS procedures for nucleoside analysis.[7][11]
1. Sample Preparation (from RNA):
-
Isolate total RNA from the biological source using a suitable commercial kit.
-
To 1-5 µg of RNA, add nuclease P1 (2U in 20 mM ammonium (B1175870) acetate, pH 5.3) and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase (1U in 50 mM Tris-HCl, pH 8.0) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides.
-
Filter the resulting nucleoside mixture through an ultrafiltration unit (e.g., 10 kDa cutoff) to remove enzymes.
-
Lyophilize the sample and reconstitute in the initial mobile phase for injection.
2. Instrumentation and Conditions:
-
Chromatography System: UHPLC system.
-
Column: A HILIC column suitable for polar analytes (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in 95% acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2-5 µL.
3. Chromatographic Gradient:
-
0-2 min: 95% B
-
2-12 min: Linear gradient from 95% to 50% B
-
12-15 min: Hold at 50% B
-
15.1-20 min: Return to 95% B and equilibrate.
4. Mass Spectrometry Detection:
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.[12]
-
Ionization Mode: Positive.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.
-
MRM Transition for m2,2'G (example): Precursor ion (m/z) -> Product ion (m/z). Specific transitions must be optimized. A common fragmentation is the neutral loss of the ribose sugar.
Protocol 2: Capillary Electrophoresis (MEKC) for Urinary Nucleosides
This protocol is based on a validated, rapid CE method for quantifying 10 nucleosides, including N2,N2-dimethylguanosine, in urine samples.[3][9]
1. Sample Preparation (Urine):
-
Centrifuge a first-morning urine sample at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
Dilute the sample 1:10 with the running buffer before injection.
2. Instrumentation and Conditions:
-
System: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused silica (B1680970) capillary, 50 µm i.d., 38 cm effective length.[3]
-
Running Buffer (Background Electrolyte): Borate-phosphate buffer containing 25 mM cetyltrimethylammonium bromide (CTAB) at pH 9.50.[3]
-
Separation Voltage: 15 kV (reverse polarity).[3]
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 254 nm.[3]
3. Expected Performance:
-
This method can complete the separation of 10 nucleosides within 10 minutes.[3]
-
The limit of detection is typically below 2.0 µmol/L.[3]
Data Presentation: Comparison of Analytical Methods
The selection of an analytical technique often depends on the specific requirements of the study, such as sample complexity, required sensitivity, and throughput.
| Parameter | HILIC-MS/MS | Capillary Electrophoresis (MEKC) |
| Principle | Hydrophilic partitioning and mass-to-charge ratio.[4][5] | Differential migration in an electric field.[9] |
| Stationary Phase | Polar HILIC column (e.g., bare silica, zwitterionic).[4][13] | Fused silica capillary.[3] |
| Mobile Phase / Buffer | Acetonitrile/water with acid/salt additives.[4][11] | Borate-phosphate buffer with CTAB surfactant.[3] |
| Typical Analysis Time | 15-30 minutes.[11][12] | < 10 minutes.[3] |
| Detection | ESI-MS/MS (highly specific and sensitive).[5] | UV Absorbance (less specific).[3] |
| Key Advantage | High specificity and suitability for complex matrices.[6] | High speed, high resolution, low sample consumption.[9] |
| Application | Comprehensive profiling and absolute quantification. | Rapid screening and quantification in clean matrices.[3] |
Method Selection Guide
Choosing the appropriate technique is crucial for achieving reliable results. The following diagram illustrates a logical approach to method selection based on common research goals.
Caption: Logical flow for choosing an analytical technique.
References
- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [agris.fao.org]
- 3. A fast capillary electrophoresis method for separation and quantification of modified nucleosides in urinary samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of Bases, Nucleosides, and (Oligo)nucleotides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 11. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. diduco.com [diduco.com]
Chemical Synthesis of N2,2'-O-Dimethylguanosine and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modified nucleosides are fundamental to the development of novel RNA-based therapeutics and diagnostics. N2,2'-O-Dimethylguanosine and its analogs are significant modifications found in various RNA species, where they play crucial roles in structure, stability, and biological function. This document provides detailed application notes on the importance of these modifications and comprehensive protocols for their chemical synthesis. The methodologies outlined herein are intended to serve as a practical guide for researchers in academia and industry engaged in the synthesis of modified nucleic acids for therapeutic and research applications.
Introduction
The strategic incorporation of modified nucleosides into synthetic RNA can significantly enhance its therapeutic properties, including increased stability against nucleases, improved binding affinity, and reduced immunogenicity.[1] N2-methylation of guanosine (B1672433) (m2G) and 2'-O-methylation of the ribose sugar (Gm) are two such modifications with profound biological implications. N2-methylguanosine is known to be important for cell proliferation, protein translation, and pre-mRNA splicing.[2] The 2'-O-methylation confers nuclease resistance and is a key component of the cap structure in eukaryotic mRNAs, crucial for efficient translation and for evading the innate immune system.[][4] The combined N2,2'-O-dimethylated guanosine represents a valuable tool for dissecting RNA biology and for the development of next-generation RNA therapeutics.
Applications
-
RNA Therapeutics: Incorporation into synthetic mRNA to enhance stability and translational efficiency while reducing immunogenicity.[5]
-
Antisense Oligonucleotides & siRNAs: Use in antisense and RNAi applications to improve nuclease resistance and target binding affinity.
-
Structural Biology: As probes to study RNA structure, folding, and RNA-protein interactions.[6]
-
Drug Discovery: As building blocks for the synthesis of novel nucleoside-based drugs.
Chemical Synthesis Workflow
The chemical synthesis of this compound is a multi-step process that typically involves the sequential introduction of the methyl groups onto the guanosine scaffold, with appropriate protection and deprotection steps. A generalized workflow is presented below.
Caption: Generalized workflow for the chemical synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis of this compound and its precursors. Yields and reaction times can vary based on the specific reagents and conditions used.
| Step | Product | Typical Yield (%) | Reference |
| Protection | 2',3',5'-tri-O-acetylguanosine | ~98% | [7] |
| N2-Methylation | N2-Methylguanosine derivative | Moderate | [8] |
| 2'-O-Methylation | 2'-O-Methylguanosine | ~65% | |
| Phosphitylation | 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-phosphoramidite | ~86% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2',3',5'-tri-O-acetylguanosine (Protection of Guanosine)
This protocol is adapted from a procedure for the triacetylation of guanosine.[7][9]
Materials:
-
Guanosine
-
Acetic anhydride (B1165640) (Ac₂O)
-
Triethylamine (B128534) (TEA)
-
N,N-(dimethylamino)pyridine (DMAP)
-
Anhydrous Pyridine (B92270)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Suspend guanosine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).
-
Add triethylamine (TEA) and a catalytic amount of N,N-(dimethylamino)pyridine (DMAP) to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (Ac₂O) dropwise to the cooled mixture while stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC, typically a few hours).
-
Quench the reaction by the slow addition of methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain 2',3',5'-tri-O-acetylguanosine.
Protocol 2: Synthesis of N2-Methylguanosine Analog
This protocol outlines a general method for the N2-methylation of a protected guanosine derivative.[9]
Materials:
-
Protected Guanosine (e.g., 2',3',5'-tri-O-acetylguanosine)
-
A suitable O6-protecting group strategy is often employed prior to N2-alkylation. A common method is the Mitsunobu reaction to install a 2-(4-nitrophenyl)ethyl group at the O6 position.
-
Diazotization and fluorination reagents (e.g., NaNO₂, HBF₄) to convert the 2-amino group to a 2-fluoro group, which is a good leaving group.
-
Methylamine (B109427) (or other primary/secondary amines for analogs)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Starting with a fully protected guanosine, convert the 2-amino group into a more reactive 2-fluoro group via diazotization followed by fluorination.[9]
-
Dissolve the 2-fluoro intermediate in DMSO.
-
Add the desired amine (e.g., methylamine for N2-methylguanosine) to the solution.
-
Heat the reaction mixture (e.g., 50-65°C) and stir until the reaction is complete (monitor by TLC or HPLC).[9]
-
After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Selectively deprotect the protecting groups to yield the N2-alkylated guanosine analog.
Protocol 3: Synthesis of 2'-O-Methylguanosine
This protocol describes a method for the selective 2'-O-methylation of guanosine.[10]
Materials:
-
Guanosine
-
Methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂)
-
Sodium hexamethyldisilazide (NaHMDS)
-
Methyl chloride (CH₃Cl) or another methylating agent
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Protect the 3' and 5' hydroxyl groups of guanosine using a suitable protecting group such as methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂).[10]
-
Dissolve the 3',5'-O-protected guanosine in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add a mild base such as sodium hexamethyldisilazide (NaHMDS).[10]
-
Introduce a weak electrophile like methyl chloride (CH₃Cl) for the methylation of the 2'-hydroxyl group.[10]
-
Allow the reaction to proceed until completion (monitor by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Remove the 3',5'-O-protecting group under appropriate conditions (e.g., with a fluoride (B91410) source like TBAF).
-
Purify the final product, 2'-O-methylguanosine, by chromatography or recrystallization.
Signaling Pathway Involvement
N2-methylguanosine and 2'-O-methylguanosine are involved in critical cellular processes, including tRNA maturation and mRNA translation, which are fundamental for cell proliferation and viability.
N2-Methylguanosine in tRNA Maturation and Protein Synthesis
N2-methylguanosine (m2G) is installed on tRNAs by specific methyltransferases (MTases) such as TRMT11 and THUMPD3.[10] These modifications are crucial for the proper folding and function of tRNA, which in turn impacts the fidelity and efficiency of protein synthesis. Dysregulation of these modifications has been linked to diseases like cancer.[10]
Caption: Role of N2-methylguanosine in tRNA maturation and protein synthesis.
2'-O-Methylguanosine in mRNA Capping and Translation Initiation
The 5' cap of eukaryotic mRNA is essential for its stability and for initiating translation. The cap structure, initially a 7-methylguanosine (B147621) (Cap 0), can be further methylated at the 2'-hydroxyl of the first and second transcribed nucleotides to form Cap 1 and Cap 2 structures, respectively. This 2'-O-methylation is critical for the mRNA to be recognized as "self" and avoid activation of the innate immune response. It also enhances translation efficiency by promoting the binding of the cap-binding complex eIF4F.[]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N2 modified cap analogues as translation inhibitors and substrates for preparation of therapeutic mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Effects of N2,n2-Dimethylguanosine on RNA Structure [research.amanote.com]
- 7. researchgate.net [researchgate.net]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Capping and De-Capping [biosyn.com]
Troubleshooting & Optimization
overcoming poor yield in N2,2'-O-Dimethylguanosine chemical synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to overcome challenges and improve yields in the chemical synthesis of N2,2'-O-Dimethylguanosine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges stem from the multi-step nature of the synthesis and the need for selective modification. Key difficulties include:
-
Protecting Group Strategy: Efficiently protecting and deprotecting the hydroxyl groups (2', 3', 5') and the exocyclic N2-amino group is critical to prevent unwanted side reactions.
-
Selective Methylation: Achieving selective methylation at the N2 and 2'-O positions without side reactions at other sites (like N7) can be difficult.[1][2]
-
Reaction Conditions: The synthesis is sensitive to moisture and temperature. For example, controlling the temperature during acetylation is crucial to prevent N-acetylation.[3][4]
-
Purification: Separating the desired product from structurally similar impurities and side products often requires careful chromatographic purification.[5]
Q2: Why is a protecting group strategy essential for this synthesis?
A2: Guanosine (B1672433) has multiple reactive sites: the N2 exocyclic amine, the N7 and N1 positions on the purine (B94841) ring, and the 2', 3', and 5' hydroxyl groups on the ribose sugar. Protecting groups temporarily block these sites, directing the methylation reagents to the desired N2 and 2'-O positions. Without them, methylation would occur non-specifically, leading to a complex mixture of products and an extremely low yield of this compound.
Q3: What are common side products that can form during the synthesis?
A3: Several side products can arise, complicating purification and reducing yield. These include:
-
Incompletely methylated products: N2-methylguanosine, 2'-O-methylguanosine.
-
Over-methylated products: N2,N2,7-trimethylguanosine.[6]
-
Products from competing reactions: N-acetylation during hydroxyl protection steps.[3][4]
-
Isomeric products: Methylation at the 3' or 5' hydroxyl groups if protection is incomplete.
-
Radical addition products: Formation of 8-methyl-dG adducts, particularly if radical-based methylation methods are used.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low yield after the initial triacetylation of guanosine.
-
Question: My yield of 2',3',5'-tri-O-acetylguanosine is significantly lower than the near-quantitative yields reported. What went wrong?
-
Answer: The most common cause is competing N-acetylation of the guanine (B1146940) base. This can be suppressed by carefully controlling the reaction temperature. According to a modified procedure by Nair et al., adding the acetic anhydride (B1165640) (Ac₂O) at 0°C minimizes N-acetylation and favors the desired O-acetylation, leading to yields as high as 98%.[3][4] Ensure all reagents are anhydrous, as water can hydrolyze the anhydride.
Issue 2: A complex mixture of products is observed after the methylation step.
-
Question: My TLC/HPLC analysis shows multiple spots after attempting to methylate the N2 and 2'-O positions. How can I improve selectivity?
-
Answer: This indicates a lack of selectivity in your methylation reaction. Consider the following:
-
Incomplete Protection: Verify that the hydroxyl groups were fully protected in the preceding step. Any free hydroxyls will be methylated.
-
Reagent Choice: The choice of methylating agent and reaction conditions is critical. Stronger, less selective agents may lead to over-methylation at the N7 position.
-
SNAr Reaction: For targeted N2-methylation, a common strategy involves converting the guanosine derivative to a 2-fluoro intermediate. A subsequent Nucleophilic Aromatic Substitution (SNAr) reaction with dimethylamine (B145610) provides high specificity for the N2 position.[4][7]
-
Issue 3: Poor coupling efficiency when using a phosphoramidite (B1245037) derivative.
-
Question: I've successfully synthesized the this compound phosphoramidite, but it shows poor coupling efficiency (>99%) during automated oligonucleotide synthesis. What is the likely cause?
-
Answer: Low coupling efficiency with phosphoramidites is very often caused by moisture. Water hydrolyzes the active phosphoramidite to a phosphonate, which is inactive in the coupling reaction.
-
Solution: Ensure all solvents and reagents for oligonucleotide synthesis are strictly anhydrous. Storing the phosphoramidite over high-quality molecular sieves can remove trace amounts of water and significantly improve coupling efficiency.[8] Also, verify the purity of the amidite itself, as contaminants from its synthesis can co-migrate during purification and inhibit the coupling step.[8]
-
Data Summary
Table 1: Reported Yields for Key Synthetic Steps
| Step | Product | Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| Triacetylation | 2',3',5'-tri-O-acetylguanosine | Ac₂O, TEA, DMAP at 0°C | 98% | [3][4] |
| Phosphitylation | 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-phosphoramidite | 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite | 86% | [5] |
| SNAr Reaction | N²-modified guanosine derivatives | 2-fluoro inosine (B1671953) derivative, amine | Moderate to Good |[4][7] |
Experimental Protocols
Protocol 1: Triacetylation of Guanosine to Suppress N-Acetylation
This protocol is adapted from a modified procedure of Nair et al.[3][4]
-
Preparation: Suspend guanosine in a suitable solvent system (e.g., with triethylamine (B128534) (TEA) and N,N-(dimethylamino)pyridine (DMAP)).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride (Ac₂O) dropwise to the cooled mixture while stirring vigorously. Maintaining the low temperature during addition is critical.
-
Reaction: Allow the reaction to proceed at 0°C and then warm to room temperature until TLC analysis indicates complete consumption of the starting material.
-
Workup & Purification: Quench the reaction and perform a standard aqueous workup. The product, 2',3',5'-tri-O-acetylguanosine, can be purified by crystallization or silica (B1680970) gel chromatography.
Protocol 2: General Phosphitylation for Oligonucleotide Synthesis
This protocol describes the conversion of the protected nucleoside to its 3'-O-phosphoramidite derivative.[5][9]
-
Preparation: Dissolve the 5'-O-DMT-N2-acyl-2'-O-methylguanosine in anhydrous dichloromethane (B109758) under an inert atmosphere (Argon).
-
Base Addition: Add diisopropylethylamine (DIPEA) and cool the mixture in an ice bath.
-
Phosphitylating Agent: Add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite dropwise.
-
Reaction: Stir the reaction at 0°C for 30 minutes and then at room temperature for 1.5-2 hours, monitoring by TLC.
-
Quenching & Purification: Quench the reaction with methanol. Evaporate the solvent and purify the crude product immediately by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (B1210297) containing a small percentage of triethylamine.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for diagnosing poor synthesis yield.
References
- 1. Methylation of 2'-deoxyguanosine by a free radical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanosine-methyldiazonium ion reaction. Variation of methylation product patterns with reaction variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N2-modified 7-methylguanosine 5’-monophosphates as nematode translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N2,2'-O-Dimethylguanosine (m2,2'O-G) Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of N2,2'-O-Dimethylguanosine (m2,2'O-G) detection by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound (m2,2'O-G) and why is its sensitive detection important?
A1: this compound is a type of modified nucleoside found in various RNA molecules. These modifications are enzymatic and play significant roles in regulating RNA function, including stability, folding, and interaction with proteins.[1] Sensitive and accurate quantification of m2,2'O-G is crucial for understanding its biological functions, its role in disease pathogenesis, and for biomarker discovery.
Q2: What is the gold standard method for the quantification of m2,2'O-G?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the detection, characterization, and quantification of modified nucleosides like m2,2'O-G.[2] This technique combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry, allowing for reliable identification and quantification even in complex biological samples.[3]
Q3: What is the expected fragmentation pattern for m2,2'O-G in positive ion mode ESI-MS/MS?
A3: The most common fragmentation pathway for nucleosides in collision-induced dissociation (CID) is the neutral loss of the ribose sugar moiety, resulting in a product ion corresponding to the protonated nucleobase.[1][4] For this compound, the protonated molecule ([M+H]+) has a calculated m/z of 312.13. The 2'-O-methylation on the ribose results in a neutral loss of 146 Da.[1] Therefore, the primary and most intense product ion expected is the protonated N2,N2-dimethylguanine base. For the closely related N2,N2-Dimethylguanosine, a major fragment is observed at m/z 180.08, which corresponds to the dimethylated guanine (B1146940) base.[5]
Q4: What are the key challenges in accurately quantifying m2,2'O-G?
A4: Key challenges include:
-
Sample Preparation: Ensuring complete enzymatic digestion of RNA to release all m2,2'O-G nucleosides is critical. 2'-O-methylated nucleosides can be resistant to certain nucleases, potentially requiring prolonged digestion times.[6]
-
Chromatographic Separation: Isomeric compounds (other dimethylated guanosine (B1672433) species) can have the same mass and similar fragmentation patterns. High-efficiency chromatographic separation is essential to distinguish these isomers and prevent misidentification.[4]
-
Matrix Effects: Components of the biological sample can co-elute with m2,2'O-G and suppress its ionization in the mass spectrometer, leading to reduced sensitivity and inaccurate quantification.[7]
-
Low Abundance: m2,2'O-G may be present at very low concentrations, requiring highly sensitive instrumentation and optimized methods to achieve reliable detection.[1]
Q5: Why is an internal standard necessary for quantification?
A5: A stable isotope-labeled (SIL) internal standard is crucial for accurate quantification. The SIL internal standard is added to samples at a known concentration before sample preparation. It co-elutes with the analyte and experiences similar matrix effects and variations in instrument response. By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during sample preparation and analysis can be normalized, leading to highly accurate and precise results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS/MS analysis of m2,2'O-G.
Issue 1: Low or No Signal for m2,2'O-G
| Question | Possible Cause & Solution |
| Is the mass spectrometer tuned and calibrated correctly? | Solution: Ensure the instrument has passed its routine performance checks. Infuse a tuning solution to verify sensitivity and mass accuracy across the relevant m/z range. |
| Are you using the correct Multiple Reaction Monitoring (MRM) transition? | Solution: Verify the precursor ion (Q1) and product ion (Q3) m/z values. For m2,2'O-G ([M+H]+), Q1 should be ~m/z 312.13. The primary product ion (Q3) from the neutral loss of the 2'-O-methylated ribose should be ~m/z 166.1. Optimize the collision energy (CE) for this specific transition to maximize the product ion signal.[4][8] |
| Was the RNA digestion complete? | Cause: 2'-O-methylated nucleosides can be resistant to nuclease digestion.[6] Solution: Increase the digestion time (up to 24 hours) or the amount of nuclease P1 and alkaline phosphatase. Ensure the digestion buffer pH is optimal (pH 5.3 for Nuclease P1, pH ~7.0-8.0 for BAP). |
| Is the analyte being lost during sample preparation? | Cause: Inefficient extraction or cleanup can lead to sample loss. Solution: Use ultrafiltration devices with an appropriate molecular weight cutoff (e.g., 3K) to remove enzymes after digestion, minimizing sample loss.[7] Ensure all liquid transfer steps are performed carefully. |
| Is ionization being suppressed by the sample matrix? | Cause: Salts, buffers, or other endogenous molecules co-eluting with m2,2'O-G can interfere with its ionization. Solution: Improve chromatographic separation to resolve the analyte from interfering matrix components. Dilute the sample if concentrations of interfering species are high. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE). |
Issue 2: High Background Noise or Interfering Peaks
| Question | Possible Cause & Solution |
| Is the mobile phase or LC system contaminated? | Solution: Prepare fresh mobile phases using high-purity solvents (LC-MS grade) and additives. Flush the LC system thoroughly. Run solvent blanks to identify the source of contamination. |
| Are there interfering isomers or mass-analogs in the sample? | Cause: Other modified nucleosides can have the same or very similar mass-to-charge ratios.[4] Solution: Optimize the liquid chromatography method to achieve baseline separation of m2,2'O-G from its isomers. Using a longer column or a different stationary phase (e.g., HILIC instead of C18) may be necessary.[6] |
| Is there carryover from a previous injection? | Cause: Highly concentrated samples can adsorb to the injector, column, or ion source. Solution: Inject several blank solvent samples after high-concentration samples. Develop a robust needle wash method for the autosampler that includes a strong organic solvent. |
| Are the MRM transitions specific enough? | Solution: In addition to the primary quantifying transition, monitor a secondary, qualifying transition if possible. The ratio of the quantifier to qualifier peak areas should be consistent across standards and samples, confirming identity. |
Experimental Protocols
Protocol 1: RNA Extraction, Digestion, and Cleanup
This protocol outlines the general workflow for preparing nucleosides from total RNA for LC-MS/MS analysis.
-
RNA Isolation:
-
Isolate total RNA from cells or tissues using a standard method such as TRIzol extraction or a commercial kit.
-
Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.
-
-
Enzymatic Digestion to Nucleosides: [6]
-
In a microcentrifuge tube, combine up to 2.5 µg of total RNA with 1 µL of Nuclease P1 (e.g., 1 U/µL in 10 mM ammonium (B1175870) acetate, pH 5.3).
-
Add 0.5 µL of Bacterial Alkaline Phosphatase (BAP) and 2.5 µL of 200 mM HEPES buffer (pH 7.0).
-
Adjust the total volume to 25 µL with ultrapure water.
-
Incubate the reaction at 37°C. For 2'-O-methylated nucleosides like m2,2'O-G, a prolonged digestion of 3 to 24 hours is recommended to ensure complete hydrolysis.[6] A PCR instrument can be used to prevent evaporation during long incubations.
-
-
Enzyme Removal and Sample Cleanup:
-
After digestion, transfer the 25 µL sample to a 3 kDa molecular weight cutoff (MWCO) ultrafiltration tube.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Collect the filtrate, which contains the nucleosides. The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for developing an LC-MS/MS method for m2,2'O-G.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: Develop a gradient to separate m2,2'O-G from other nucleosides and matrix components. A typical gradient might start at 0-2% B, ramp up to elute polar compounds, and include a high organic wash step.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 35-40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument to achieve maximum signal for a standard solution of a similar nucleoside (e.g., guanosine).
-
MRM Transition:
-
Quantifier: m/z 312.1 → 166.1 (or the experimentally determined most intense fragment).
-
Qualifier (Optional): Monitor a secondary fragment ion if one is consistently produced.
-
-
Collision Energy (CE): This must be optimized experimentally. Infuse a standard solution of a related compound and ramp the collision energy to find the value that produces the maximum intensity for the desired product ion.[8]
-
Dwell Time: Set a dwell time that allows for at least 15-20 data points across the chromatographic peak.
-
Data Presentation
Table 1: Calculated Mass Spectrometric Parameters for this compound (m2,2'O-G)
| Analyte | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]+ (m/z) | Predicted Product Ion (Nucleobase) (m/z) | Predicted MRM Transition |
| This compound | C12H17N5O5 | 311.1230 | 312.1302 | 166.0880 | 312.1 → 166.1 |
Note: The product ion is predicted based on the neutral loss of the 2'-O-methylated ribose moiety (146.0423 Da). Actual m/z values and optimal collision energy should be confirmed experimentally on the specific instrument used.
Table 2: Representative Performance Data for Modified Nucleoside Quantification in Urine
The following table presents typical limits of detection (LOD) and quantification (LOQ) achieved for various modified nucleosides in urine samples, as reported in the literature. These values can serve as a benchmark for the expected sensitivity of a well-optimized LC-MS/MS method.
| Modified Nucleoside | Sample Matrix | LOD | LOQ | Reference |
| N7-Methyl-2'-deoxyguanosine | DNA Hydrolysate | 64 fmol | 0.13 pmol | [9] |
| O6-Methyl-2'-deoxyguanosine | DNA Hydrolysate | 43 fmol | 0.085 pmol | [9] |
| Various Drugs | Human Urine | - | 1-50 ng/mL | [10] |
| Lactulose | Human Urine | 0.5 µg/mL | 2.5 µg/mL | [11] |
| Mannitol | Human Urine | 2 µg/mL | 10 µg/mL | [11] |
Note: The sensitivity for m2,2'O-G will depend on its ionization efficiency, chromatographic behavior, and the specific instrument and method parameters used.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for m2,2'O-G analysis from biological samples.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N2,N2-Dimethylguanosine | C12H17N5O5 | CID 135501639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of N2,2'-O-Dimethylguanosine and its Isomers
Welcome to the technical support center for the chromatographic analysis of N2,2'-O-Dimethylguanosine and its isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in HPLC method development and optimization for these specific analytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound and its isomers?
The primary challenges stem from the structural similarity of the isomers, which results in very close elution times. Achieving baseline separation requires high column efficiency and optimized selectivity. Furthermore, as methylated guanosine (B1672433) derivatives, these compounds can exhibit secondary interactions with HPLC columns, leading to poor peak shape (tailing), which further complicates resolution and quantification.
Q2: What type of HPLC column is best suited for this separation?
A high-purity, end-capped C18 column is the most common and effective choice for separating nucleoside analogues like this compound. End-capping is crucial as it deactivates residual silanol (B1196071) groups on the silica (B1680970) surface, minimizing the secondary ionic interactions that cause peak tailing with basic compounds.[1] For higher efficiency and better resolution of closely eluting isomers, consider columns packed with smaller particles (e.g., sub-2 µm or 2.6 µm).[2]
Q3: How does mobile phase pH affect the separation?
Mobile phase pH is a critical parameter. This compound has basic functional groups that can interact with acidic silanol groups on the column's stationary phase, a primary cause of peak tailing.[3] Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of these silanol groups, leading to more symmetrical peaks.[3] Conversely, working at a higher pH may alter the charge state of the analytes, which can also be used to manipulate selectivity. It is essential to use a buffer to maintain a stable pH throughout the analysis.[1]
Q4: Is this compound stable under typical HPLC conditions?
Nucleosides and their analogues can be susceptible to degradation, particularly under harsh pH and high-temperature conditions. Guanine derivatives have been shown to be more stable in acidic conditions (e.g., pH 3.0).[4] It is recommended to perform stability studies by incubating the analyte in the mobile phase at the intended column temperature to ensure its integrity during the analysis. Forced degradation studies under acidic, basic, and oxidative conditions can also help validate the stability-indicating nature of the method.[5]
Troubleshooting Guide
Problem 1: Poor Resolution Between Isomers
Symptom: Isomer peaks are co-eluting or heavily overlapping, making accurate quantification impossible.
| Potential Cause | Recommended Solution |
| Insufficient Column Efficiency (N) | Increase column length or switch to a column with smaller particle size to increase the number of theoretical plates.[2] |
| Suboptimal Selectivity (α) | 1. Change Organic Modifier: Switch the organic solvent in your mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa). These solvents have different properties and can alter elution order.[6] 2. Adjust pH: Small changes in the mobile phase pH can alter the ionization state of the isomers differently, improving separation. 3. Change Stationary Phase: If other options fail, try a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase) to introduce different retention mechanisms.[2] |
| Inadequate Retention (k) | Decrease the percentage of the organic solvent in the mobile phase to increase the retention factor (k). An optimal k range is generally between 2 and 10 for good resolution.[2] |
| Incorrect Temperature | Optimize the column temperature. Lower temperatures can sometimes increase selectivity, while higher temperatures can improve efficiency and reduce viscosity. However, be mindful of analyte stability at elevated temperatures.[7] |
Problem 2: Tailing or Asymmetrical Peaks
Symptom: The back half of the analyte peak is wider than the front half, which can interfere with the integration of adjacent peaks and affect accuracy.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Use an acidic mobile phase (pH < 4) with a buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) to suppress silanol activity.[3] 2. Use a Highly Deactivated Column: Ensure you are using a high-quality, end-capped C18 column.[1][3] |
| Column Overload | Dilute the sample and inject a smaller volume or mass. If peak shape improves, overload was the issue.[1] |
| Column Contamination or Damage | 1. Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components that can cause active sites and peak tailing.[8] 2. Flush the Column: If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants from the inlet frit.[3] 3. Replace the Column: If the column is old or has been subjected to harsh conditions, it may be permanently damaged and require replacement.[3][9] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening. |
Experimental Protocols
Protocol 1: General Method Development for Isomer Separation
This protocol provides a systematic approach to developing a robust HPLC method for separating this compound and its isomers.
-
Column Selection:
-
Start with a high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm or 150 x 4.6 mm, 2.6 µm) known for good peak shape with basic analytes.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Prepare a second Mobile Phase B with Methanol (0.1% Formic Acid in Methanol) to test for selectivity differences.
-
-
Initial Gradient Screening:
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).
-
Column Temperature: 30 °C.
-
Detector Wavelength: Scan for optimal absorbance, typically around 254 nm for guanosine derivatives.
-
Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes).
-
Analysis: Observe the retention time and peak shape. Based on the elution time, design a shallower gradient around that percentage of organic solvent to improve resolution. For example, if the isomers elute at 40% B, design a new gradient from 30% to 50% B over 20 minutes.
-
-
Optimization of Selectivity:
-
If co-elution persists, substitute the Acetonitrile-based Mobile Phase B with the Methanol-based one and repeat the gradient analysis. The change in solvent can significantly impact isomer resolution.
-
Systematically adjust the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C) to see its effect on resolution.
-
-
Method Validation:
-
Once satisfactory separation is achieved, validate the method for linearity, accuracy, precision, and robustness according to established guidelines. Perform forced degradation studies to confirm selectivity.
-
Visualized Workflows and Logic
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. scielo.br [scielo.br]
- 5. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. US20210163919A1 - Methods for hplc analysis - Google Patents [patents.google.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Sequencing RNA Containing N2,2'-O-Dimethylguanosine (m2,2G)
Welcome to the technical support center for researchers, scientists, and drug development professionals facing challenges in sequencing RNA containing the N2,2'-O-Dimethylguanosine (m2,2G) modification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of sequencing m2,2G-modified RNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (m2,2G) and why is it a challenge for standard RNA sequencing?
A1: this compound (m2,2G) is a post-transcriptional RNA modification where two methyl groups are added to a guanosine (B1672433) residue. This modification is commonly found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA). The primary challenge in sequencing RNA containing m2,2G is that this modification can impair the process of reverse transcription (RT), a critical step in most standard RNA sequencing library preparation workflows. The bulky nature of the dimethylated guanosine can cause the reverse transcriptase enzyme to stall or dissociate from the RNA template, leading to truncated cDNA synthesis. This results in the underrepresentation or complete absence of m2,2G-containing RNA sequences in the final sequencing data.
Q2: What are the observable symptoms in my sequencing data that might indicate the presence of m2,2G?
A2: Several indicators in your sequencing data may suggest the presence of m2,2G or other RT-stalling modifications:
-
Low coverage or gaps in specific regions of abundant RNAs: You might observe a sudden drop in sequencing reads at a specific position, particularly in highly expressed transcripts like tRNAs or rRNAs.
-
Abrupt ends of sequencing reads: A high number of reads terminating at the same nucleotide position can be indicative of reverse transcriptase stalling.
-
3' bias in gene coverage: If you observe a disproportionately higher number of reads mapping to the 3' end of genes, it could suggest that reverse transcription is prematurely terminating.
-
Discrepancies between sequencing data and other quantification methods: If methods like qPCR show high expression of a transcript but it is underrepresented in your RNA-seq data, a modification like m2,2G could be the cause.
Q3: What are the main strategies to overcome the challenges of sequencing RNA with m2,2G?
A3: There are two primary strategies to address the issue of m2,2G in RNA sequencing:
-
Enzymatic Demethylation: This approach involves treating the RNA sample with an enzyme that can remove the methyl groups from m2,2G prior to reverse transcription. Engineered E. coli AlkB protein mutants, such as D135S/L118V, have been shown to efficiently convert m2,2G to N2-methylguanosine (m2G), a modification that does not significantly impede reverse transcriptase.
-
Chemical Modification and Signature Analysis: This strategy utilizes chemical treatment to alter the m2,2G base, which then causes the reverse transcriptase to misincorporate a different nucleotide during cDNA synthesis. This "mutation signature" can then be identified through bioinformatics analysis of the sequencing data. PhOxi-Seq is a method that employs photo-oxidation to achieve this.[1][2][3]
Q4: Which method is better: enzymatic demethylation or chemical modification?
A4: The choice between enzymatic demethylation and chemical modification depends on the specific goals of your experiment.
-
Enzymatic demethylation (e.g., ARM-Seq) is advantageous when the primary goal is to obtain full-length sequences of the RNA and accurately quantify its abundance. By removing the block, it allows for more complete reverse transcription.
-
Chemical modification (e.g., PhOxi-Seq) is ideal for identifying the precise location of the m2,2G modification at single-nucleotide resolution. The induced mutations serve as a direct marker for the modified base.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low library yield or no library generated | Poor RNA quality: Degraded RNA can lead to inefficient library preparation. | Assess RNA integrity using a Bioanalyzer or similar instrument. Ensure an RNA Integrity Number (RIN) > 7. Use fresh or properly stored samples.[4] |
| Inhibitors in the RNA sample: Contaminants from the RNA extraction process (e.g., phenol, ethanol (B145695), salts) can inhibit enzymes used in library preparation. | Re-purify the RNA sample using a column-based cleanup kit or ethanol precipitation. Ensure all residual ethanol is removed before proceeding. | |
| Reverse transcriptase stalling due to m2,2G: The modification is blocking cDNA synthesis. | Implement a strategy to overcome the modification, such as enzymatic demethylation with an AlkB mutant or using a chemical modification method like PhOxi-Seq. | |
| Suboptimal reverse transcription conditions: The RT reaction may not be efficient for your specific RNA or primers. | Optimize the RT reaction by testing different reverse transcriptases, primer concentrations, and incubation temperatures and times. | |
| 3' bias in sequencing reads | Premature termination of reverse transcription: The reverse transcriptase is dissociating from the template, likely due to m2,2G or other modifications. | As with low library yield, employ enzymatic demethylation or a chemical modification approach to enable read-through of the modified site. |
| RNA fragmentation: Over-fragmentation of RNA can lead to an enrichment of 3' ends. | Optimize your RNA fragmentation protocol to achieve the desired size distribution. | |
| Incomplete demethylation with AlkB enzyme | Inactive enzyme: The AlkB enzyme may have lost its activity due to improper storage or handling. | Use a fresh aliquot of the enzyme and ensure it has been stored at the correct temperature. |
| Suboptimal reaction conditions: The demethylation reaction buffer, temperature, or incubation time may not be optimal. | Refer to the detailed protocol for AlkB demethylation and ensure all components are at the correct concentration and the reaction is incubated for the recommended time and temperature.[5][6] | |
| Inhibitors of AlkB activity: Certain compounds in the RNA sample may inhibit the enzyme. | Ensure the RNA sample is free of contaminants. Consider an additional cleanup step before the demethylation reaction. | |
| High background of mutations with PhOxi-Seq | Over-oxidation of unmodified bases: The photo-oxidation reaction may be too harsh, causing damage to canonical bases. | Optimize the PhOxi-Seq reaction by titrating the concentration of the photosensitizer and oxidant, and adjusting the irradiation time. |
| Low-quality RNA input: Degraded RNA can be more susceptible to non-specific chemical damage. | Start with high-quality, intact RNA. |
Quantitative Data Comparison
The following table summarizes the expected outcomes when sequencing RNA containing m2,2G using different approaches. The values are illustrative and can vary depending on the specific experimental conditions and the sequence context of the modification.
| Method | Principle | Expected RT Read-through at m2,2G site | Expected Mutation Rate at m2,2G site | Primary Application |
| Standard RNA-Seq | Direct reverse transcription of native RNA. | Low (<10%) | Low (baseline sequencing error rate) | General gene expression analysis (unreliable for m2,2G-containing RNA). |
| AlkB-facilitated RNA-Seq (ARM-Seq) | Enzymatic conversion of m2,2G to m2G prior to RT. | High (>80%) | Low (baseline sequencing error rate) | Accurate quantification and full-length sequencing of m2,2G-containing RNA.[7] |
| Photo-oxidative Sequencing (PhOxi-Seq) | Chemical modification of m2,2G leading to misincorporation during RT. | Markedly improved over standard methods | High (induces a strong mutation signature) | Single-nucleotide resolution mapping of m2,2G sites.[1][3] |
Experimental Protocols
Protocol 1: Enzymatic Demethylation of RNA using AlkB D135S/L118V Mutant
This protocol describes the demethylation of RNA containing m2,2G prior to standard RNA sequencing library preparation.
Materials:
-
RNA sample (1-10 µg)
-
AlkB D135S/L118V enzyme
-
10X AlkB Reaction Buffer (e.g., 500 mM MES pH 6.5, 10 mM α-ketoglutarate, 20 mM Ascorbic Acid, 1 mM (NH4)2Fe(SO4)2)
-
RNase Inhibitor
-
Nuclease-free water
-
RNA cleanup kit (e.g., column-based or magnetic beads)
Procedure:
-
In a nuclease-free tube, combine the following on ice:
-
RNA sample: 1-10 µg
-
10X AlkB Reaction Buffer: 2 µL
-
AlkB D135S/L118V enzyme: 1 µg
-
RNase Inhibitor: 20 units
-
Nuclease-free water: to a final volume of 20 µL
-
-
Mix gently by pipetting and spin down briefly.
-
Incubate the reaction at 37°C for 1 hour.
-
Purify the demethylated RNA using an RNA cleanup kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
The demethylated RNA is now ready for use in your standard RNA sequencing library preparation protocol.
-
Control: It is highly recommended to prepare a parallel library with an equal amount of input RNA that has not been treated with the AlkB enzyme. This "untreated" control will allow you to assess the efficiency of the demethylation by comparing the read coverage at known or suspected m2,2G sites.
Protocol 2: PhOxi-Seq for Mapping m2,2G Sites
This protocol provides a general workflow for the photo-oxidative treatment of RNA to induce mutations at m2,2G sites.
Materials:
-
RNA sample (1-5 µg)
-
Riboflavin (photosensitizer)
-
Selectfluor (oxidant)
-
Reaction Buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4)
-
Blue LED light source (450-470 nm)
-
Nuclease-free water
-
RNA cleanup kit
Procedure:
-
In a nuclease-free, optically clear tube, prepare the photo-oxidation reaction mixture:
-
RNA sample: 1-5 µg
-
Riboflavin solution (e.g., 10 µM final concentration)
-
Selectfluor solution (e.g., 10 mM final concentration)
-
Reaction Buffer
-
Nuclease-free water to the desired final volume
-
-
Place the tube on ice and irradiate with a blue LED light source for a predetermined amount of time (optimization may be required, e.g., 15-60 minutes).
-
Quench the reaction by adding a quenching agent (e.g., sodium thiosulfate) or by proceeding immediately to RNA purification.
-
Purify the treated RNA using an RNA cleanup kit to remove the chemical reagents.
-
Elute the RNA in nuclease-free water.
-
The chemically modified RNA is now ready for reverse transcription and library preparation.
-
Control: Prepare a control library with RNA that has gone through the same procedure but without the blue light irradiation. This will help distinguish the chemically induced mutations from background errors.
-
Data Analysis: After sequencing, align the reads to the reference transcriptome and identify positions with a high frequency of specific nucleotide changes (e.g., G-to-T or G-to-C transitions) in the treated sample compared to the control. These positions are potential m2,2G sites.
Visualizations
Figure 1. Comparison of workflows for sequencing RNA with this compound (m2,2G).
Figure 2. Troubleshooting workflow for issues in sequencing m2,2G-containing RNA.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. researchgate.net [researchgate.net]
- 4. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 5. A high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput small RNA sequencing enhanced by AlkB-facilitated RNA de-Methylation (ARM-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
dealing with the instability of N2,2'-O-Dimethylguanosine during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N2,2'-O-Dimethylguanosine (m2,2'O-G). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of this modified nucleoside during sample preparation for analysis, particularly by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability during sample preparation?
A1: The primary cause of instability for this compound, like other purine (B94841) nucleosides, is the hydrolysis of the N-glycosidic bond that connects the dimethylated guanine (B1146940) base to the ribose sugar. This process, known as depurination, is primarily catalyzed by acidic conditions and elevated temperatures. The protonation of the purine ring makes the N-glycosidic bond more susceptible to cleavage.
Q2: What are the main degradation products of this compound?
A2: The main degradation products resulting from the hydrolysis of the N-glycosidic bond are the free N2,N2-dimethylguanine base and a ribose sugar with a free anomeric carbon. In a sample, this will lead to a decrease in the m2,2'O-G signal and an increase in the signal corresponding to the dimethylated guanine base during LC-MS analysis.
Q3: How do pH and temperature affect the stability of this compound?
A3: Both pH and temperature play crucial roles in the stability of m2,2'O-G.
-
pH: Acidic conditions (low pH) significantly accelerate the rate of N-glycosidic bond hydrolysis. It is advisable to maintain a neutral or slightly alkaline pH (around 7.0-7.5) during sample processing and storage to minimize degradation.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, it is critical to keep samples cold (on ice or at 4°C) during processing and to store them at -80°C for long-term stability. Repeated freeze-thaw cycles should also be avoided as they can contribute to degradation.
Q4: What are the best practices for storing samples containing this compound?
A4: For optimal stability, samples containing m2,2'O-G should be stored under the following conditions:
-
Short-term storage (hours to a few days): Store at 4°C in a neutral pH buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Long-term storage (weeks to months): Snap-freeze the samples in liquid nitrogen and store them at -80°C. Storing samples in a buffer containing a chelating agent like EDTA can also help by inhibiting the activity of any contaminating nucleases.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and analysis of samples containing this compound.
Issue 1: Low or no detectable m2,2'O-G signal in LC-MS analysis.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation during sample extraction | Review the pH of all extraction buffers. | Ensure all buffers are at a neutral or slightly alkaline pH (7.0-7.5). Avoid acidic reagents. |
| Check the temperature during extraction. | Perform all extraction steps on ice or in a cold room (4°C). | |
| Degradation during RNA digestion | Inappropriate enzyme or buffer conditions. | Use a cocktail of nucleases (e.g., Nuclease P1, Snake Venom Phosphodiesterase, and Alkaline Phosphatase) in a buffer with a neutral pH. Ensure the digestion is carried out at the optimal temperature for the enzymes (typically 37°C) but for the shortest time necessary for complete digestion. |
| Degradation during storage | Improper storage temperature or frequent freeze-thaw cycles. | Store samples at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| LC-MS instrument issues | Suboptimal ionization or fragmentation parameters. | Optimize MS parameters by infusing a pure standard of this compound. Use a gentle ionization method like electrospray ionization (ESI). |
| Poor chromatographic separation. | Ensure the analytical column is appropriate for separating polar molecules like nucleosides. A C18 column with a polar endcapping is often a good choice. |
Issue 2: High background or interfering peaks in the chromatogram.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete RNA digestion | Review digestion protocol. | Increase the concentration of digestive enzymes or the incubation time. However, be mindful of potential degradation with prolonged incubation at 37°C. |
| Contaminants from sample matrix | Inadequate sample cleanup. | Incorporate a solid-phase extraction (SPE) step after RNA digestion to remove salts, proteins, and other interfering substances. |
| Carryover from previous injections | Insufficient cleaning of the LC system. | Implement a robust wash cycle for the autosampler and column between injections, using a strong solvent to remove residual analytes. |
Experimental Protocols
Protocol 1: RNA Extraction from Biological Samples for m2,2'O-G Analysis
This protocol is designed to minimize the degradation of m2,2'O-G during the initial extraction of total RNA.
-
Sample Collection and Stabilization:
-
Collect fresh tissue or cells and immediately process them or snap-freeze in liquid nitrogen.
-
For tissues, use a reagent like RNAlater™ to stabilize the RNA upon collection.
-
-
Homogenization:
-
Homogenize the sample in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) and a reducing agent (e.g., β-mercaptoethanol). This step should be performed on ice.
-
-
RNA Purification:
-
Use a reputable commercial RNA extraction kit based on silica-column chromatography or phenol-chloroform extraction.
-
Ensure all buffers provided in the kit are at room temperature before use to avoid precipitation, but perform the actual extraction steps on ice or at 4°C whenever possible.
-
During the wash steps, use RNase-free water and ethanol.
-
-
Elution:
-
Elute the RNA in an RNase-free, slightly buffered solution (e.g., 10 mM Tris-HCl, pH 7.5) instead of pure water to maintain a stable pH.
-
Protocol 2: Enzymatic Digestion of RNA to Nucleosides
This protocol describes the complete digestion of RNA into its constituent nucleosides for subsequent LC-MS analysis.
-
Reaction Setup:
-
In an RNase-free microcentrifuge tube, combine the following on ice:
-
Up to 1 µg of total RNA
-
Nuclease P1 (1 unit)
-
Snake Venom Phosphodiesterase (0.001 units)
-
Alkaline Phosphatase (10 units)
-
10x Reaction Buffer (e.g., 500 mM Tris-HCl, 10 mM MgCl₂, pH 7.9)
-
RNase-free water to a final volume of 50 µL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2 hours.
-
-
Enzyme Inactivation and Sample Cleanup:
-
Inactivate the enzymes by heating at 95°C for 5 minutes, followed by immediate cooling on ice.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis or perform a solid-phase extraction cleanup for cleaner samples.
-
Visualizations
Degradation Pathway of this compound
Caption: Degradation of this compound via acid-catalyzed hydrolysis.
Recommended Sample Preparation Workflow
Technical Support Center: Accurate Quantification of N2,2'-O-Dimethylguanosine (m²₂G) in Low-Input Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of N2,2'-O-Dimethylguanosine (m²₂G), particularly in samples with limited input material.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of m²₂G using LC-MS/MS.
Sample Preparation & Enzymatic Hydrolysis
-
Q1: I am getting low recovery of my modified nucleosides after RNA hydrolysis. What could be the cause?
A1: Low recovery can stem from several factors. First, ensure complete enzymatic digestion. The efficiency of nucleases like Nuclease P1 can be inhibited by the presence of certain modifications or secondary structures in the RNA.[1] Consider optimizing the enzyme concentration and incubation time. Additionally, some modified nucleosides, particularly those with bulky adducts or certain chemical properties, may adhere to labware.[1] Using low-binding tubes and pipette tips can help mitigate this issue. Finally, ensure that the pH of your digestion buffer is optimal for the enzymes used; for instance, a two-step protocol often uses a slightly acidic pH for Nuclease P1, followed by an alkaline pH for alkaline phosphatase.[1][2]
-
Q2: I suspect my m²₂G is degrading during sample preparation. How can I prevent this?
A2: Chemical instability is a known issue for some modified nucleosides.[1][3] While m²₂G is generally stable, harsh chemical treatments or prolonged exposure to non-optimal pH conditions should be avoided. It is crucial to process samples promptly and store them at -80°C if immediate analysis is not possible. When developing a new protocol, it is advisable to perform stability tests by incubating your standards under the same conditions as your samples to assess for any degradation.
-
Q3: Can I use any type of filter to remove enzymes after hydrolysis?
A3: Caution should be exercised when choosing a filtration device. Some filter materials can lead to the loss of certain modified nucleosides due to non-specific binding. For example, some studies have shown that certain filters can lead to the under-quantification of hydrophobic modifications.[1] It is recommended to validate your filtration step by comparing the analyte signal in a filtered versus an unfiltered standard solution. If significant loss is observed, consider alternative protein removal methods or switching to a different filter material, such as composite regenerated cellulose (B213188) (CRC) filters.[1]
Liquid Chromatography
-
Q4: I am observing poor peak shape and resolution for m²₂G in my chromatogram. What can I do?
A4: Poor peak shape is often related to the mobile phase composition or the analytical column. Ensure that the mobile phase pH is appropriate for your analyte and column chemistry. The addition of a small amount of an acid modifier, like formic acid, is common in reversed-phase chromatography for nucleoside analysis to improve peak shape.[4] Optimizing the gradient elution profile can also significantly improve the separation of m²₂G from other isomers and unmodified nucleosides. If issues persist, consider trying a different column chemistry, such as a C18 column specifically designed for polar compounds.
-
Q5: My retention time for m²₂G is shifting between injections. What is causing this?
A5: Retention time instability can be caused by several factors. Ensure your LC system is properly equilibrated before starting the analytical run. Fluctuations in column temperature can also lead to shifts, so using a column oven is crucial for reproducible results. Check for any leaks in the system and ensure the mobile phase composition is consistent. If the problem continues, the column itself might be degrading and may need to be replaced.
Mass Spectrometry & Data Analysis
-
Q6: I am having trouble with the sensitivity of my m²₂G signal. How can I improve it?
A6: To enhance sensitivity, start by optimizing the mass spectrometer's source parameters, such as spray voltage, gas flows, and temperature. For quantification, using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is highly recommended for its sensitivity and selectivity.[5] The selection of the correct precursor and product ion transition is critical. For m²₂G, the precursor ion ([M+H]⁺) is m/z 312.1, and a common product ion is m/z 180, corresponding to the dimethylated guanine (B1146940) base.[6] The use of a stable isotope-labeled internal standard (SILIS) for m²₂G is the gold standard for accurate quantification as it can correct for variations in sample preparation and matrix effects.[1][2][7]
-
Q7: I am concerned about the potential for misidentification of m²₂G due to isomers. How can I ensure accurate identification?
A7: Isomeric and isobaric compounds are a significant challenge in modified nucleoside analysis.[6] N²,N²-Dimethylguanosine (m²₂G) and N²,7-Dimethylguanosine (m²,⁷G) are isomers with the same mass.[6] Chromatographic separation is essential to distinguish between them. Developing a robust LC method with sufficient resolution is key. Additionally, comparing the fragmentation pattern of your analyte with that of a certified reference standard will provide confident identification. High-resolution mass spectrometry can also aid in distinguishing between compounds with very similar masses.[6]
Quantitative Data Summary
The following table provides an example of typical quantitative parameters for an LC-MS/MS method for m²₂G quantification. These values can vary depending on the instrumentation and specific method used.
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 10 - 100 fmol | The lowest amount of analyte that can be reliably detected above the background noise. |
| Limit of Quantification (LOQ) | 50 - 500 fmol | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[8] |
| Linearity (R²) | > 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.[4] |
| Dynamic Range | 0.1 - 100 pmol | The concentration range over which the method is accurate, precise, and linear. |
| Recovery | 85 - 115% | The percentage of the true amount of analyte that is detected by the analytical method.[9][10] |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method.[4] |
Experimental Workflow & Protocols
A robust experimental workflow is crucial for the accurate quantification of m²₂G. The following diagram and protocol outline the key steps.
Caption: Experimental workflow for the quantification of this compound.
Detailed Experimental Protocol: LC-MS/MS Quantification of m²₂G
This protocol provides a general framework. Optimization may be required for specific sample types and instrumentation.
1. RNA Extraction and Quantification:
-
Extract total RNA from your low-input sample using a validated kit or protocol suitable for small sample amounts.
-
Quantify the extracted RNA using a fluorometric method (e.g., Qubit) and assess its integrity (e.g., Bioanalyzer), if sample quantity allows.
2. Enzymatic Hydrolysis of RNA:
-
To 100-500 ng of RNA, add a known amount of a stable isotope-labeled internal standard (SILIS) for m²₂G.
-
Perform enzymatic digestion in a two-step process:
-
After digestion, remove the enzymes. This can be done by filtration using a low-binding molecular weight cutoff filter (e.g., 3 kDa).[1]
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient elution to separate the nucleosides. An example gradient could be: 0-5 min, 0-10% B; 5-15 min, 10-50% B; 15-17 min, 50-95% B; 17-20 min, 95% B; followed by re-equilibration.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition for m²₂G: Precursor ion (Q1): m/z 312.1 -> Product ion (Q3): m/z 180.0.[6]
-
Monitor the corresponding transition for your SILIS.
-
4. Data Analysis:
-
Integrate the peak areas for both the endogenous m²₂G and the SILIS.
-
Calculate the ratio of the endogenous m²₂G peak area to the SILIS peak area.
-
Quantify the amount of m²₂G in your sample by comparing this ratio to a standard curve generated with known amounts of m²₂G and the SILIS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing In Vitro Transcription with N²,²'-O-Dimethylguanosine Triphosphate (m⁷G(5')ppp(5')Gm)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro transcription (IVT) reactions using the N²,²'-O-Dimethylguanosine triphosphate (m⁷G(5')ppp(5')Gm) cap analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of N²,²'-O-Dimethylguanosine triphosphate in an IVT reaction?
A1: N²,²'-O-Dimethylguanosine triphosphate, often referred to as a cap analog, is used for the co-transcriptional capping of in vitro transcribed RNA. This 5' cap structure (m⁷G) is crucial for the stability and efficient translation of the mRNA in eukaryotic cells. It protects the mRNA from degradation by exonucleases and facilitates the initiation of translation.[][2][3]
Q2: What is the fundamental trade-off when using a cap analog in IVT?
A2: The primary trade-off is between capping efficiency and the total yield of RNA transcripts. To favor the incorporation of the cap analog over GTP at the start of transcription, a higher ratio of cap analog to GTP is required. However, since GTP is also necessary for the elongation of the RNA strand, a lower concentration of GTP in the reaction mix will result in a significantly lower overall yield of RNA.[4][5][6]
Q3: What are the alternatives to co-transcriptional capping with m⁷G(5')ppp(5')Gm?
A3: An alternative method is post-transcriptional enzymatic capping. In this two-step process, the RNA is first transcribed without a cap analog, resulting in a higher yield of uncapped RNA. Subsequently, a capping enzyme complex (like Vaccinia Capping System) is used in a separate reaction to add the 5' cap structure. While this method can achieve higher capping efficiencies, it involves additional steps and purification.[6][7]
Q4: How does the quality of the DNA template affect the IVT reaction?
A4: The quality of the DNA template is a critical factor for a successful IVT reaction. The template must be linear and free of contaminants such as RNases, residual proteins, salts, and ethanol, which can inhibit RNA polymerase. Incomplete linearization of a plasmid template can lead to longer, heterogeneous transcripts.[8][] It is recommended to purify the linearized template before use.
Troubleshooting Guides
Problem 1: Low Yield of Capped RNA
| Possible Cause | Recommended Solution |
| Suboptimal Cap Analog:GTP Ratio | The ratio of cap analog to GTP is a critical determinant of both yield and capping efficiency. A high ratio (e.g., 4:1 or higher) favors capping but reduces overall yield.[4][5] Consider testing a range of ratios to find the optimal balance for your specific application. Refer to the data in Table 1 for guidance. |
| Low NTP Concentration | Insufficient concentration of any of the four NTPs (ATP, CTP, UTP, GTP) can lead to premature termination of transcription and lower yields. Ensure all NTPs are at their optimal concentrations, typically in the range of 1-2 mM each.[] |
| Suboptimal Mg²⁺ Concentration | Magnesium ions are a crucial cofactor for RNA polymerase. The optimal concentration of Mg²⁺ is often dependent on the total NTP concentration. Both insufficient and excessive Mg²⁺ levels can inhibit the reaction.[][10][11] It is advisable to empirically determine the optimal Mg²⁺ concentration for your specific reaction conditions. |
| Inactive T7 RNA Polymerase | The T7 RNA polymerase is sensitive to repeated freeze-thaw cycles and improper storage. Always include a positive control template in your experiments to verify the activity of the polymerase. |
| Presence of Inhibitors in the Reaction | Contaminants from the DNA template preparation (e.g., ethanol, salts) can inhibit the IVT reaction. Ensure the DNA template is of high purity. |
| Short Incubation Time | For longer transcripts, a standard 2-hour incubation may not be sufficient to achieve maximum yield. Consider extending the incubation time up to 4 hours or overnight. |
Problem 2: Low Capping Efficiency
| Possible Cause | Recommended Solution |
| Cap Analog:GTP Ratio is Too Low | A low ratio of cap analog to GTP will result in a higher proportion of transcripts being initiated with GTP instead of the cap analog. To increase capping efficiency, a higher molar excess of the cap analog is necessary.[6] Ratios of 4:1 (cap:GTP) are commonly used as a starting point.[4][5] |
| Degraded Cap Analog | Ensure the cap analog solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. |
| Incorrect Transcription Initiation Site | T7 RNA polymerase preferentially initiates transcription with a guanosine (B1672433) (G). If your template's transcription start site does not begin with a G, this can affect initiation and capping efficiency. |
Problem 3: Presence of Shorter, Incomplete Transcripts
| Possible Cause | Recommended Solution |
| Premature Termination of Transcription | This can be caused by low NTP concentrations, secondary structures in the DNA template, or a GC-rich template region. Increasing the concentration of the limiting NTP or lowering the reaction temperature to 30°C may help. |
| RNase Contamination | RNases can degrade the newly synthesized RNA. It is crucial to maintain an RNase-free environment by using RNase-free reagents, tips, and tubes, and by wearing gloves. The addition of an RNase inhibitor to the reaction is also recommended. |
Data Presentation
Table 1: Effect of Cap Analog:GTP Ratio on RNA Yield and Capping Efficiency
| Cap Analog:GTP Ratio | Relative RNA Yield | Approximate Capping Efficiency |
| 0:1 (Uncapped Control) | 100% | 0% |
| 1:1 | ~50-60% | ~50% |
| 2:1 | ~30-40% | ~60-70% |
| 4:1 | ~20-30% | ~80%[4] |
| 10:1 | <20% | >90% |
Note: These values are approximate and can vary depending on the specific template and reaction conditions. It is recommended to perform a titration to determine the optimal ratio for your experiment.
Experimental Protocols
Detailed Protocol for In Vitro Transcription with m⁷G(5')ppp(5')Gm
This protocol is a general guideline and may require optimization for specific templates and applications.
1. Reagent Preparation:
-
Thaw all components (10x transcription buffer, NTPs, cap analog, T7 RNA polymerase, RNase inhibitor, and nuclease-free water) on ice.
-
Gently vortex and centrifuge each component to ensure homogeneity and collect the contents at the bottom of the tube.
-
Prepare an NTP mix containing ATP, CTP, and UTP at the desired final concentration (e.g., 10 mM each).
-
Prepare separate solutions of GTP and m⁷G(5')ppp(5')Gm to allow for easy adjustment of their ratio.
2. Reaction Assembly:
-
Set up the reaction on ice in the following order in a sterile, RNase-free microcentrifuge tube:
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | to 20 µL | - |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, CTP, UTP Mix (e.g., 10 mM each) | 2 µL | 1 mM each |
| m⁷G(5')ppp(5')Gm (e.g., 40 mM stock) | 1 µL | 2 mM |
| GTP (e.g., 10 mM stock) | 0.5 µL | 0.5 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
Note: The example above provides a 4:1 ratio of cap analog to GTP. Adjust the volumes of the cap analog, GTP, and nuclease-free water to test different ratios.
3. Incubation:
-
Mix the components gently by flicking the tube and then centrifuge briefly.
-
Incubate the reaction at 37°C for 2 to 4 hours. For some templates, incubation for up to 16 hours (overnight) may increase the yield.
4. (Optional) DNase Treatment:
-
To remove the DNA template, add 1-2 units of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes.
5. RNA Purification:
-
Purify the synthesized RNA using a column-based purification kit or by lithium chloride (LiCl) precipitation to remove enzymes, unincorporated nucleotides, and the digested DNA template.
6. Quality Control:
-
Assess the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Analyze the integrity and size of the RNA transcript by denaturing agarose (B213101) gel electrophoresis.
-
If required, determine the capping efficiency using methods such as RNase H digestion assays or liquid chromatography-mass spectrometry (LC-MS).
Mandatory Visualizations
References
- 2. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. ulab360.com [ulab360.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Getting IVT Right: Improving Capping Efficiency [aldevron.com]
- 7. Low Resource Integrated Platform for Production and Analysis of Capped mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecopoeia.com [genecopoeia.com]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. researchgate.net [researchgate.net]
addressing matrix effects in N2,2'-O-Dimethylguanosine quantification from biological fluids
Welcome to the technical support center for the quantification of N2,2'-O-Dimethylguanosine (m²'²G) in biological fluids. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of m²'²G?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as m²'²G, due to the presence of co-eluting endogenous components in a biological sample.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and reproducibility of quantification.[2][3] Components in biological matrices like salts, lipids, and proteins are common causes of these effects.[4]
Q2: How can I determine if my m²'²G assay is experiencing matrix effects?
A2: The most common method is the post-extraction spike analysis.[2] This involves comparing the peak area of m²'²G in a sample prepared by spiking the analyte into a blank matrix extract to the peak area of m²'²G in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.[3] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline at retention times where matrix components elute, indicating regions of ion suppression or enhancement.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for m²'²G quantification?
A3: A stable isotope-labeled internal standard is a form of the analyte (in this case, m²'²G) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte. This means it will co-elute with the analyte and experience the same degree of matrix effects and variability in sample processing. By using the ratio of the analyte signal to the SIL-IS signal for quantification, these variations can be effectively compensated for, leading to more accurate and precise results.
Q4: Where can I obtain a stable isotope-labeled internal standard for m²'²G?
A4: While a specific, off-the-shelf stable isotope-labeled internal standard for this compound may not be readily available from all major suppliers, several companies specialize in the custom synthesis of labeled compounds. It is recommended to contact specialty chemical and isotope laboratories for custom synthesis inquiries. Potential suppliers for custom synthesis or related labeled compounds include Toronto Research Chemicals and Cambridge Isotope Laboratories.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of m²'²G in biological fluids.
Problem 1: Poor reproducibility of m²'²G quantification between samples.
| Possible Cause | Suggested Solution |
| Variable Matrix Effects | Different biological samples can have varying compositions, leading to inconsistent ion suppression or enhancement. Solution: Incorporate a stable isotope-labeled internal standard (SIL-IS) for m²'²G to normalize for these variations. |
| Inconsistent Sample Preparation | Variability in extraction efficiency can lead to poor reproducibility. Solution: Ensure consistent execution of the sample preparation protocol. Automate liquid handling steps if possible. |
| Carryover | Analyte from a high concentration sample may carry over to subsequent injections, affecting the accuracy of the following sample. Solution: Optimize the wash steps in the autosampler and the LC gradient to include a thorough column wash between injections. |
Problem 2: Low signal intensity or high limit of detection (LOD) for m²'²G.
| Possible Cause | Suggested Solution |
| Significant Ion Suppression | Co-eluting matrix components are suppressing the ionization of m²'²G. Solution 1: Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering components. Solution 2: Optimize the chromatographic method to separate m²'²G from the interfering matrix components. |
| Suboptimal MS/MS Parameters | The mass spectrometer settings may not be optimized for m²'²G. Solution: Perform a full optimization of MS parameters, including precursor and product ion selection, collision energy, and source parameters (e.g., spray voltage, gas flows, and temperature). |
| Inefficient Extraction | The sample preparation method may not be efficiently extracting m²'²G from the matrix. Solution: Evaluate and optimize the extraction procedure. This may involve changing the solvent, pH, or extraction technique (e.g., liquid-liquid extraction vs. solid-phase extraction). |
Problem 3: Inconsistent results between different batches of analysis.
| Possible Cause | Suggested Solution |
| Changes in LC-MS System Performance | The performance of the LC-MS system can drift over time. Solution: Regularly perform system suitability tests using a standard solution of m²'²G to ensure consistent performance. Monitor parameters like retention time, peak shape, and signal intensity. |
| Degradation of Analyte or Standards | m²'²G or the internal standard may be degrading in solution over time. Solution: Prepare fresh stock and working solutions regularly. Store solutions at appropriate temperatures and protect from light if necessary. |
| Variability in Matrix from Different Lots | If using pooled matrix for calibration standards, different lots may have different compositions. Solution: Qualify new lots of blank matrix before use to ensure they do not introduce significant changes in the assay performance. |
Quantitative Data on Matrix Effects
Quantifying the extent of matrix effects is a critical step in method development and validation. The matrix factor (MF) is calculated to assess this. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
Calculation of Matrix Factor (MF):
MF = (Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Peak Area of Analyte in Neat Solution)
While specific quantitative data for m²'²G across various biological fluids is not extensively published, the following table provides an illustrative example of matrix effects observed for other modified guanosine (B1672433) derivatives in human urine. This data can serve as a reference for the magnitude of effects that might be expected.
Table 1: Example of Matrix Effects for Modified Guanosine Analogs in Human Urine
| Analyte | Sample Preparation | Matrix Factor (MF) | Type of Matrix Effect |
| 8-oxo-dG | Dilute-and-Inject | 0.75 | Ion Suppression |
| 8-oxo-Gua | Dilute-and-Inject | 0.68 | Ion Suppression |
| O⁶-methyl-dG | SPE | 0.95 | Minimal Effect |
This table is a composite of representative data from literature and is for illustrative purposes only. Actual matrix effects will vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
A detailed and robust experimental protocol is essential for minimizing variability and ensuring accurate quantification. Below is a representative protocol for the analysis of m²'²G in human plasma. This protocol should be optimized for your specific instrumentation and application.
Sample Preparation: Protein Precipitation
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the stable isotope-labeled internal standard (m²'²G-d3 or similar, at a known concentration) to each plasma sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a common choice.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-50% B
-
8-9 min: 50-95% B
-
9-10 min: 95% B
-
10-10.1 min: 95-2% B
-
10.1-15 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: These must be optimized for your specific instrument. A starting point for m²'²G (precursor ion m/z 312.1) would be to monitor characteristic product ions.
Visualizations
Experimental Workflow for m²'²G Quantification
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N2,2'-O-Dimethylguanosine (m2,2'G) Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of N2,2'-O-Dimethylguanosine (m2,2'G) antibodies in various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (m2,2'G) and why is it important?
This compound (m2,2'G) is a modified nucleoside found in different types of RNA, such as transfer RNA (tRNA) and ribosomal RNA (rRNA). It plays a role in maintaining the structural stability and function of these RNA molecules. The modification of guanine (B1146940) at the N2 position can influence RNA stability and enhance the efficiency of translation. Due to its role in regulating RNA stability and translation, m2,2'G has been associated with certain cancers and neurological disorders.
Q2: I am observing high background in my ELISA/Dot blot. What are the common causes?
High background can be caused by several factors, including insufficient blocking, excessive antibody concentration, or non-specific binding of the primary or secondary antibody.[1][2] Inadequate washing between steps can also lead to increased background noise.[1]
Q3: My anti-m2,2'G antibody shows cross-reactivity with other modified nucleosides. How can I address this?
Antibody cross-reactivity can occur when the antibody recognizes structurally similar epitopes on other molecules.[3][4][5] To mitigate this, consider performing an antibody titration to determine the optimal concentration that maximizes specific signal while minimizing cross-reactivity. Additionally, optimizing the blocking buffer and incubation times can help reduce non-specific binding.[2][6][7] In some cases, it may be necessary to test antibodies from different vendors or consider affinity-purified antibodies for higher specificity.
Q4: What is the recommended storage condition for the anti-m2,2'G antibody?
For short-term storage (1-2 weeks), +4°C is recommended. For long-term storage, the antibody should be aliquoted upon delivery and stored at -20°C. It is crucial to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
Symptoms:
-
High signal in negative control wells.
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | Optimize the blocking buffer. Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available blocking buffers. The concentration and incubation time of the blocker should also be optimized.[1] |
| Excessive Antibody Concentration | Perform an antibody titration to determine the optimal concentration for both the primary and secondary antibodies. Using too high a concentration can lead to non-specific binding.[7][8] |
| Insufficient Washing | Increase the number and duration of wash steps. Ensure thorough washing between each step to remove unbound reagents. Adding a detergent like Tween-20 to the wash buffer can also help.[1] |
| Cross-reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the primary antibody's host species. Use pre-adsorbed secondary antibodies to minimize cross-reactivity with other species' immunoglobulins.[2] |
Issue 2: Weak or No Signal in Immunoprecipitation (IP)
Symptoms:
-
No band or a very faint band corresponding to the target protein on a Western blot following IP.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Antibody-Antigen Binding | Optimize the incubation time and temperature for the antibody-lysate mixture. Some antibodies prefer overnight incubation at 4°C. Also, ensure the antibody is compatible with the IP application. |
| Incorrect Buffer Composition | The pH, salt concentration, and detergent in the lysis and wash buffers can affect antibody-antigen interaction. Optimize these components to ensure they are compatible with your antibody. |
| Low Abundance of m2,2'G | Increase the amount of starting material (cell lysate) to enrich for the target modified RNA. |
| Antibody Not Captured by Beads | Ensure the protein A/G beads are compatible with the isotype of your primary antibody. Also, check the binding capacity of the beads. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for ELISA
-
Coating: Coat a 96-well plate with your m2,2'G-containing sample or standard at a concentration of 0.1-10 µg/ml in either PBS or a carbonate coating buffer overnight at 4°C.[8]
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Blocking: Prepare different blocking buffers to test (e.g., 1%, 3%, 5% BSA in PBST; 5% non-fat dry milk in PBST; commercial blocking buffer). Add 200 µL of each blocking buffer to a set of wells and incubate for 1-2 hours at room temperature or overnight at 4°C.[6]
-
Primary Antibody Incubation: After washing the blocking buffer, add your anti-m2,2'G antibody diluted in the corresponding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody and Detection: Proceed with your standard ELISA protocol for secondary antibody incubation and substrate detection.
-
Analysis: Compare the signal-to-noise ratio for each blocking condition. The optimal blocking buffer will yield the lowest background signal in negative control wells while maintaining a strong signal in positive wells.[6]
Protocol 2: Antibody Titration for Dot Blot
-
Sample Preparation: Spot serial dilutions of your m2,2'G-containing RNA sample and a negative control RNA onto a nitrocellulose or PVDF membrane. Allow the membrane to air dry completely.
-
Blocking: Block the membrane with an optimized blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Prepare a series of dilutions of your anti-m2,2'G antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000, 1:10000) in the blocking buffer. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature, followed by washing and chemiluminescent detection.
-
Analysis: The optimal primary antibody dilution is the one that provides a strong signal for the positive sample with minimal to no signal for the negative control.
Data Presentation
Table 1: Comparison of Blocking Agents for Anti-m2,2'G ELISA
| Blocking Agent | Concentration | Incubation Time (RT) | Signal (Positive Control) | Background (Negative Control) | Signal-to-Noise Ratio |
| BSA | 1% | 1 hour | 1.2 | 0.3 | 4.0 |
| BSA | 3% | 1 hour | 1.5 | 0.2 | 7.5 |
| BSA | 5% | 1 hour | 1.4 | 0.15 | 9.3 |
| Non-fat Dry Milk | 5% | 1 hour | 1.6 | 0.1 | 16.0 |
| Commercial Buffer A | 1x | 1 hour | 1.7 | 0.08 | 21.3 |
Data are representative and will vary based on experimental conditions.
Table 2: Anti-m2,2'G Antibody Titration Results for Dot Blot
| Primary Antibody Dilution | Signal Intensity (Positive Spot) | Background Intensity |
| 1:500 | ++++ | ++ |
| 1:1000 | +++ | + |
| 1:2000 | +++ | +/- |
| 1:5000 | ++ | - |
| 1:10000 | + | - |
Optimal dilution would be 1:2000 or 1:5000 depending on the desired signal strength and acceptable background.
Visualizations
Caption: Troubleshooting workflow for high background in ELISA.
Caption: Experimental workflow for antibody titration by Dot Blot.
References
- 1. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 2. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 3. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lack of cross-reactivity of anti-DNA antibodies to ribonucleoproteins in a new commercial blot system for specific ANAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blocking Strategies for IHC | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Enzyme Immunoassays in Plates [opsdiagnostics.com]
Validation & Comparative
Decoding the Impact of N2-Methylguanosine and N2,2'-O-Dimethylguanosine on tRNA Architecture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology, the post-transcriptional modification of transfer RNA (tRNA) is a critical layer of regulation ensuring the fidelity and efficiency of protein synthesis. Among the myriad of modifications, N2-methylguanosine (m2G) and N2,2'-O-Dimethylguanosine (m2,2G) play pivotal roles in sculpting tRNA structure and function. This guide provides a detailed comparison of the effects of these two guanosine (B1672433) modifications on tRNA architecture, supported by experimental data and methodologies, to aid researchers in understanding their distinct contributions to cellular processes.
Structural and Functional Impact on tRNA
Both m2G and m2,2G are typically found at key positions within the tRNA molecule, such as the D-arm and the anticodon stem-loop, where they are crucial for maintaining the canonical L-shaped tertiary structure.[1] Their primary role is to prevent the formation of alternative, non-functional tRNA conformations.[2][3] However, the seemingly subtle difference of a single methyl group imparts distinct physicochemical properties that translate into different structural and functional consequences.
Base Pairing Properties
The most significant difference between m2G and m2,2G lies in their ability to form hydrogen bonds.
-
N2-methylguanosine (m2G): The presence of a single methyl group on the N2 atom of guanosine does not hinder its ability to form a standard Watson-Crick base pair with cytosine (C).[1] This allows m2G to participate in the canonical helical structures of tRNA without causing major disruptions.
-
This compound (m2,2G): The addition of a second methyl group at the N2 position sterically prevents the formation of a Watson-Crick base pair with cytosine.[4] This disruption of G-C pairing is a key feature of m2,2G's function. While it cannot pair with cytosine, m2,2G can still form non-canonical base pairs with adenosine (B11128) (A) and uracil (B121893) (U).[1]
Impact on tRNA Stability
The influence of these modifications on the thermal stability of tRNA is context-dependent.
-
N2-methylguanosine (m2G): Studies have shown that the incorporation of m2G into an RNA duplex is largely isoenergetic with an unmodified guanosine. This means that m2G does not significantly alter the melting temperature (Tm) or the overall thermodynamic stability of a standard RNA helix.[5]
-
This compound (m2,2G): The effect of m2,2G on tRNA stability is more complex. By preventing G-C base pairs, it can have a localized destabilizing effect on helical regions.[4] However, its primary role is to prevent misfolding into alternative, less stable conformations.[2][3] By forcing the tRNA into its correct tertiary structure, m2,2G indirectly contributes to the overall functional stability of the molecule. For instance, the absence of m2,2G can lead to increased susceptibility of tRNA to degradation.[2]
Table 1: Comparative Effects of m2G and m2,2G on tRNA Properties
| Property | N2-methylguanosine (m2G) | This compound (m2,2G) |
| Watson-Crick Pairing with Cytosine | Yes | No |
| Effect on Duplex Stability | Isoenergetic with Guanine (no significant change in Tm)[5] | Destabilizes G-C pairs; prevents alternative conformations, thus promoting the correct fold[3][4] |
| Role in tRNA Structure | Contributes to local helical stability | Acts as a structural determinant, preventing misfolding[2][3] |
Experimental Data and Methodologies
The structural and functional consequences of tRNA modifications are elucidated through a variety of biophysical and biochemical techniques.
Quantitative Data on tRNA Stability
Table 2: UV Melting Analysis of RNA Duplexes
| Modification | Experimental System | Observation | Reference |
| m2G | Self-complementary RNA duplexes | Substitution of G with m2G is iso-energetic. No significant change in Tm. | [Rife et al., 1998][5] |
| m2,2G | RNA duplex with tandem m2,2G:A pairs | Destabilizing effect on RNA duplexes where m2,2G forms an imino-hydrogen bonded pair with A. | [Pallan et al., 2008][4] |
Note: The provided data is based on model systems and may not fully represent the behavior of these modifications within the complex tertiary structure of a full-length tRNA.
Aminoacylation Kinetics
The fidelity of protein synthesis relies on the correct charging of tRNAs with their cognate amino acids by aminoacyl-tRNA synthetases (aaRSs). tRNA modifications can influence this process by affecting the recognition of the tRNA by the aaRS. While the absence of m2G and m2,2G has been shown to impair global protein synthesis, specific kinetic parameters (Km and kcat) directly comparing the aminoacylation of tRNAs with these two modifications are not available in the reviewed literature.[6]
Table 3: General Impact on Aminoacylation
| Modification | Effect on Aminoacylation | Reference |
| m2G & m2,2G | Absence of these modifications can lead to tRNA instability and degradation, indirectly affecting the pool of available tRNAs for aminoacylation and subsequently impacting global protein synthesis.[2] | [Zhang et al., 2024][2] |
Experimental Protocols
UV Melting Analysis for Thermal Stability
This technique is used to determine the melting temperature (Tm) of a nucleic acid, which is an indicator of its thermal stability.
Protocol Outline:
-
Sample Preparation: Purified tRNA (with and without the modification of interest) is dissolved in a buffer solution with a defined salt concentration.
-
Spectrophotometer Setup: A UV-Vis spectrophotometer equipped with a Peltier temperature controller is used. The absorbance is monitored at 260 nm.
-
Melting Process: The temperature of the sample is gradually increased at a constant rate (e.g., 1°C/minute).
-
Data Acquisition: The absorbance at 260 nm is recorded as a function of temperature.
-
Data Analysis: The melting curve (absorbance vs. temperature) is plotted. The Tm is the temperature at which 50% of the RNA is denatured, typically determined from the first derivative of the melting curve.[7][8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of macromolecules in solution.
Protocol Outline:
-
Isotope Labeling: For detailed structural studies, the tRNA is typically isotopically labeled with 13C and 15N.
-
Sample Preparation: The labeled tRNA is purified and dissolved in a suitable NMR buffer.
-
Data Acquisition: A series of multidimensional NMR experiments (e.g., NOESY, HSQC) are performed on a high-field NMR spectrometer.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the tRNA molecule.
-
Structure Calculation: Distance and dihedral angle restraints derived from the NMR data are used to calculate a family of 3D structures consistent with the experimental data.
X-ray Crystallography for High-Resolution Structure Determination
X-ray crystallography can provide atomic-resolution structures of macromolecules.
Protocol Outline:
-
Crystallization: The purified tRNA is crystallized by screening a wide range of conditions (e.g., precipitants, pH, temperature).
-
X-ray Diffraction: The tRNA crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Data Processing: The diffraction data is processed to determine the electron density map of the molecule.
-
Model Building and Refinement: An atomic model of the tRNA is built into the electron density map and refined to best fit the experimental data.
Chemical Probing for Secondary Structure Mapping
Chemical probing techniques use small molecules to modify accessible nucleotides in an RNA molecule, providing information about its secondary and tertiary structure.
Protocol Outline:
-
RNA Modification: The tRNA is treated with a chemical reagent (e.g., dimethyl sulfate (B86663) - DMS) that modifies specific bases in single-stranded regions.
-
Reverse Transcription: A reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand. The enzyme will pause or stop at the modified bases.
-
Fragment Analysis: The resulting cDNA fragments are separated by gel electrophoresis.
-
Structure Inference: The positions of the reverse transcription stops reveal the locations of the modified, and therefore accessible, nucleotides, allowing for the inference of the RNA's secondary structure.
Enzymatic Pathway and Experimental Workflow
The methylation of guanosine at the N2 position is carried out by a family of enzymes known as tRNA methyltransferases. The Trm1 (in yeast) or TRMT1 (in humans) enzyme is responsible for the sequential methylation of G to m2G and then to m2,2G.[2][12][13]
Caption: Enzymatic pathway of N2-guanosine methylation in tRNA.
Caption: Experimental workflow for tRNA structural analysis.
References
- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A correlation between N2-dimethylguanosine presence and alternate tRNA conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleic Acid Thermal Stability Analysis (Tm Analysis) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. jascoinc.com [jascoinc.com]
- 9. jasco-global.com [jasco-global.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. TRMT1 tRNA methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
N2,2'-O-Dimethylguanosine: A Potential Cancer Biomarker Under the Magnifying Glass
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel, reliable cancer biomarkers is a cornerstone of oncological research, paving the way for earlier diagnosis, improved prognostic evaluation, and more effective therapeutic strategies. Among the myriad of candidates, modified nucleosides, the building blocks of RNA, have emerged as a promising class of biomarkers. This guide provides a comprehensive validation overview of one such candidate, N2,2'-O-Dimethylguanosine (m2,2G), offering a comparative analysis against established cancer biomarkers, detailed experimental protocols, and insights into its biological relevance.
Performance in Cancer Detection: A Comparative Analysis
This compound, a post-transcriptionally modified nucleoside, is excreted in urine and present in serum, with elevated levels observed in various malignancies. While research into its utility as a standalone biomarker is ongoing, studies incorporating m2,2G into metabolite panels have shown significant promise in enhancing diagnostic accuracy.
A notable study on colorectal cancer demonstrated that a panel of five metabolites, including this compound, exhibited superior performance compared to the conventional biomarker, Carcinoembryonic Antigen (CEA). The metabolite panel achieved a sensitivity of 83% and a specificity of 94%, with an Area Under the Receiver Operating Characteristic Curve (AUROC) of 0.91. In contrast, CEA alone showed a sensitivity of 75% and a specificity of 76%, with an AUROC of 0.80.
In patients with Von Hippel-Lindau (VHL) disease, a hereditary condition predisposing to various tumors, lower plasma levels of this compound have been associated with an earlier onset of renal cell carcinoma (RCC). This suggests a potential role for m2,2G as a prognostic biomarker in this specific patient population.
Early studies in the 1970s reported elevated serum levels of this compound in patients with acute leukemia and breast cancer compared to healthy individuals. However, a subsequent study on breast cancer concluded that routine measurement of urinary nucleosides, including m2,2G, had limited value in monitoring the disease course due to a lack of correlation with metastatic sites or response to chemotherapy. More recent investigations have identified this compound as one of several urinary nucleosides with statistically significant differences between bladder cancer patients and control groups.
Table 1: Performance Comparison of this compound (as part of a metabolite panel) vs. CEA in Colorectal Cancer
| Biomarker | Sensitivity | Specificity | AUROC |
| Metabolite Panel (including this compound) | 83% | 94% | 0.91 |
| Carcinoembryonic Antigen (CEA) | 75% | 76% | 0.80 |
The Biological Context: A Modified Nucleoside's Role
This compound is a product of tRNA (transfer RNA) degradation. tRNA molecules undergo extensive modification, and these modifications are crucial for their structure, function, and stability. Alterations in the activity of tRNA modifying enzymes have been linked to various diseases, including cancer. The increased cellular turnover and metabolic activity characteristic of cancer cells can lead to elevated levels of modified nucleosides, such as m2,2G, being released into the bloodstream and subsequently excreted in the urine. While a direct role for this compound in specific cancer signaling pathways is yet to be fully elucidated, its origin as a product of tRNA metabolism provides a strong biological rationale for its investigation as a cancer biomarker.
Figure 1. Proposed pathway for the release of this compound from cancer cells.
Experimental Protocols: Measuring this compound
The accurate and reproducible quantification of this compound in biological matrices is crucial for its validation as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.
Protocol: Quantification of Urinary this compound using LC-MS/MS
This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and reagents available.
1. Sample Collection and Preparation:
-
Collect mid-stream urine samples in sterile containers.
-
Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Store the supernatant at -80°C until analysis.
-
Prior to analysis, thaw the samples on ice.
-
To 100 µL of urine, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled version of m2,2G).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). The exact m/z values will depend on the specific adduct formed (e.g., [M+H]+).
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
3. Data Analysis:
-
Quantify the concentration of this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations to determine the absolute concentration in the samples.
-
Normalize the urinary concentrations to creatinine (B1669602) levels to account for variations in urine dilution.
Figure 2. General experimental workflow for the validation of this compound as a cancer biomarker.
Conclusion and Future Directions
This compound shows considerable potential as a cancer biomarker, particularly as part of a multi-analyte panel for improving diagnostic accuracy. Its biochemical origin from tRNA degradation provides a solid biological basis for its association with cancer. However, for its successful translation into a clinical setting, further validation in large, independent patient cohorts across a spectrum of cancer types is imperative.
Future research should focus on:
-
Head-to-head comparison studies: Directly comparing the performance of this compound with a wider range of established cancer biomarkers for various malignancies.
-
Longitudinal studies: Evaluating its prognostic value and its ability to monitor treatment response and disease recurrence over time.
-
Mechanistic studies: Elucidating the precise enzymatic pathways responsible for its altered levels in cancer and its potential functional role in cancer biology.
Standardized and validated analytical methods, such as the LC-MS/MS protocol outlined here, will be fundamental to ensuring the reliability and comparability of data across different studies. The continued investigation of this compound and other modified nucleosides holds the promise of enriching our arsenal (B13267) of biomarkers for the improved management of cancer.
Comparative Analysis of N2,2'-O-Dimethylguanosine (m2,2'G) Levels Across Different Species
A Guide for Researchers, Scientists, and Drug Development Professionals
N2,2'-O-Dimethylguanosine (m2,2'G) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA) across all three domains of life: archaea, bacteria, and eukarya. This modification plays a crucial role in tRNA structure, stability, and function, thereby influencing the fidelity and efficiency of protein synthesis. Understanding the varying levels of m2,2'G across different species is essential for research in molecular biology, drug development, and the study of diseases linked to tRNA modification defects. This guide provides a comparative overview of m2,2'G levels, details the experimental protocols for its quantification, and illustrates its functional context.
Quantitative Data on this compound Levels
The quantification of m2,2'G across a wide range of species in a standardized manner is not extensively documented in the literature. However, available studies provide insights into its abundance in specific organisms under particular conditions. The following table summarizes the existing quantitative and qualitative data on m2,2'G levels. It is important to note that the levels can vary depending on the specific tRNA molecule, tissue type, and cellular conditions.
| Species | Domain | Location of m2,2'G in tRNA | Quantitative Levels / Notes |
| Saccharomyces cerevisiae (Yeast) | Eukarya | Primarily at position 26 (G26) in the D-arm of both cytosolic and mitochondrial tRNA.[1] | Levels of m2,2'G at position 26 have been observed to increase following exposure to hydrogen peroxide, suggesting a role in the cellular stress response.[2] |
| Homo sapiens (Human) | Eukarya | Position 26 (G26) in both nuclear and mitochondrial-encoded tRNAs; also found at position 27 in tyrosine tRNAs.[1][3] | Present in many tRNA isodecoders. The modification contributes to the stiffness of the tRNA, which is important for ribosomal function during translation.[4] |
| Bos taurus (Bovine) | Eukarya | Position 26 of tRNA. | Qualitative presence noted in studies of tRNA structure. |
| Drosophila melanogaster (Fruit Fly) | Eukarya | Position 26 of cytosolic tRNA.[1] | The gene required for m2,2'G26 formation has been identified through RNA interference studies.[1] |
| Arabidopsis thaliana (Thale Cress) | Eukarya | Position 26 of cytosolic tRNA.[1] | Orthologs of the TRM1 enzyme responsible for m2,2'G formation have been experimentally identified.[1] |
| Thermococcus kodakarensis (Archaea) | Archaea | Position 10 (G10) in the D-arm of tRNA.[5][6][7][8] | The modification is crucial for the survival of this hyperthermophilic archaeon at high temperatures.[6][7] The formation to m2,2'G10 is reported to be efficient in vivo.[9] |
| Escherichia coli (Bacteria) | Bacteria | Generally absent in wild-type strains. | When expressing the yeast TRM1 gene, E. coli can produce m2,2'G at position 26 in its tRNA to a level of 1.9 ± 0.1 mol CH3/mol tRNA, with 94% in the form of m2,2'G.[10] |
Note: The quantitative data presented is limited and derived from specific experimental contexts. Comprehensive, direct comparisons of absolute m2,2'G quantities across a broad range of species are not yet readily available in the scientific literature.
Experimental Protocols
The quantification of this compound and other modified nucleosides is typically achieved through a combination of tRNA isolation, enzymatic digestion, and analysis by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Protocol for Quantification of m2,2'G in tRNA by HPLC-MS/MS
This protocol provides a general framework for the analysis of m2,2'G in total tRNA samples.
1. tRNA Isolation and Purification:
-
Harvest cells from the species of interest.
-
Perform total RNA extraction using methods such as phenol-chloroform extraction or commercial kits.
-
Isolate the small RNA fraction, which is enriched in tRNA.
-
For higher purity, tRNA can be further purified by methods like polyacrylamide gel electrophoresis (PAGE) or HPLC.[2]
2. Enzymatic Digestion of tRNA to Nucleosides:
-
Quantify the purified tRNA using a spectrophotometer or a fluorometric assay.
-
To 5-10 µg of purified tRNA, add a mixture of nucleases to ensure complete digestion into individual nucleosides. A common enzyme cocktail includes:
-
Nuclease P1: To cleave the phosphodiester bonds.
-
Bacterial Alkaline Phosphatase: To remove the 5'-phosphate from the nucleosides.
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
After incubation, the reaction can be stopped by heat inactivation or by adding a quenching solution.
3. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient allows for the separation of the different nucleosides based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed into a tandem mass spectrometer (MS/MS) operating in positive ion mode.
-
Use electrospray ionization (ESI) to generate ions of the nucleosides.
-
Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. This involves selecting the precursor ion for m2,2'G and monitoring for a specific product ion after fragmentation.
-
Precursor ion (m/z) for [m2,2'G+H]+: 312.1
-
Characteristic product ions (m/z): 180.1 (corresponding to the dimethylated guanine (B1146940) base)
-
-
-
Quantification:
-
Generate a standard curve using a pure m2,2'G standard of known concentrations.
-
The amount of m2,2'G in the biological sample is determined by comparing its peak area to the standard curve.
-
The results can be expressed as a molar ratio relative to one of the canonical nucleosides (e.g., guanosine) or as an absolute amount per microgram of total tRNA.
-
Mandatory Visualizations
Experimental Workflow for m2,2'G Quantification
Caption: Experimental workflow for the quantification of this compound.
Functional Role of m2,2'G in tRNA Maturation and Protein Synthesis
Caption: The role of this compound in the tRNA maturation pathway and its function.
References
- 1. Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA from insects and plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modifications and functional genomics of human transfer RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 6. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: Cross-Validation of LC-MS and Sequencing Methods for N2,2'-O-Dimethylguanosine Detection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Current Methodologies
The accurate detection and quantification of RNA modifications are critical for understanding their roles in biological processes and their implications in disease. N2,2'-O-Dimethylguanosine (m2,2G), a modified nucleoside found primarily in transfer RNA (tRNA), plays a crucial role in the fine-tuning of translation. This guide provides a comparative analysis of two primary methodologies for its detection: Liquid Chromatography-Mass Spectrometry (LC-MS) and next-generation sequencing-based approaches. We present a summary of their quantitative performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance: A Head-to-Head Comparison
While direct comparative studies quantifying this compound with both LC-MS and sequencing methods in the same sample matrix are limited, we can infer their performance based on studies analyzing similar modified nucleosides. LC-MS is widely regarded as the gold standard for its accuracy and reproducibility in quantification. Sequencing methods, while powerful for high-throughput screening and localization, present challenges in achieving precise quantification.
| Feature | LC-MS/MS | Sequencing (e.g., PhOxi-Seq) |
| Principle | Separation by liquid chromatography and detection by mass-to-charge ratio, providing direct quantification. | Chemical modification of m2,2G leading to a specific signature (e.g., mutation) upon reverse transcription and sequencing. Quantification is indirect. |
| Quantification | Absolute quantification achievable with stable isotope-labeled internal standards. | Relative quantification based on the frequency of the modification signature. Stoichiometry can be challenging to determine accurately. |
| Sensitivity | High sensitivity, with limits of detection (LOD) often in the femtomole range for similar modified nucleosides[1]. | Sensitivity is dependent on sequencing depth and the efficiency of the chemical treatment and reverse transcription. |
| Accuracy & Precision | High accuracy and precision, often with a relative standard deviation (RSD) of <15%[2]. | Accuracy can be affected by biases in reverse transcription, PCR amplification, and sequencing errors[3][4]. |
| Throughput | Moderate throughput, sample-by-sample analysis. | High throughput, capable of transcriptome-wide analysis. |
| Sequence Context | No, the analysis is performed on digested nucleosides. | Yes, provides the location of the modification within the RNA sequence. |
| De Novo Detection | Yes, can identify unknown modifications based on mass. | Typically requires prior knowledge or a specific chemical reaction for the target modification. |
Experimental Protocols: A Detailed Look into the Methodologies
The following protocols provide a generalized overview of the key steps involved in the detection of this compound using LC-MS/MS and a representative sequencing method, PhOxi-Seq.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from methodologies used for the quantification of similar N2-alkylated guanosine (B1672433) derivatives[5].
-
RNA Isolation and Digestion:
-
Isolate total RNA from the biological sample of interest.
-
Digest the RNA to single nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
-
Sample Preparation:
-
Add a known amount of a stable isotope-labeled internal standard of this compound to the digested sample for absolute quantification.
-
Remove proteins and other interfering substances, for example, by solid-phase extraction.
-
-
LC Separation:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) system.
-
Separate the nucleosides on a C18 reversed-phase column using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Monitor the specific mass transition for this compound and its internal standard using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
-
Data Analysis:
-
Quantify the amount of this compound in the sample by comparing the peak area of the analyte to that of the internal standard.
-
Photo-oxidative Sequencing (PhOxi-Seq) Protocol
This protocol is based on the principles of PhOxi-Seq for the detection of N2-methylated guanosines.
-
RNA Fragmentation and Denaturation:
-
Fragment the total RNA to a suitable size for sequencing library preparation.
-
Denature the RNA fragments to ensure accessibility of the modified bases.
-
-
Photo-oxidative Treatment:
-
Treat the RNA with a photocatalyst (e.g., riboflavin) and an oxidant in the presence of visible light.
-
This selectively oxidizes this compound to a mutagenic derivative.
-
-
RNA Cleanup:
-
Purify the chemically treated RNA to remove reagents from the previous step.
-
-
Reverse Transcription:
-
Perform reverse transcription to synthesize complementary DNA (cDNA). The oxidized this compound will cause misincorporation of nucleotides during this step, creating a specific mutation signature.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the cDNA.
-
Sequence the library on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference transcriptome.
-
Identify the positions of this compound by searching for the specific mutation signature at guanine (B1146940) residues.
-
The frequency of the mutation at a specific site can be used to estimate the relative abundance of the modification.
-
Visualizing the Workflows and Biological Context
To better understand the experimental processes and the biological relevance of this compound, the following diagrams have been generated.
Conclusion: Choosing the Right Tool for the Job
The choice between LC-MS and sequencing for the detection of this compound depends largely on the research question.
-
For accurate and absolute quantification of the total amount of this compound in a sample, LC-MS/MS is the superior method . Its high accuracy, precision, and the ability to use internal standards make it the gold standard for quantitative studies.
-
For transcriptome-wide mapping and identification of the location of this compound within specific RNA molecules, sequencing-based methods are indispensable . While quantification can be less precise, these methods provide crucial sequence context that is unattainable with LC-MS.
A cross-validation approach, where sequencing is used for initial screening and localization, followed by LC-MS for the validation and accurate quantification of key findings, represents a powerful strategy for a comprehensive understanding of the role of this compound in biological systems. This integrated approach leverages the strengths of both technologies, providing both qualitative and quantitative insights into the epitranscriptome.
References
- 1. Quantitative determination of N7-methyldeoxyguanosine and O6-methyldeoxyguanosine in DNA by LC-UV-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. General Principles and Limitations for Detection of RNA Modifications by Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of different enzymes for N2,2'-O-Dimethylguanosine demethylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of various enzymes in the demethylation of N2,2'-O-Dimethylguanosine (m2,2G), a modified nucleoside found in transfer RNA (tRNA). The presence of m2,2G can impede reverse transcription, posing a significant challenge for tRNA sequencing and analysis. Enzymatic demethylation of m2,2G to N2-methylguanosine (m2G) can overcome this obstacle. This document offers a comparative analysis of engineered enzymes, primarily variants of the E. coli AlkB protein, for this specific biochemical reaction, supported by available experimental data.
Performance Comparison of AlkB Mutant Enzymes
The demethylation of m2,2G has been primarily achieved through protein engineering of the E. coli AlkB enzyme, a DNA/RNA repair dioxygenase. The wild-type AlkB and some of its initial mutants have shown limited to no activity towards m2,2G. However, targeted mutagenesis has led to the development of a highly efficient mutant, AlkB D135S/L118V .
The following table summarizes the qualitative performance of various AlkB mutants in the demethylation of an RNA oligonucleotide containing m2,2G, as determined by High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) analysis. The data is based on the complete disappearance of the m2,2G peak and the corresponding appearance of the m2G peak in the reaction products[1].
| Enzyme Variant | Demethylation Performance on m2,2G | Notes |
| AlkB D135S/L118V | Excellent | Complete conversion of m2,2G to m2G was observed[1]. |
| Wild-type AlkB | Poor | Showed limited demethylation activity[1]. |
| AlkB D135S | Poor | Showed limited demethylation activity[1]. |
| AlkB D135S/R210K | Poor | Showed limited demethylation activity[1]. |
| AlkB D135S/M61S | No Activity | No detectable demethylation of m2,2G[1]. |
Note: As of the latest available data, specific kinetic parameters (Km, kcat, kcat/Km) for the demethylation of m2,2G by these AlkB variants have not been published. The comparison is based on qualitative assessments of reaction completion.
Experimental Methodologies
This section details the key experimental protocols for evaluating enzyme performance in m2,2G demethylation, including the preparation of the necessary RNA substrate and the demethylation assay itself.
Preparation of m2,2G-Containing RNA Oligonucleotide Substrate
A crucial component for the demethylation assay is the synthesis of an RNA oligonucleotide containing the m2,2G modification. This is typically achieved through solid-phase RNA synthesis using a custom-synthesized m2,2G phosphoramidite (B1245037).
1. Synthesis of this compound (m2,2G) Phosphoramidite:
The synthesis of the m2,2G phosphoramidite is a multi-step chemical process. An improved method involves the protection of the O6 of guanosine (B1672433), followed by the conversion of the 2-amino group to a 2-dimethylamino group through a series of reactions including conversion to a 2-fluoro intermediate and subsequent substitution with dimethylamine[1][2]. The final phosphoramidite is then prepared for use in automated RNA synthesis[1].
2. Solid-Phase RNA Synthesis:
The synthesized m2,2G phosphoramidite is incorporated into a desired RNA sequence using a standard automated RNA synthesizer. The efficiency of incorporation is comparable to that of standard, unmodified guanosine phosphoramidites[1]. Following synthesis, the RNA oligonucleotide is deprotected and purified, typically by High-Performance Liquid Chromatography (HPLC)[3]. The integrity and mass of the final m2,2G-containing RNA oligonucleotide (ON-m2,2G) should be confirmed by MALDI-TOF mass spectrometry[1].
In Vitro Demethylation Assay
This assay is designed to assess the ability of a purified enzyme to demethylate the m2,2G-containing RNA substrate.
1. Reaction Mixture:
A typical demethylation reaction mixture (50 µL) includes[4]:
-
Buffer: 25 mM MES buffer (pH 6.0)
-
Enzyme: Purified AlkB variant (e.g., 3.375 pmol of D135S/L118V)
-
Substrate: m2,2G-containing RNA oligonucleotide (e.g., 4 pmol of ON-m2,2G)
-
Cofactors:
-
50 µM (NH4)2Fe(SO4)2·6H2O (freshly prepared)
-
300 µM α-ketoglutarate (freshly prepared)
-
2 mM L-ascorbic acid (freshly prepared)
-
-
Other components:
-
2 mM MgCl2
-
50 µg/ml BSA
-
270 mM KCl
-
1 U/µl SUPERase•In™ RNase Inhibitor
-
2. Reaction Conditions:
-
The reaction is typically incubated at 25°C for a defined period (e.g., 8 minutes)[4].
-
To stop the reaction, EDTA is added to a final concentration of 4 mM to chelate the Fe2+ ions, followed by heat inactivation at 65°C for 10 minutes[4].
3. Analysis of Demethylation Products:
The extent of demethylation can be analyzed using the following methods:
-
HPLC Analysis: A portion of the reaction mixture is treated with nuclease P1 and alkaline phosphatase to digest the RNA into individual nucleosides. The resulting nucleoside mixture is then analyzed by HPLC to quantify the amounts of m2,2G and m2G[1].
-
MALDI-TOF Mass Spectrometry: The remaining reaction mixture can be directly analyzed by MALDI-TOF MS to observe the mass shift corresponding to the loss of a methyl group from the RNA oligonucleotide[1].
Visualizing the Experimental Workflow and Related Pathways
Experimental Workflow for Evaluating m2,2G Demethylase Activity
Caption: Workflow for m2,2G demethylase evaluation.
AlkB-mediated Demethylation Pathway
Caption: AlkB D135S/L118V demethylation pathway.
References
- 1. Selective enzymatic demethylation of N2,N2-dimethylguanosine in RNA and its application in high-throughput tRNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A high-throughput screening method for evolving a demethylase enzyme with improved and new functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of N2,2'-O-Dimethylguanosine: A Comparative Guide to High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous identification of modified nucleosides is paramount for understanding their roles in biological processes and for the development of novel therapeutics. N2,2'-O-Dimethylguanosine, a modified RNA nucleoside, requires precise analytical techniques for its characterization. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with alternative methods for the confirmation of this compound, supported by experimental data and detailed protocols.
Performance Comparison: High-Resolution Mass Spectrometry vs. Alternative Methods
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), stands as the gold standard for the identification and quantification of modified nucleosides like this compound.[1] Its high sensitivity, specificity, and accuracy allow for confident characterization even in complex biological matrices.[1][2] Alternative methods, such as enzymatic and immunoassays, offer different advantages but often lack the specificity and quantitative precision of mass spectrometry.[3][4]
| Parameter | High-Resolution Mass Spectrometry (LC-HRMS) | Enzymatic Assays | Immunoassays (e.g., ELISA) |
| Specificity | Very High (distinguishes isomers) | Moderate to High (enzyme-dependent) | High (antibody-dependent) |
| Sensitivity | High (femtomole to attomole range)[4] | Variable (depends on assay design) | High (picomolar to femtomolar range) |
| Mass Accuracy | < 5 ppm[5] | Not Applicable | Not Applicable |
| Limit of Detection (LOD) | ~5 fmol on-column (for 8-oxodG)[6] | Assay dependent | Picogram to nanogram range |
| Limit of Quantification (LOQ) | ~25 fmol on-column (for 8-oxodG)[6] | Assay dependent | Nanogram range |
| Linear Range | 5–200 ng/mL (for N2-Et-dG)[7] | Narrower dynamic range | Typically 2-3 orders of magnitude |
| Quantitative Accuracy | High (requires internal standards)[2] | Moderate | Moderate to High |
| Throughput | Moderate | High | High |
Experimental Protocols
High-Resolution Mass Spectrometry (LC-HRMS) Protocol for this compound Identification
This protocol outlines the key steps for the analysis of this compound in RNA samples.
1. RNA Digestion:
-
Start with up to 2.5 µg of purified RNA.
-
Add 2 µL of nuclease P1 solution (0.5 U/µL), 0.5 µL of bacterial alkaline phosphatase (BAP), and 2.5 µL of 200 mM HEPES (pH 7.0).
-
Adjust the total volume to 25 µL with ultrapure water.
-
Incubate the mixture at 37°C for 3 hours to digest the RNA into individual nucleosides. For 2'-O-methylated nucleosides like this compound, a longer digestion of up to 24 hours may be necessary to ensure complete hydrolysis.[8]
2. Liquid Chromatography Separation:
-
Column: Use a reverse-phase column suitable for nucleoside analysis (e.g., C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Employ a suitable gradient to separate the nucleosides. A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.
-
Flow Rate: A flow rate of around 300 nL/min is often used for sensitive analyses.
3. High-Resolution Mass Spectrometry Analysis:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap is essential.
-
Full Scan (MS1): Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-500) with high resolution (e.g., >70,000) to determine the accurate mass of the protonated molecule ([M+H]+) of this compound.
-
Tandem Mass Spectrometry (MS/MS): Perform data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) to fragment the precursor ion of this compound. This will generate a characteristic fragmentation pattern that can be used for definitive identification. The primary fragment observed for nucleosides is typically the neutral loss of the ribose sugar.[9]
4. Data Analysis:
-
Extract the ion chromatogram for the exact m/z of the protonated this compound.
-
Analyze the MS/MS spectrum to confirm the characteristic fragmentation pattern, including the neutral loss of the 2'-O-methylated ribose (146 Da).[10]
-
Compare the retention time and mass spectral data with a known standard of this compound for unambiguous identification.
Alternative Method: Enzymatic Assay (Conceptual)
Enzymatic assays for modified nucleosides are typically based on the specific recognition and conversion of the target molecule by an enzyme.
1. Principle: An enzyme specific for this compound (or a class of dimethylated guanosines) would be used. The enzymatic reaction would produce a detectable signal, such as a change in absorbance or fluorescence.
2. General Steps:
-
Incubate the sample containing the nucleoside mixture with the specific enzyme and any necessary co-factors.
-
After a set incubation period, measure the signal generated by the product of the enzymatic reaction using a spectrophotometer or fluorometer.
-
Quantify the amount of this compound by comparing the signal to a standard curve generated with known concentrations of the nucleoside.
Limitations: The primary limitation of this method is the availability of a highly specific enzyme for this compound. Cross-reactivity with other modified nucleosides can lead to inaccurate results.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for identifying this compound using LC-HRMS.
Caption: Comparative analysis of methods for modified nucleoside identification.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ultra high-performance liquid chromatography tandem mass spectrometry: Development and validation of an analytical method for N2-Ethyl-2’-deoxyguanosine in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nationalacademies.org [nationalacademies.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to N2,2'-O-Dimethylguanosine Methyltransferases (Trm1) Across the Domains of Life
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N2,2'-O-Dimethylguanosine methyltransferases (Trm1), a crucial family of enzymes responsible for the post-transcriptional modification of transfer RNA (tRNA). By catalyzing the methylation of guanosine (B1672433) at position 26 (G26), these enzymes play a vital role in tRNA structure, stability, and function, ultimately impacting the fidelity and efficiency of protein synthesis. Understanding the similarities and differences in the biochemical properties and mechanisms of Trm1 enzymes from different organisms is essential for fundamental research and for the development of novel therapeutic agents targeting microbial pathogens.
Executive Summary
This guide presents a comparative study of Trm1 enzymes from three representative organisms, each from a different domain of life: the hyperthermophilic archaeon Pyrococcus furiosus, the hyperthermophilic bacterium Aquifex aeolicus, and the eukaryote Saccharomyces cerevisiae. We provide a detailed comparison of their known biochemical and kinetic parameters, substrate specificities, and optimal reaction conditions. Furthermore, this guide outlines detailed experimental protocols for the characterization of these enzymes and includes visualizations of the enzymatic reaction and a typical experimental workflow.
Comparative Analysis of Trm1 Enzyme Properties
The Trm1 family of enzymes, while catalyzing the same fundamental reaction, exhibits significant diversity in its properties across different domains of life. These differences reflect the unique cellular environments and evolutionary pressures faced by each organism.
Quantitative Data Summary
The following table summarizes the available quantitative data for Trm1 enzymes from P. furiosus, A. aeolicus, and S. cerevisiae. It is important to note that a complete set of directly comparable kinetic data is not available in the current literature for all three enzymes. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were obtained.
| Parameter | Pyrococcus furiosus Trm1 (Archaeal) | Aquifex aeolicus Trm1 (Bacterial) | Saccharomyces cerevisiae Trm1 (Eukaryotic) |
| Optimal Temperature (°C) | ~95-100[1][2] | Not explicitly determined, but the organism's optimal growth is 85-95°C. | ~30-37[3][4] |
| Optimal pH | ~7.0[1] | Not explicitly determined. | ~7.0-8.0[5] |
| Substrate Specificity | G26 of tRNA[6][7] | G26 and G27 of tRNA[6][7] | G26 of nuclear and mitochondrial tRNA[8][9] |
| Km (S-adenosyl-L-methionine) | Not Determined | 170 nM | Not Determined |
| Vmax | Not Determined | 90 nmol/h/mg | Not Determined |
| Cellular Localization | Cytoplasm | Cytoplasm | Nucleus and Mitochondria[8][9] |
Note: The optimal temperature and pH for the purified enzymes may vary from the optimal growth conditions of the organism. The provided values for P. furiosus and S. cerevisiae are based on their optimal growth temperatures, which are often indicative of the general operational range of their enzymes.
Key Distinctions Across Domains
-
Substrate Specificity: A key difference lies in the substrate specificity of the bacterial Trm1 from A. aeolicus, which exhibits a unique dual specificity, methylating both guanosine 26 and 27 in tRNA. In contrast, the archaeal and eukaryotic Trm1 enzymes are highly specific for G26.[6][7] This broader specificity in the bacterial enzyme may suggest a distinct evolutionary path or a different structural basis for tRNA recognition.
-
Thermal Stability: As expected from their hyperthermophilic origins, the Trm1 enzymes from P. furiosus and A. aeolicus are highly thermostable, functioning at temperatures that would denature most eukaryotic proteins.[1] This property is of significant interest for biotechnological applications.
-
Cellular Localization: In the eukaryote S. cerevisiae, Trm1 is found in both the nucleus and mitochondria, reflecting the need to modify tRNAs transcribed in both compartments.[8][9] In archaea and bacteria, which lack such compartmentalization, Trm1 is located in the cytoplasm.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of Trm1 methyltransferases.
In Vitro tRNA Methyltransferase Assay
This assay is used to determine the activity and kinetic parameters of Trm1 enzymes.
Materials:
-
Purified recombinant Trm1 enzyme
-
In vitro transcribed tRNA substrate
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-[methyl-³H]methionine (Radiolabeled SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail and counter
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a known concentration of tRNA substrate, and varying concentrations of SAM (for determining Km for SAM) or a fixed, saturating concentration of SAM and varying concentrations of tRNA (for determining Km for tRNA).
-
Initiation: Initiate the reaction by adding the purified Trm1 enzyme to the reaction mixture. For radiolabeling experiments, include a specific amount of S-adenosyl-L-[methyl-³H]methionine.
-
Incubation: Incubate the reaction at the optimal temperature for the specific Trm1 enzyme for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortexing.
-
RNA Precipitation: Precipitate the tRNA by adding sodium acetate (B1210297) and ethanol. Pellet the tRNA by centrifugation.
-
Quantification: Resuspend the tRNA pellet and measure the incorporation of the radiolabeled methyl group using a scintillation counter.
-
Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.
Analysis of tRNA Methylation Status by Primer Extension
This method can be used to identify the specific site of methylation on the tRNA molecule.
Materials:
-
Total RNA or purified tRNA from the organism of interest
-
A DNA primer complementary to a region downstream of the putative methylation site
-
Reverse transcriptase
-
Deoxynucleotide triphosphates (dNTPs)
-
Dideoxynucleotide triphosphates (ddNTPs) for sequencing ladder
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Autoradiography or fluorescence imaging system
Protocol:
-
Primer Annealing: Anneal the radiolabeled or fluorescently labeled DNA primer to the tRNA template.
-
Reverse Transcription: Perform a reverse transcription reaction using the annealed primer-tRNA complex. The presence of a bulky modification like N2,N2-dimethylguanosine can cause the reverse transcriptase to pause or stop, resulting in a truncated cDNA product.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated using the same primer and a corresponding DNA template.
-
Analysis: The position of the truncated cDNA product on the gel, relative to the sequencing ladder, will indicate the site of modification.
Visualizations
The following diagrams illustrate the enzymatic reaction catalyzed by Trm1 and a general workflow for the comparative study of these enzymes.
Trm1 Enzymatic Reaction
Caption: The two-step methylation of guanosine at position 26 of tRNA by the Trm1 enzyme.
Experimental Workflow for Comparative Analysis
References
- 1. Pyrococcus furiosus - Wikipedia [en.wikipedia.org]
- 2. Key Role for Sulfur in Peptide Metabolism and in Regulation of Three Hydrogenases in the Hyperthermophilic Archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of pH and temperature on growth and glycerol production kinetics of two indigenous wine strains of Saccharomyces cerevisiae from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Relationship between pH and Medium Dissolved Solids in Terms of Growth and Metabolism of Lactobacilli and Saccharomyces cerevisiae during Ethanol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substrate tRNA Recognition Mechanism of a Multisite-specific tRNA Methyltransferase, Aquifex aeolicus Trm1, Based on the X-ray Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating the Functional Role of N2,2'-O-Dimethylguanosine: A Comparison of Knockout Studies and Alternative Approaches
For researchers, scientists, and drug development professionals, understanding the functional significance of post-transcriptional RNA modifications is paramount. This guide provides a comprehensive comparison of experimental strategies to validate the function of N2,2'-O-Dimethylguanosine (m2,2G), a critical modification found in transfer RNA (tRNA). The primary focus is on knockout (KO) studies of the responsible methyltransferase, TRMT1, with a comparative analysis of FTSJ1, an enzyme that catalyzes a related 2'-O-methylation on tRNA. This guide details experimental data, protocols, and visual workflows to aid in the design and interpretation of studies aimed at elucidating the roles of this important RNA modification.
Introduction to this compound and its Modifying Enzymes
This compound (m2,2G) is a post-transcriptional modification found predominantly at position 26 in the L-shaped structure of many eukaryotic tRNAs. This modification is catalyzed by the enzyme TRMT1 (tRNA methyltransferase 1) , which sequentially adds two methyl groups to the guanine (B1146940) base. The presence of m2,2G is crucial for maintaining the structural integrity and stability of tRNA, which in turn impacts the efficiency and fidelity of protein synthesis.
For comparative purposes, this guide also examines FTSJ1 , a human tRNA 2'-O-methyltransferase. While not directly responsible for the N2,2'-dimethylation of the guanine base, FTSJ1 catalyzes the 2'-O-methylation of the ribose sugar at positions 32 and 34 in the anticodon loop of specific tRNAs. Knockout studies of FTSJ1 provide valuable insights into the broader consequences of tRNA hypomethylation on translation and cellular function.
Comparison of TRMT1 and FTSJ1 Knockout Phenotypes
Knockout models are powerful tools to investigate the loss-of-function phenotypes associated with the absence of a specific gene and its protein product. Below is a summary of the key findings from knockout studies of TRMT1 and FTSJ1 in both mouse and cell line models.
| Feature | TRMT1 Knockout | FTSJ1 Knockout |
| Primary Molecular Defect | Loss of N2,2-dimethylguanosine (m2,2G) at G26 of cytosolic and mitochondrial tRNAs. | Loss of 2'-O-methylation at C32 and G34 of specific tRNAs (e.g., tRNA-Phe). |
| Effect on tRNA | Decreased stability of specific tRNAs, particularly mitochondrial tRNA-Ile. Altered tRNA folding. | Reduced steady-state levels of specific tRNAs (e.g., tRNA-Phe) in the brain. |
| Impact on Translation | Global reduction in protein synthesis. Altered translation of mitochondrially-encoded proteins. | Perturbed codon-specific translation efficiency, particularly for phenylalanine codons. |
| Cellular Phenotype | Increased reactive oxygen species (ROS) levels, impaired redox homeostasis, increased sensitivity to oxidative stress. | Not explicitly reported to the same extent as TRMT1 KO. |
| Organismal Phenotype (Mouse) | Intellectual disability, neurodevelopmental delays, facial dysmorphism, altered motor coordination, and aberrant behavior. | Intellectual disability, impaired learning and memory, anxiety-like behavior, reduced body weight and bone mass. |
Experimental Workflow and Protocols
This section provides an overview of the experimental workflow for generating and validating knockout models to study tRNA modifications, followed by detailed protocols for key assays.
Experimental Workflow for Knockout Model Generation and Validation
Caption: Experimental workflow for generating and validating knockout models.
Detailed Experimental Protocols
The CRISPR-Cas9 system is a widely used method for generating gene knockouts.[1][2][3]
Protocol:
-
Guide RNA (gRNA) Design: Design two gRNAs targeting an early exon of the TRMT1 or FTSJ1 gene to create a genomic deletion. Use online tools to minimize off-target effects.
-
Cloning: Clone the designed gRNA sequences into a suitable Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 expression plasmids into the desired cell line (e.g., HEK293T, HeLa) using a suitable transfection reagent.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Expansion and Screening: Expand the single-cell clones and screen for the desired knockout by genomic DNA PCR and Sanger sequencing to identify clones with frameshift-inducing insertions/deletions (indels) or the expected genomic deletion.
Genomic DNA Analysis:
-
PCR and Gel Electrophoresis: Amplify the targeted genomic region from isolated genomic DNA of potential knockout clones. A successful deletion will result in a smaller PCR product compared to the wild-type control.
-
Sanger Sequencing: Sequence the PCR products to confirm the presence of frameshift mutations or the precise deletion boundaries.
Western Blot Analysis:
-
Protein Extraction: Lyse wild-type and knockout cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for TRMT1 or FTSJ1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The absence of a band at the expected molecular weight in the knockout lanes confirms the loss of protein expression.
Recommended Antibodies:
-
TRMT1: Rabbit polyclonal anti-TRMT1 antibody.
-
FTSJ1: Rabbit polyclonal anti-FTSJ1 antibody.
tRNA Quantification by qRT-PCR:
This protocol allows for the quantification of specific tRNA levels.
-
RNA Extraction: Isolate total RNA from wild-type and knockout cells.
-
cDNA Synthesis: Perform reverse transcription using a stem-loop primer specific to the 3' end of the target tRNA (e.g., tRNA-Ile, tRNA-Phe).
-
qPCR: Perform quantitative PCR using a forward primer specific to the tRNA sequence and a universal reverse primer that binds to the stem-loop adapter. Use a housekeeping gene (e.g., 5S rRNA) for normalization.
Polysome Profiling:
This technique separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translatome.[4][5]
-
Cell Treatment: Treat cells with cycloheximide (B1669411) to stall translating ribosomes.
-
Lysis: Lyse cells in a buffer containing cycloheximide and RNase inhibitors.
-
Sucrose (B13894) Gradient Ultracentrifugation: Layer the cell lysate onto a sucrose gradient (e.g., 10-50%) and centrifuge at high speed.
-
Fractionation: Fractionate the gradient while monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
RNA Extraction and Analysis: Extract RNA from the collected fractions and analyze the distribution of specific mRNAs by qRT-PCR or RNA-sequencing. A shift of an mRNA from the polysome fractions to the monosome or sub-ribosomal fractions in knockout cells indicates reduced translation efficiency.
Luciferase Reporter Assay for Codon-Specific Translation:
This assay measures the translation efficiency of a reporter gene containing specific codons.[6][7][8]
-
Construct Design: Create luciferase reporter constructs with sequences enriched in codons that are decoded by the tRNA of interest (e.g., phenylalanine codons for FTSJ1 studies). A control reporter with a different codon usage should also be used.
-
Transfection: Co-transfect the reporter constructs into wild-type and knockout cells. A co-transfected Renilla luciferase plasmid can be used for normalization.
-
Lysis and Luciferase Assay: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. A decrease in the firefly/Renilla luciferase ratio for the specific codon-enriched reporter in knockout cells indicates a defect in codon-specific translation.
Alternative Methods for Functional Validation
While knockout studies are invaluable, other methods can provide complementary information on the function of this compound.
| Method | Principle | Advantages | Disadvantages |
| RNA Interference (RNAi) | Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to induce the degradation of the target mRNA (e.g., TRMT1). | Transient and inducible knockdown is possible. Relatively quick and less labor-intensive than generating stable knockout lines. | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects. |
| Enzymatic Assays | In vitro methylation assays using purified recombinant TRMT1, a radiolabeled methyl donor (S-adenosylmethionine), and a tRNA substrate. | Directly assesses the catalytic activity of the enzyme. Allows for kinetic studies. | Does not capture the cellular context and the interplay with other factors. |
| Mass Spectrometry | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to identify and quantify RNA modifications in total tRNA or specific tRNA species isolated from cells. | Highly sensitive and specific for identifying and quantifying a wide range of modifications. Can map the exact location of the modification. | Requires specialized equipment and expertise. Can be challenging to analyze low-abundance tRNAs. |
| Structural Studies (X-ray Crystallography, NMR) | Determine the three-dimensional structure of tRNA with and without the m2,2G modification. | Provides atomic-level insights into how the modification influences tRNA structure and interactions. | Technically challenging and time-consuming. Provides a static picture of the molecule. |
Signaling Pathways and Logical Relationships
The absence of m2,2G due to TRMT1 knockout can trigger a cascade of cellular events.
Caption: Signaling cascade following TRMT1 knockout.
The choice between knockout studies and alternative methods depends on the specific research question.
Caption: Decision tree for choosing a validation method.
Conclusion
The functional validation of this compound through knockout studies of TRMT1 has unequivocally demonstrated its critical role in tRNA stability, translational fidelity, and cellular homeostasis. The resulting neurological phenotypes in mouse models underscore the importance of this single RNA modification in complex biological processes. By comparing these findings with data from FTSJ1 knockout models and considering alternative validation methods, researchers can adopt a multi-faceted approach to comprehensively understand the intricate world of epitranscriptomics. This guide serves as a foundational resource to design robust experiments and accelerate discoveries in this exciting and rapidly evolving field.
References
- 1. FTSJ1 Polyclonal Antibody (PA5-35886) [thermofisher.com]
- 2. Anti-TRMT1 Antibodies | Invitrogen [thermofisher.com]
- 3. Anti-FTSJ1 antibody (165636) [novoprolabs.com]
- 4. FTSJ1 Polyclonal Antibody (11620-1-AP) [thermofisher.com]
- 5. TRMT1 Polyclonal Antibody (PA5-96585) [thermofisher.com]
- 6. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. FTSJ1 antibody (11620-1-AP) | Proteintech [ptglab.com]
Assessing the Differential Expression of N2,2'-O-Dimethylguanosine in Healthy vs. Diseased Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N2,2'-O-Dimethylguanosine (m2,2G) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA), essential for maintaining tRNA structure and function. Emerging evidence suggests that alterations in the levels of modified nucleosides, including m2,2G, are associated with various pathological conditions, particularly cancer. This guide provides a comparative overview of the differential expression of m2,2G in healthy versus diseased states, primarily focusing on data from urinary excretion studies as a proxy for tissue metabolism, due to the limited availability of direct quantitative data from tissue samples.
Data Presentation: Quantitative Comparison of this compound Levels
While direct quantitative measurements of m2,2G in diseased versus healthy tissues are not extensively reported in publicly available literature, numerous studies have quantified its excretion in urine, which reflects the whole-body turnover of RNA. These studies consistently indicate an elevated urinary excretion of m2,2G in cancer patients compared to healthy individuals. The following table summarizes key findings from studies on urinary m2,2G levels in breast cancer patients.
| Disease State | Sample Type | Analytical Method | Key Findings | Reference |
| Breast Carcinoma (Metastatic) | Urine | High-Performance Liquid Chromatography (HPLC) | 35.1% of patients (46 out of 131) with metastatic disease showed elevated m2,2G levels. | [1] |
| Breast Carcinoma (Preoperative) | Urine | High-Performance Liquid Chromatography (HPLC) | 21.4% of patients (3 out of 14) showed elevated m2,2G levels. | [1] |
| Breast Carcinoma (Postoperative N+) | Urine | High-Performance Liquid Chromatography (HPLC) | 21.4% of patients (6 out of 28) showed elevated m2,2G levels. | [1] |
| Healthy Controls | Urine | High-Performance Liquid Chromatography (HPLC) | Assumed as baseline for comparison. | [1] |
Note: "Elevated" is defined as levels above the established reference range for healthy individuals in the respective studies.
These findings suggest a significant increase in RNA turnover and modification in cancer, leading to higher levels of excreted modified nucleosides like m2,2G. This makes urinary m2,2G a potential non-invasive biomarker for disease presence and progression. However, it is important to note that increasing levels of m2,2G have been observed with both response to treatment and disease progression, suggesting a complex relationship that requires further investigation[1].
Experimental Protocols
The quantification of m2,2G in biological samples, including tissues, is predominantly achieved through Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Below is a detailed, generalized methodology for the analysis of modified nucleosides from tissue samples.
Protocol: Quantification of this compound in Tissue Samples by LC-MS/MS
This protocol outlines the key steps for the extraction and quantification of m2,2G from frozen tissue samples.
1. Sample Preparation and Homogenization:
- Excise and weigh approximately 50-100 mg of frozen healthy or diseased tissue.
- Immediately place the tissue in a pre-chilled tube containing lysis buffer and ceramic beads.
- Homogenize the tissue using a bead-beater homogenizer until a uniform lysate is achieved. Keep samples on ice throughout the process to prevent degradation.
- Centrifuge the homogenate to pellet cellular debris.
2. RNA Extraction:
- Isolate total RNA from the supernatant using a commercial RNA extraction kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
- Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.
3. Enzymatic Digestion of RNA to Nucleosides:
- To a known amount of total RNA (e.g., 1-5 µg), add a mixture of nuclease P1 and bacterial alkaline phosphatase in a suitable buffer.
- Incubate the reaction mixture at 37°C for 2-4 hours to ensure complete digestion of RNA into individual nucleosides[2][3].
- For the analysis of 2'-O-methylated nucleosides like m2,2G, a prolonged digestion time (up to 24 hours) may be beneficial[2].
4. Sample Cleanup:
- After digestion, remove the enzymes to prevent interference with the LC-MS/MS analysis. This can be achieved by ultrafiltration using a molecular weight cutoff filter (e.g., 10 kDa)[3].
- The filtrate containing the nucleosides is collected for analysis.
5. LC-MS/MS Analysis:
- Chromatographic Separation:
- Inject the nucleoside mixture onto a reverse-phase C18 column.
- Separate the nucleosides using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid). The gradient is optimized to resolve the different nucleosides[4].
- Mass Spectrometry Detection:
- The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Monitor the specific parent-to-daughter ion transition for m2,2G in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification.
- The transition for m2,2G is typically m/z 312.2 → 180.1.
6. Quantification:
- Generate a standard curve using a serial dilution of a pure m2,2G standard.
- Quantify the amount of m2,2G in the samples by comparing their peak areas to the standard curve.
- Normalize the results to the initial amount of RNA used for digestion.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for quantifying this compound in tissues.
Signaling Pathway Context
Direct signaling pathways involving this compound have not been clearly elucidated. However, its synthesis is catalyzed by the tRNA methyltransferase TRM1. The dysregulation of tRNA modifications, in general, is increasingly implicated in cancer progression by affecting the translation of specific oncogenes and tumor suppressors. The diagram below illustrates the general role of tRNA methyltransferases and tRNA modifications in cancer-related signaling.
Caption: Role of tRNA modifications in cancer signaling.
References
- 1. Biological markers in breast carcinoma--clinical correlations with pseudouridine, N2,N2-dimethylguanosine, and 1-methylinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
comparing the stability of RNA with and without N2,2'-O-Dimethylguanosine modification
For researchers, scientists, and drug development professionals engaged in the advancement of RNA-based therapeutics, a comprehensive understanding of how nucleotide modifications impact RNA stability is of paramount importance. The incorporation of modified nucleosides is a key strategy to enhance the stability and efficacy of RNA molecules. This guide provides an objective comparison of the stability of RNA with and without the N2,2'-O-Dimethylguanosine (m2,2'O-G) modification, supported by experimental data and detailed methodologies.
The m2,2'O-G modification involves the methylation at two distinct positions of the guanosine (B1672433) nucleoside: the N2 position of the guanine (B1146940) base and the 2'-hydroxyl group of the ribose sugar. This dual modification combines the effects of two well-studied individual modifications, N2-methylguanosine (m2G) and 2'-O-methylguanosine (Gm), to confer unique structural and stability properties to the RNA molecule.
Impact on RNA Structure and Stability
The N2-methylation of guanosine influences its base-pairing properties. While a single methylation (m2G) does not significantly disrupt Watson-Crick base pairing with cytosine, the dimethylation at the N2 position (N2,N2-dimethylguanosine, m2,2G) sterically hinders the formation of a standard G-C pair.[1] However, this modification does not prevent non-canonical base pairing with uracil (B121893) or adenine.[1] Notably, the dimethylation alters the geometry of G:A mismatches, favoring a more stable imino-hydrogen-bonded conformation over the sheared conformation.[1][2][3] This can contribute to the stabilization of specific RNA secondary structures.
The 2'-O-methylation of the ribose is a widespread modification known to significantly enhance the thermal stability of RNA duplexes.[4] This stabilization arises from the 2'-O-methyl group favoring the C3'-endo sugar pucker conformation, which is the characteristic conformation of A-form RNA helices. By pre-organizing the RNA strand into a conformation amenable to duplex formation, the entropic penalty of hybridization is reduced, leading to a more stable duplex.[4]
The combined this compound modification is therefore expected to confer enhanced stability through both altered base-pairing interactions and increased helical stability.
Quantitative Data on RNA Stability
The following table summarizes the expected thermodynamic effects of incorporating this compound into an RNA duplex compared to an unmodified RNA duplex. The data is inferred from studies on the individual modifications.
| Thermodynamic Parameter | Unmodified RNA Duplex | RNA Duplex with this compound | Expected Change |
| Melting Temperature (Tm) | Lower | Higher | Increase |
| Gibbs Free Energy (ΔG°37) | Less Negative | More Negative | Decrease (more favorable) |
| Enthalpy (ΔH°) | Negative | More Negative | Decrease |
| Entropy (ΔS°) | Negative | Less Negative | Increase (less unfavorable) |
Note: The exact quantitative changes will depend on the specific sequence context, the number of modifications, and the experimental conditions.[4]
Experimental Protocols
Thermal Melting Analysis (UV Melting)
This method is used to determine the melting temperature (Tm) of an RNA duplex, which is a direct measure of its thermal stability.[4][5]
Methodology:
-
Sample Preparation:
-
Synthesize and purify the unmodified and this compound-modified RNA oligonucleotides.
-
Anneal equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) to form the duplexes.[6]
-
Prepare a series of dilutions of the duplex solution to determine the concentration dependence of the melting temperature.[4]
-
-
UV Melting Measurement:
-
Use a UV-visible spectrophotometer equipped with a thermoprogrammer.[4][5]
-
Heat the RNA duplex solutions from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/min).[4][6]
-
Record the UV absorbance at 260 nm as a function of temperature. The increase in absorbance upon duplex melting is known as the hyperchromic effect.[4]
-
-
Data Analysis:
-
The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum.[4]
-
Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) can be calculated by analyzing the dependence of Tm on the concentration of the RNA strands.
-
Enzymatic Degradation Assay
This assay assesses the stability of RNA against nuclease-mediated degradation. The this compound modification is expected to confer increased resistance to certain nucleases.
Methodology:
-
RNA Substrate Preparation:
-
Synthesize and purify both the unmodified and this compound-modified RNA substrates. These can be single-stranded or duplex RNA.
-
The RNA can be 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye for detection.[7]
-
-
Enzymatic Reaction:
-
Incubate the RNA substrates with a specific nuclease (e.g., a 3'-exonuclease or an endonuclease) in a suitable reaction buffer.
-
Collect aliquots of the reaction at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a stop solution (e.g., containing EDTA and a loading dye).
-
-
Analysis of Degradation Products:
-
Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the RNA bands using autoradiography (for radiolabeled RNA) or fluorescence imaging.
-
Quantify the amount of full-length RNA remaining at each time point.
-
-
Data Analysis:
-
Calculate the degradation rate or the half-life of the RNA substrates under the specific enzymatic conditions. A longer half-life indicates greater stability.
-
Visualizations
References
- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jasco-global.com [jasco-global.com]
- 6. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Analysis of RNA Degradation Catalyzed by Deadenylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of N2,2'-O-Dimethylguanosine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of N2,2'-O-Dimethylguanosine, a purine (B94841) nucleoside analog utilized in various research applications. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.
Chemical and Hazard Profile
This compound is a solid substance that should be handled with care, treating it as a potentially hazardous material.[1] Key safety data extracted from safety data sheets (SDS) are summarized below to provide an at-a-glance reference for handling and emergency procedures.
| Property | Data | Source |
| Appearance | Solid | [1][2][3] |
| Chemical Stability | Stable under recommended storage conditions (5°C or -20°C).[1][3] | [1][3] |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | |
| Incompatible Materials | Strong oxidizing agents, Heat.[3] | [3] |
| First Aid Measures | Inhalation: Move to fresh air.[3] Skin Contact: Wash with soap and water.[3] Eye Contact: Rinse with water for several minutes.[3] Ingestion: Rinse mouth with water and consult a physician.[3] | [3] |
| Extinguishing Media | Carbon dioxide, extinguishing powder, water spray, or alcohol-resistant foam.[3] | [3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to ensure the safety of laboratory personnel and compliance with standard regulations.
-
Personal Protective Equipment (PPE) Confirmation: Before handling the material, ensure that appropriate PPE is worn, including protective gloves, eye protection (safety glasses or goggles), and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect any dry, unused this compound and contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container. The container should be sealed to prevent the generation of dust.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.
-
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name "this compound" and the appropriate hazard symbols (e.g., irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these established procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet for the most comprehensive information.
References
Personal protective equipment for handling N2,2'-O-Dimethylguanosine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of N2,2'-O-Dimethylguanosine, ensuring laboratory safety and operational integrity.
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are chemical compounds that require careful handling. While a specific Safety Data Sheet (SDS) for this compound was not available, data from similar nucleoside analogs indicate potential hazards. The compound should be considered hazardous until more information is available.[1] Potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation. Ingestion may also be harmful.[2]
A comprehensive list of required Personal Protective Equipment (PPE) is detailed below.
| Personal Protective Equipment (PPE) | Specifications and Use |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) should be worn at all times. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing. |
| Skin and Body Protection | A lab coat or other protective clothing that covers the arms should be worn. Ensure skin is not exposed. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the solid form where dust may be generated. Use in a well-ventilated area is crucial. |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are paramount to prevent accidental exposure and maintain the integrity of the compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Location: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Temperature: The recommended storage temperature is -20°C.
-
Incompatibilities: Keep away from strong oxidizing agents.
Handling and Use:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Dust Formation: When working with the solid form, take care to avoid the formation of dust.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
-
Spill Preparedness: Have a spill kit readily available. In case of a minor spill, absorb the material with an inert absorbent, collect it in a suitable container, and dispose of it as chemical waste. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
Solid Waste: Unused or contaminated solid this compound.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Materials: Gloves, pipette tips, and other disposable materials that have come into contact with the compound.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste materials contaminated with this compound separately from other laboratory waste.
-
Labeling: Use a designated, sealed, and clearly labeled waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Aqueous Solutions: For readily soluble aqueous solutions of nucleosides, some institutional guidelines may permit disposal down the sanitary sewer with copious amounts of water.[2] However, it is imperative to consult and strictly follow your institution's specific chemical waste disposal policies.
-
Solid and Concentrated Waste: For solid waste and concentrated solutions, disposal should be handled through your institution's hazardous waste management program. Do not dispose of solid chemical waste in the regular trash.
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, deface the original label before disposing of the container in the appropriate recycling or trash receptacle, as per institutional guidelines.
Experimental Protocols and Visualizations
To further clarify the procedural flow of handling and disposal, the following diagrams have been generated.
Caption: Workflow for Handling this compound
Caption: Logical Flow for this compound Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
